molecular formula C38H49N3O5 B606015 Bemotrizinol CAS No. 187393-00-6

Bemotrizinol

Cat. No.: B606015
CAS No.: 187393-00-6
M. Wt: 627.8 g/mol
InChI Key: XVAMCHGMPYWHNL-UHFFFAOYSA-N
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Description

Bemotrizinol, also known internationally as Tinosorb S, is an advanced, oil-soluble organic compound that functions as a highly effective broad-spectrum ultraviolet (UV) radiation absorber. Its primary research application is in the development of next-generation sunscreen formulations, where it is valued for its ability to absorb a wide range of UVB (280-315 nm) and UVA (315-400 nm) rays, with peak absorption at approximately 310 nm and 340 nm . This makes it a critical subject of study for enhancing photoprotection against skin damage and photoaging. A key area of scientific interest is its exceptional photostability. Unlike some older UV filters, this compound remains structurally intact upon exposure to sunlight, with studies showing over 98% of the compound remains after significant UV exposure . Furthermore, its mechanism of action includes stabilizing other, less photostable filters—such as avobenzone—thereby prolonging the efficacy and shelf-life of composite formulations . Research has demonstrated that this compound is one of the most effective UV absorbers available when measured by Sun Protection Factor (SPF) per unit of concentration permitted under certain international regulations . Its molecular structure contributes to low dermal absorption and in vitro studies have shown no evidence of estrogenic or androgenic activity, making it a compound of significant interest for safety and toxicological profiles . While this compound has been safely used in consumer sunscreens in the European Union, Australia, and Asia for over two decades, it is currently under review by the U.S. Food and Drug Administration (FDA) and is not yet approved for OTC use in the United States . This regulatory status makes it a crucial reagent for preclinical research, formulation development, and stability testing aimed at meeting potential future regulatory standards in the U.S. and other markets.

Properties

IUPAC Name

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol
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InChI

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3
Source PubChem
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InChI Key

XVAMCHGMPYWHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O
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Molecular Formula

C38H49N3O5
Source PubChem
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DSSTOX Substance ID

DTXSID40896984
Record name 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol)
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Molecular Weight

627.8 g/mol
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Boiling Point

>400
Record name Bemotrizinol
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Solubility

Insoluble
Record name Bemotrizinol
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CAS No.

187393-00-6
Record name Bemotrizinol
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Record name 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol)
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Record name Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]
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Record name BEMOTRIZINOL
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Foundational & Exploratory

A Technical Guide to the UV Absorption Mechanism of Bemotrizinol (Tinosorb S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bemotrizinol, commercially known as Tinosorb S, is a highly effective, photostable, broad-spectrum ultraviolet (UV) filter. Its efficacy and safety profile have made it a cornerstone of modern sunscreen formulations. This document provides an in-depth technical overview of the core mechanisms governing its ability to absorb and dissipate harmful UV radiation, presents key quantitative data, outlines experimental protocols for its analysis, and visualizes its functional pathways.

Introduction to this compound

This compound, or bis-ethylhexyloxyphenol methoxyphenyl triazine, is an oil-soluble organic compound belonging to the hydroxyphenyl triazine (HPT) class of UV filters.[1] A key innovation in its design was the achievement of exceptional photostability, overcoming the degradation issues seen in older UV absorbers like avobenzone.[2][3] It provides comprehensive protection across the entire UVB and UVA spectrum, from 280 to 400 nm, with distinct absorption peaks in both ranges.[4][5] This broad-spectrum coverage is critical for preventing erythema (sunburn), premature photoaging, and reducing the risk of skin cancer.[6][7]

Core Mechanism of UV Absorption and Energy Dissipation

The protective action of this compound is rooted in its molecular structure and its ability to undergo an efficient and reversible photochemical process. The mechanism can be dissected into three primary stages:

  • Photon Absorption: The triazine core, substituted with functionalized aromatic rings, acts as the chromophore responsible for absorbing UV photons.[8] Upon absorption, the molecule is elevated from its stable ground state (S₀) to a higher energy excited singlet state (S₁).

  • Energy Dissipation via Tautomerism: The key to this compound's photostability lies in its ability to rapidly and efficiently dissipate the absorbed energy. The hydroxyphenyl triazine structure facilitates a process known as excited-state intramolecular proton transfer (ESIPT).[5] In the excited state, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazine ring, forming a transient keto-tautomer. This tautomerization process is extremely fast, occurring on a picosecond timescale.

  • Return to Ground State: The keto-tautomer is energetically unstable and rapidly undergoes non-radiative decay, releasing the absorbed energy as harmless thermal energy (heat) through vibrational relaxation.[1][5][9] The molecule then reverts to its original enol form in the ground state, ready to absorb another UV photon.[5]

This ultrafast, cyclical process of absorption and harmless dissipation prevents the molecule from undergoing degradative chemical reactions, which is the root cause of its exceptional photostability.[10][11]

Quantitative Physicochemical and Spectroscopic Data

The performance of a UV filter is defined by its spectroscopic properties and photostability. This compound exhibits a superior profile in these areas.

PropertyValueReference
Chemical Formula C₃₈H₄₉N₃O₅[4]
Molar Mass 627.8 g/mol [3][4]
UVB Absorption Peak (λmax) ~310 nm[3][8][10]
UVA Absorption Peak (λmax) ~340-343 nm[3][8][10]
Specific Extinction (E1%, 1cm) ≥ 790 at 340 nm[12]
Photostability 98.4% remains intact after 50 MEDs[10][12]
Solubility Oil-soluble[4][11]

Table 1: Key physicochemical and UV absorption characteristics of this compound.

Experimental Protocols

Evaluating the efficacy and stability of this compound, particularly within a final formulation, requires standardized experimental methods.

In Vitro Photostability Assessment by UV Spectroscopy

This method quantifies photostability by measuring the change in UV absorbance of a sunscreen film before and after irradiation.[13]

Objective: To determine the percentage of this compound that remains effective after exposure to a controlled dose of UV radiation.

Materials & Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator (compliant with ISO 24443 specifications).

  • Roughened polymethylmethacrylate (PMMA) plates.

  • Positive displacement pipette.

  • Analytical balance.

  • Gloved finger or finger cot for spreading.

Protocol:

  • Sample Preparation: Weigh an appropriate amount of the sunscreen formulation. Using a positive displacement pipette, apply the product onto the PMMA plate at a concentration of 1.0 to 2.0 mg/cm².

  • Film Formation: Carefully spread the product over the entire surface of the plate using a gloved finger, applying consistent pressure to achieve a uniform and even film.[13]

  • Equilibration: Allow the plates to air-dry in the dark for at least 15-20 minutes to allow the film to stabilize.

  • Pre-Irradiation Measurement: Place the PMMA plate in the spectrophotometer and measure the initial absorbance across the UV spectrum (290-400 nm).

  • Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be sufficient to simulate significant sun exposure.

  • Post-Irradiation Measurement: Immediately after irradiation, remeasure the UV absorbance of the film using the spectrophotometer.

  • Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage of photodegradation can be calculated by the change in the area under the curve or the change in absorbance at this compound's λmax (343 nm).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a precise quantification of the active ingredient before and after stress conditions, confirming its stability.[14]

Objective: To accurately measure the concentration of this compound in a sample after photolytic or thermal stress.

Materials & Equipment:

  • HPLC system with a UV detector (Photo Diode Array recommended).

  • Reversed-phase C18 column (e.g., 30 x 0.39 cm, 10 µm).[14]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Extraction solvent (e.g., Methanol, Acetonitrile).

Protocol:

  • Sample Preparation (Stress): Prepare sunscreen films on PMMA plates as described in the UV spectroscopy protocol (steps 1-3). Prepare two sets: one for irradiation (test) and one to be kept in the dark (control).

  • Irradiation: Expose the 'test' plates to the desired stress condition (e.g., UV irradiation from a solar simulator or thermal exposure in an oven).

  • Extraction: Place each plate (both test and control) into a separate beaker containing a precise volume of extraction solvent. Use sonication to ensure the complete dissolution of the sunscreen film.[13]

  • Sample Dilution & Filtration: Dilute the extracts to a concentration that falls within the linear range of the HPLC calibration curve. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[13]

  • HPLC Analysis:

    • Mobile Phase: 100% Methanol.[14]

    • Flow Rate: 1.0 - 2.5 mL/min.[13][14]

    • Detection Wavelength: 340 nm (for optimal sensitivity to this compound).[13]

    • Injection Volume: 10-20 µL.[13]

  • Data Analysis: Create a calibration curve using standards of known this compound concentration. Quantify the concentration in the test and control samples. The percentage of degradation is calculated as: [(Conc_control - Conc_test) / Conc_control] * 100.

Conclusion

This compound's mechanism of action is a prime example of rational molecular design for photoprotection. Its ability to absorb a broad spectrum of UV radiation and dissipate the energy through a highly efficient and reversible intramolecular proton transfer cycle underpins its exceptional photostability. This intrinsic stability not only ensures prolonged and reliable protection but also allows it to stabilize other, less robust UV filters in a formulation.[7][10] The robust analytical methods detailed herein are essential for verifying this performance in finished products, providing a critical tool for researchers and developers in the field of dermatological science and sun care.

References

Chemical and physical properties of Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known by its chemical name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a high-performance, oil-soluble, broad-spectrum ultraviolet (UV) filter.[1][2] Marketed under trade names such as Tinosorb S and Escalol S, it is a new-generation sunscreen agent specifically designed for high Sun Protection Factor (SPF) and effective UVA protection.[1][3] Its chemical structure, a triazine derivative, is responsible for its exceptional photostability and its ability to absorb a wide range of UV radiation, covering both UVA and UVB spectra.[4][5] This attribute not only ensures its own efficacy upon sun exposure but also helps to stabilize other less photostable UV filters, such as avobenzone, when used in combination.[5][6] Recently, the U.S. Food and Drug Administration (FDA) has proposed the approval of this compound as an active ingredient in over-the-counter sunscreens, a move that would make it the first new sunscreen ingredient to be introduced to the U.S. market in decades.[7][8]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}[2]
CAS Number 187393-00-6[1]
Synonyms Tinosorb S, Bis-ethylhexyloxyphenol Methoxyphenyl Triazine, BEMT[1]
Molecular Formula C₃₈H₄₉N₃O₅[1]
InChI Key XVAMCHGMPYWHNL-UHFFFAOYSA-N[1]
Table 2: Molecular and Physical Properties
PropertyValue
Molecular Weight 627.8 g/mol [1]
Appearance Light yellow to yellow powder[4]
Melting Point 80-85 °C[9][10]
Boiling Point >400 °C[1]
Density 1.109 ± 0.06 g/cm³ (Predicted)[9][10]
pKa 8.08 ± 0.40 (Predicted)[9][10]
LogP 10.4 (XLogP3-AA)[11]
Table 3: Solubility Data
SolventSolubility
Water Insoluble[1][11]
Oils (Cosmetic) Soluble[1][5]
Chloroform Slightly Soluble[9][10]
Ethyl Acetate Slightly Soluble[9][10]
Alkyl Benzoate 10 g is soluble in 30 g of the solvent[6]
Table 4: Spectroscopic Data
ParameterWavelength (nm)
UVB Absorption Maximum (λmax) 310[4]
UVA Absorption Maximum (λmax) 340-345[4][12]
Absorption Range 280-400[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[13]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 10-20 °C per minute initially.

    • Within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Determination of UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum of this compound is determined using a UV-Vis spectrophotometer to identify its maximum absorption wavelengths (λmax).

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, analytical balance, volumetric flasks.

  • Procedure:

    • A standard stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable organic solvent (e.g., ethanol or propan-2-ol) in a volumetric flask.[4][14]

    • Serial dilutions are made to prepare working solutions of known concentrations.

    • The spectrophotometer is calibrated using the solvent as a blank.

    • The absorbance of each working solution is measured across the UV spectrum (typically 200-400 nm).[14]

    • A plot of absorbance versus wavelength is generated to determine the λmax values in the UVA and UVB regions.[15]

In Vitro Photostability Assessment

This protocol assesses the stability of this compound upon exposure to UV radiation.

  • Apparatus: UV-Vis spectrophotometer with an integrating sphere, solar simulator, polymethylmethacrylate (PMMA) plates.[2]

  • Procedure:

    • A thin film of a sunscreen formulation containing this compound is applied to a PMMA plate at a concentration of 1.0 mg/cm².[2]

    • The initial absorbance spectrum (290-400 nm) of the film is measured using the spectrophotometer.[1]

    • The plate is then exposed to a controlled dose of UV radiation from a solar simulator.[1][2]

    • After irradiation, the absorbance spectrum is measured again.[1]

    • The photostability is determined by comparing the pre- and post-irradiation spectra. A minimal change in the absorbance curve indicates high photostability.[1] this compound is considered highly photostable, with 98.4% remaining intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[2]

In Vitro Skin Permeation Test (IVPT)

The IVPT is used to assess the extent and rate of this compound's penetration through the skin.

  • Apparatus: Franz diffusion cells, human or animal skin membrane, receptor fluid, analytical instrumentation (e.g., HPLC).[3][16]

  • Procedure:

    • A section of skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[17]

    • A formulation containing this compound is applied to the outer surface of the skin (stratum corneum).[16]

    • The receptor compartment is filled with a fluid that mimics physiological conditions and is maintained at a constant temperature (32°C).[16]

    • At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of this compound using a validated analytical method like HPLC.[16]

    • This data is used to determine the rate of skin permeation. Studies have shown that this compound has very low absorption through the skin.[7][8]

Mechanism of Action and Experimental Workflows

Mechanism of UV Protection

This compound functions by absorbing high-energy UVA and UVB radiation and converting it into lower-energy heat, thereby preventing the UV rays from penetrating the skin and causing cellular damage.[1] This process inhibits the formation of reactive oxygen species (free radicals) that are induced by UV radiation and contribute to skin aging and the risk of skin cancer.[1][5]

Bemotrizinol_Mechanism_of_Action UV_Radiation UVA & UVB Radiation (280-400 nm) This compound This compound (Tinosorb S) UV_Radiation->this compound Absorption Skin Skin Cells UV_Radiation->Skin Free_Radicals Free Radical Formation This compound->Free_Radicals Inhibits Heat Heat (Low Energy) This compound->Heat Energy Conversion Skin->Free_Radicals Induces Cellular_Damage Cellular Damage (Photoaging, Cancer Risk) Free_Radicals->Cellular_Damage Leads to

Caption: Mechanism of UV protection by this compound.

Experimental Workflow for Safety and Efficacy Assessment

The safety and efficacy of a new sunscreen active ingredient like this compound are evaluated through a series of in vitro and clinical trials. A key clinical study is the Maximal Usage Trial (MUsT), which assesses the systemic absorption of the ingredient under conditions of maximal use.[8][10]

Experimental_Workflow cluster_0 Pre-clinical Assessment cluster_1 Clinical Assessment cluster_2 Regulatory Review IVPT In Vitro Skin Permeation Test (IVPT) - Assess dermal absorption potential MUsT Maximal Usage Trial (MUsT) - Assess in vivo systemic exposure IVPT->MUsT Informs Photostability Photostability Testing - Evaluate stability under UV exposure Efficacy Efficacy Studies (SPF/UVA-PF) - Determine sun protection factor Photostability->Efficacy Supports GRASE GRASE Determination (Generally Recognized as Safe and Effective) MUsT->GRASE Provides Safety Data Efficacy->GRASE Provides Efficacy Data

Caption: Workflow for safety and efficacy assessment of this compound.

References

The Synthesis of Bemotrizinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemotrizinol, chemically known as 2,4-Bis[[4-(2-ethylhexyloxy)-2-hydroxy]phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine (CAS No. 187393-00-6), is a highly effective, photostable, broad-spectrum UV absorber. Marketed under trade names such as Tinosorb S and Uvinul T 150, it is a crucial component in modern sunscreen and skincare formulations, offering protection against both UVA and UVB radiation. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the necessary reactants, reaction conditions, and experimental protocols. The synthesis is a multi-step process that primarily involves a Friedel-Crafts acylation followed by an etherification reaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, pharmaceutical sciences, and cosmetic formulation.

Overview of the Synthesis Pathway

The manufacturing process of this compound is predominantly a two-step synthesis. The initial step involves the formation of a key intermediate, 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, through a Friedel-Crafts acylation reaction. This is followed by an alkylation (etherification) step to introduce the 2-ethylhexyl side chains, yielding the final this compound product.

A critical precursor for the first step is 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. The synthesis of this precursor is also briefly outlined.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound, based on published laboratory-scale experiments.

Table 1: Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine via Suzuki Coupling

Reactant/ReagentMolar RatioAmount
p-Methoxyphenylboronic acid1.111 mmol
Cyanuric chloride1.010 mmol
Potassium carbonate2.020 mmol
Palladium Complex Catalyst-0.1 g
Solvent
Ethanol-25 mL
Reaction Conditions
Temperature-35 °C
Reaction Time-2.5 hours
Yield and Purity
Yield-93.5%
Purity-98.8%

Table 2: Synthesis of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine (Friedel-Crafts Acylation)

Reactant/ReagentMolar RatioAmount
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine1.00.07 mol
Resorcinol2.140.15 mol
Aluminum chloride (Catalyst)2.290.16 mol
Solvent
Chlorobenzene-Sufficient quantity
Reaction Conditions
Temperature-40 °C
Yield
Yield-Not specified in source

Table 3: Synthesis of this compound (Alkylation) [1]

Reactant/ReagentMolar RatioAmount
2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine1.040.30 g (0.1 mol)
Potassium carbonate2.129.02 g (0.21 mol)
Isooctane bromide2.446.35 g (0.24 mol)
Solvent
N,N-Dimethylformamide (DMF)-105 mL
Reaction Conditions
Temperature-100 °C
Reaction Time-1 hour for addition, then monitored
Yield and Purity
Crude Yield-80.2%
Purity (HPLC)-89.90%

Experimental Protocols

Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

A common and efficient method for the synthesis of this key precursor is the Friedel-Crafts reaction between cyanuric chloride and anisole, catalyzed by a Lewis acid such as anhydrous aluminum chloride in a suitable solvent like dichloromethane or chlorobenzene.[2]

Alternatively, a Suzuki coupling reaction can be employed:

  • To a reaction flask, add p-methoxyphenylboronic acid (11 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), ethanol (25 mL), and a magnetic iron strontium oxide silica supported palladium complex (0.1 g).

  • Stir the reaction mixture at 35 °C for 2.5 hours.

  • Upon completion, the catalyst can be separated using an external magnetic field.

  • The solvent is removed from the product phase.

  • The crude product is recrystallized from ethanol and dried to obtain pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.

Synthesis of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

This intermediate is synthesized via a Friedel-Crafts acylation:

  • In a reaction vessel, dissolve 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (0.07 mol) and resorcinol (0.15 mol) in chlorobenzene.

  • Heat the mixture to 40 °C with stirring.

  • Slowly add anhydrous aluminum chloride (0.16 mol) to the reaction mixture.

  • Maintain the temperature and continue stirring until the reaction is complete (monitoring by techniques such as TLC or HPLC is recommended).

  • The product can be isolated through appropriate workup procedures, typically involving quenching the reaction with an acidic aqueous solution and subsequent filtration and drying of the precipitated solid.

Synthesis of this compound[1]

The final step is the alkylation of the dihydroxy intermediate:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 40.30 g (0.1 mol) of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, 29.02 g (0.21 mol) of potassium carbonate, and 105 mL of N,N-dimethylformamide.

  • Heat the mixture to 100 °C.

  • Reflux and stir for 30 minutes.

  • Prepare a solution of 46.35 g (0.24 mol) of isooctane bromide in DMF and add it to the reaction mixture at a uniform rate over 1 hour.

  • After the addition is complete, continue to reflux and stir at 100 °C. Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction of the starting materials is complete, stop stirring and cool the mixture to room temperature.

  • Filter the reaction mixture.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound as a colorless transparent oil.

Visualization of Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Bemotrizinol_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alkylation DCT 2,4-dichloro-6-(4-methoxyphenyl) -1,3,5-triazine Intermediate 2,4-bis(2,4-dihydroxyphenyl)-6- (4-methoxyphenyl)-1,3,5-triazine DCT->Intermediate  AlCl3, Chlorobenzene, 40°C Resorcinol Resorcinol Resorcinol->Intermediate Intermediate_2 2,4-bis(2,4-dihydroxyphenyl)-6- (4-methoxyphenyl)-1,3,5-triazine This compound This compound Intermediate_2->this compound  K2CO3, DMF, 100°C Alkyl_Halide Isooctane bromide Alkyl_Halide->this compound

Caption: Overall synthesis pathway of this compound.

Experimental_Workflow start Start: Reactants for Friedel-Crafts fc_reaction Friedel-Crafts Acylation (40°C in Chlorobenzene) start->fc_reaction fc_workup Workup & Isolation of Intermediate fc_reaction->fc_workup intermediate_isolated Intermediate Product fc_workup->intermediate_isolated alkylation_reaction Alkylation with Isooctane Bromide (100°C in DMF with K2CO3) intermediate_isolated->alkylation_reaction alkylation_workup Extraction & Purification alkylation_reaction->alkylation_workup final_product Final Product: this compound alkylation_workup->final_product

Caption: Experimental workflow for this compound synthesis.

References

The Enduring Guardian: An In-depth Technical Guide to the Photostability and Degradation Profile of Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), a cornerstone of modern photoprotection, is renowned for its exceptional photostability and broad-spectrum UV absorption. This technical guide delves into the core aspects of its stability under ultraviolet radiation, providing a comprehensive overview of its degradation profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

This compound stands out as a highly robust UV filter, exhibiting minimal degradation upon exposure to UV radiation.[1][2] Its inherent photostability not only ensures sustained protection but also contributes to the stabilization of other less stable UV absorbers, such as avobenzone, when used in combination.[1][3] This document synthesizes the available scientific data on this compound's photostability, outlines the methodologies used to assess it, and explores its degradation under forced conditions.

Photostability Profile of this compound

The consensus in the scientific literature is that this compound is exceptionally photostable.[1][2] This stability is a key attribute, ensuring that sunscreen formulations maintain their efficacy during sun exposure.

Quantitative Photostability Data

The high stability of this compound means that few studies report significant degradation under standard testing conditions. However, the available data underscores its remarkable resilience.

ParameterValueExperimental ConditionsReference
Recovery after UV Exposure 98.4%50 Minimal Erythemal Doses (MEDs)[4][5]
Photodegradation Not detectedExposure to UV cabinet at 254 nm for 20 hours (dry and wet stage)[6]
Thermal Degradation Not detected105°C for six hours[6]
Stabilizing Effect on Other UV Filters

A significant advantage of this compound is its ability to photostabilize other UV filters that are prone to degradation. It has been shown to prevent the photodegradation of avobenzone in a concentration-dependent manner, leading to a sustained Sun Protection Factor (SPF) and UVA protection.[2][7]

Degradation Profile

Due to its high photostability, this compound does not readily degrade under normal UV exposure conditions.[6] To understand its potential degradation pathways, forced degradation studies under more aggressive chemical conditions have been performed.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

One study investigated the degradation of this compound upon treatment with sodium hypochlorite, a strong oxidizing agent. This study successfully identified nineteen degradation byproducts (DBPs), demonstrating that while photolytically stable, the molecule can be chemically degraded under harsh oxidative stress.[8]

Studies have shown that this compound is stable under thermal stress.[6] However, degradation has been observed under strong acidic and basic conditions, leading to the formation of degradation peaks in HPLC analysis.[6]

Experimental Protocols

The assessment of this compound's photostability and degradation profile relies on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV spectroscopy.

In Vitro Photostability Testing by UV Spectroscopy

This method assesses the change in UV absorbance of a thin film of a sunscreen formulation before and after controlled UV irradiation.

  • Sample Preparation: A uniform film of the sunscreen formulation is spread on a roughened polymethylmethacrylate (PMMA) plate.

  • Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Analysis: The UV-Vis absorption spectrum of the film is measured before and after irradiation. The change in the area under the curve is used to quantify the loss of protection.

Photostability and Degradation Analysis by HPLC

HPLC is a powerful tool for quantifying the concentration of this compound and detecting any degradation products.

  • Sample Preparation: The sunscreen formulation is extracted with a suitable solvent (e.g., methanol or a mixture of acetonitrile, tetrahydrofuran, and water) to dissolve the UV filters.[9] The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or a specialized column like Waters X Bridge, is typically used.[6][9]

    • Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents like methanol, acetonitrile, and water is common.[6][9]

    • Detection: A UV detector is used, with the wavelength set to one of this compound's absorption maxima (around 310 nm or 340 nm).[4][10]

  • Forced Degradation Sample Analysis: To study degradation under stress conditions (e.g., acid, base, oxidation, heat, light), the drug substance is subjected to the respective stress condition for a defined period. The resulting solution is then diluted and analyzed by HPLC to separate and identify the parent drug and any degradation products.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

photostability_concept cluster_0 UV Radiation Exposure cluster_1 Sunscreen Formulation cluster_2 Outcome UV_Light UV Light (UVA/UVB) This compound This compound UV_Light->this compound Minimal Degradation Other_UV_Filters Other UV Filters (e.g., Avobenzone) UV_Light->Other_UV_Filters Potential Degradation This compound->Other_UV_Filters Stabilizing Effect Stable_this compound Highly Photostable (>98% intact) This compound->Stable_this compound Stabilized_Filters Stabilized UV Filters Other_UV_Filters->Stabilized_Filters Sustained_Protection Sustained UV Protection Stable_this compound->Sustained_Protection Stabilized_Filters->Sustained_Protection

Caption: Conceptual diagram of this compound's photostability and its stabilizing effect.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis (Pre-Irradiation) cluster_2 UV Irradiation cluster_3 Analysis (Post-Irradiation) cluster_4 Data Evaluation Start Sunscreen Formulation containing this compound Spread Spread thin film on PMMA plate Start->Spread Extract Extract with solvent for HPLC analysis Start->Extract UV_Spec_Pre Measure initial UV-Vis Spectrum Spread->UV_Spec_Pre HPLC_Pre Initial HPLC Quantification Extract->HPLC_Pre Irradiation Expose to controlled UV dose (Solar Simulator) UV_Spec_Pre->Irradiation UV_Spec_Post Measure final UV-Vis Spectrum Irradiation->UV_Spec_Post HPLC_Post Final HPLC Quantification Irradiation->HPLC_Post Compare_Spectra Compare Spectra (Calculate % change in AUC) UV_Spec_Post->Compare_Spectra Compare_Concentration Compare Concentrations (Calculate % recovery) HPLC_Post->Compare_Concentration

Caption: General experimental workflow for assessing the photostability of this compound.

forced_degradation_workflow cluster_0 Stress Conditions Bemotrizinol_Substance This compound (Active Substance) Acid Acid Hydrolysis (e.g., 5N HCl, 70°C) Bemotrizinol_Substance->Acid Base Base Hydrolysis (e.g., 5N NaOH, 70°C) Bemotrizinol_Substance->Base Oxidation Oxidation (e.g., 30% H2O2, 70°C) Bemotrizinol_Substance->Oxidation Photolytic Photolytic (UV Cabinet, 254nm) Bemotrizinol_Substance->Photolytic Thermal Thermal (e.g., 105°C) Bemotrizinol_Substance->Thermal Analysis HPLC Analysis (Separation of parent drug and degradation products) Acid->Analysis Base->Analysis Oxidation->Analysis Photolytic->Analysis Thermal->Analysis Results Degradation Profile (Identification of degradation peaks and stability assessment) Analysis->Results

Caption: Workflow for forced degradation studies of this compound.

References

Bemotrizinol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bemotrizinol for Researchers and Drug Development Professionals

Introduction

This compound, also known by its INCI name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a high-performance, oil-soluble organic compound extensively utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products.[1][2][3] Marketed under trade names such as Tinosorb S and Escalol S, it is distinguished by its exceptional photostability and its ability to absorb the full spectrum of both UVA (320-400 nm) and UVB (280-320 nm) radiation.[1][4][5] Its mechanism involves absorbing UV energy and converting it into less harmful forms, thereby preventing the radiation from penetrating the skin and inducing the formation of free radicals.[6][7][8] This action helps to protect the skin from sunburn, premature aging, and reduces the risk of skin cancer.[7][8]

This compound is notable for its ability to stabilize other, less photostable UV filters, such as avobenzone, enhancing the overall efficacy and durability of sunscreen formulations.[1][2][3] Approved for use in the European Union, Australia, and other regions, it is recognized as one of the most effective UV absorbers available, based on Sun Protection Factor (SPF) measurements at maximum permitted concentrations.[2][5]

Core Data and Physicochemical Properties

The key quantitative and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 187393-00-6[1][6][9]
Molecular Formula C₃₈H₄₉N₃O₅[1][6][9]
Molecular Weight 627.81 g/mol [1][9]
IUPAC Name 2,2′-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}[1][2]
Appearance Light yellow to yellow powder[3]
Melting Point 83-85 °C[4]
UV Absorption Peaks 310 nm and 340 nm[2][3]
Density 1.109 ± 0.06 g/cm³ (Predicted)[4]
Solubility Oil-soluble; Soluble in chloroform and ethyl acetate (slightly)[4][6]
Purity (by HPLC) ≥97.5%[1][10]
Photostability Highly stable; 98.4% remains intact after 50 Minimal Erythemal Doses (MEDs)[2]

Mechanism of Action: UV Radiation Absorption

This compound functions as a chemical sunscreen agent. Upon topical application, it forms a protective film on the skin's surface.[8] Its complex molecular structure, featuring multiple chromophores, allows it to absorb a wide range of high-energy UV photons.[11] When UV radiation is absorbed, the molecule is excited to a higher energy state. It then rapidly and safely dissipates this energy as thermal energy, returning to its ground state without undergoing chemical degradation.[11] This process effectively neutralizes the UV radiation before it can cause cellular damage, such as DNA mutations and the generation of reactive oxygen species (ROS), which are implicated in skin aging and carcinogenesis.[6]

Bemotrizinol_Mechanism cluster_0 Environment cluster_1 Skin Epidermis cluster_2 Molecular & Cellular Events UV_Radiation UVB & UVA Radiation (280-400nm) Sunscreen_Layer This compound in Sunscreen Formulation UV_Radiation->Sunscreen_Layer Incident on Skin Damage Cellular Damage (DNA lesions, ROS) UV_Radiation->Damage If Unprotected Skin_Cells Keratinocytes (Skin Cells) Sunscreen_Layer->Skin_Cells Blocks Penetration Absorption Photon Absorption & Excitation Sunscreen_Layer->Absorption Intercepts UV Protection Skin Protection Sunscreen_Layer->Protection Achieves Dissipation Energy Dissipation (as heat) Absorption->Dissipation Rapid Relaxation Dissipation->Sunscreen_Layer Returns to Ground State (Photostable)

Caption: Workflow of this compound's UV absorption and skin protection mechanism.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. A common method involves a Friedel-Crafts acylation reaction. The following is a generalized protocol based on published synthesis routes.[12][13]

Materials:

  • 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

  • 3-ethylhexyloxyphenol

  • Anhydrous aluminum trichloride (AlCl₃) or a mixture with zinc chloride (catalyst)

  • Organic solvent (e.g., 1,2-dichloroethane, dichloromethane)

  • N,N-dimethylformamide (DMF)

  • Water, Ethyl Acetate, Saturated Brine

Procedure:

  • Charge a reaction vessel with 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and 3-ethylhexyloxyphenol in the appropriate molar ratio (e.g., 1:2.1-2.4) and the chosen organic solvent.[13]

  • Heat the mixture to 40-50 °C with stirring.

  • Add the catalyst (e.g., anhydrous AlCl₃) portion-wise to control the reaction.[13]

  • Maintain the reaction temperature at 50-60 °C for 1.5-2 hours, then increase to 60-70 °C for an additional 2-3 hours, monitoring for the cessation of hydrogen chloride gas evolution.[13]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture and quench by slowly adding water.[13]

  • Perform a liquid-liquid extraction using ethyl acetate. Wash the organic phase with saturated brine.[12]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.[12]

  • Purify the crude product via recrystallization or column chromatography to obtain high-purity this compound.[13]

Photostability Testing Protocol

The exceptional photostability of this compound is a key attribute. A standardized protocol to confirm this property is based on the ICH Q1B guideline for photostability testing of new active substances.[14]

Objective: To assess the degradation of this compound upon exposure to a standardized light source simulating sunlight.

Apparatus:

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp (320-400 nm).[14]

  • Calibrated radiometers/lux meters.

  • Chemically inert, transparent sample containers (e.g., quartz cuvettes).

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

  • Place the sample in the transparent container within the photostability chamber. Prepare a "dark control" by wrapping an identical sample in aluminum foil to protect it from light.[14]

  • Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[14]

  • At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products.[15]

  • Compare the chromatograms of the exposed sample, dark control, and a standard (unexposed) sample. The stability is confirmed if no significant degradation peaks appear and the concentration of this compound remains largely unchanged in the exposed sample relative to the controls.[15]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound and for quantifying it in formulations.[10][15]

Chromatographic Conditions (Example):

  • Instrument: HPLC system with a UV detector.

  • Column: Octadecylsilane (C18), e.g., 30 cm x 0.39 cm, 10 µm particle size.[15]

  • Mobile Phase: 100% Methanol.[15]

  • Flow Rate: 2.5 mL/min.[15]

  • Detection Wavelength: 254 nm.[15]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a standard solution of known concentration. Extract cosmetic samples with methanol.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram. The method should be validated for linearity, accuracy, and precision.[15]

Caption: Logical workflow for the synthesis and quality control of this compound.

References

Bemotrizinol: An In-Depth Technical Review of its Endocrine Activity and In Vitro Hormonal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known as Bis-ethylhexyloxyphenol methoxyphenyl triazine (and marketed as Tinosorb S), is a broad-spectrum UV filter widely used in sunscreen formulations. Its high photostability and efficacy in protecting against both UVA and UVB radiation have made it a popular choice in modern dermatological products. However, the potential for sunscreen agents to interact with the endocrine system has been a subject of scientific scrutiny. This technical guide provides a comprehensive overview of the available in vitro data on the endocrine activity and hormonal effects of this compound, with a focus on its interaction with estrogen and androgen receptors.

Summary of In Vitro Endocrine Activity

Existing research, primarily from a key study by Ashby et al. (2001), indicates that this compound does not exhibit estrogenic or androgenic activity in vitro. The study investigated the binding of this compound to isolated estrogen and androgen receptors and found no significant interaction. Furthermore, an in vivo uterotrophic assay in immature rats, a sensitive test for estrogenic activity, also yielded negative results. These findings suggest that this compound, at the concentrations tested, does not act as a direct agonist or antagonist for these critical hormone receptors.

While data on other potential endocrine pathways, such as thyroid or progesterone receptor interaction, for this compound specifically is limited, the primary evidence available points towards a lack of significant hormonal effects in the assays conducted.

Quantitative Data on Hormonal Effects

Table 1: Estrogen Receptor Binding Assay

StudyAssay TypeTest SubstanceConcentration Range TestedOutcomeQuantitative Data (e.g., IC50)
Ashby et al. (2001)In vitro competitive binding assayThis compoundNot specified in abstractNo binding to isolated estrogen receptorsNot available

Table 2: Androgen Receptor Binding Assay

StudyAssay TypeTest SubstanceConcentration Range TestedOutcomeQuantitative Data (e.g., IC50)
Ashby et al. (2001)In vitro competitive binding assayThis compoundNot specified in abstractNo binding to isolated androgen receptorsNot available

Detailed Experimental Protocols

The precise experimental protocols used in the Ashby et al. (2001) study are not publicly available. However, the following are detailed, representative methodologies for the types of assays conducted, based on established scientific practices.

Estrogen and Androgen Receptor Competitive Binding Assays (General Protocol)

This type of assay is designed to measure the ability of a test substance to compete with a radiolabeled natural hormone for binding to its receptor.

  • Receptor Preparation: Estrogen or androgen receptors are typically isolated from target tissues (e.g., rat uterus for estrogen receptors, rat prostate for androgen receptors) or are recombinant human receptors expressed in cell lines. The tissue is homogenized, and the cytosolic fraction containing the receptors is isolated by ultracentrifugation.

  • Competitive Binding Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]17β-estradiol for the estrogen receptor, [³H]R1881 for the androgen receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the test substance (this compound). A control incubation with only the radiolabeled ligand and another with a known competitor are also run.

  • Separation of Bound and Unbound Ligand: After incubation to equilibrium, the receptor-bound radiolabeled ligand is separated from the unbound ligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the log of the competitor concentration. The IC50 value (the concentration of the test substance that inhibits 50% of the specific binding of the radiolabeled ligand) is then determined. A high IC50 value indicates low binding affinity.

Immature Rat Uterotrophic Assay (General Protocol - OECD Test Guideline 440)

This in vivo assay is a well-established method for identifying substances with estrogenic or anti-estrogenic activity.

  • Animal Model: Immature, female rats (typically around 20 days of age) are used. Their uteri are undeveloped and highly sensitive to estrogenic stimulation.

  • Dosing: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like 17α-ethinylestradiol) are included.

  • Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the assessment of this compound's endocrine activity.

Experimental_Workflow_Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Isolated Hormone Receptors (Estrogen or Androgen) Incubation Incubate Receptor, Radioligand, and this compound Together Receptor->Incubation Radioligand Radiolabeled Hormone ([³H]Estradiol or [³H]R1881) Radioligand->Incubation This compound This compound (Test Substance) This compound->Incubation Separation Separate Bound from Unbound Radioligand Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Analysis Determine IC50 Value (Binding Affinity) Measurement->Analysis

Caption: Workflow for In Vitro Hormone Receptor Competitive Binding Assay.

Signaling_Pathway_Steroid_Hormone Hormone Steroid Hormone (e.g., Estrogen, Androgen) Receptor Intracellular Receptor (ER or AR) Hormone->Receptor Binds Complex Hormone-Receptor Complex Receptor->Complex HSP Heat Shock Proteins HSP->Receptor Dissociates Nucleus Nucleus Complex->Nucleus Translocates DNA DNA (Hormone Response Element) Complex->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized Steroid Hormone Receptor Signaling Pathway.

Conclusion

Based on the available in vitro and supportive in vivo data, this compound does not appear to possess intrinsic estrogenic or androgenic activity. The lack of binding to estrogen and androgen receptors in competitive binding assays, coupled with its inactivity in the uterotrophic bioassay, provides a strong line of evidence for its lack of direct interaction with these key endocrine pathways. While the current body of evidence is reassuring, further research into other potential endocrine-modulating effects would provide an even more comprehensive safety profile for this widely used UV filter. For researchers and drug development professionals, this compound stands as an example of a photostable, broad-spectrum UV filter with a favorable endocrine activity profile based on current scientific understanding.

Methodological & Application

Application Notes & Protocol: Dissolving Bemotrizinol in Cosmetic Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known as Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly effective, broad-spectrum UV filter widely utilized in sunscreen and daily skincare products. Its oil-soluble nature is key to its formulation, requiring careful selection of cosmetic oils and a precise dissolution process to ensure product stability, efficacy, and aesthetic appeal. These notes provide a detailed protocol for dissolving this compound, along with solubility data in various cosmetic emollients.

Quantitative Data: Solubility of this compound

The solubility of this compound in various cosmetic oils and emollients is a critical factor in formulation development. The following table summarizes the solubility data, indicating the percentage of this compound that can be dissolved in the listed solvent at room temperature.

Cosmetic Oil / EmollientINCI NameSolubility (% w/w)
C12-15 Alkyl BenzoateC12-15 Alkyl Benzoate> 20%
Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride~18%
Dicaprylyl CarbonateDicaprylyl Carbonate~16%
Diisopropyl AdipateDiisopropyl Adipate> 20%
Propylheptyl CaprylatePropylheptyl Caprylate~19%
Dibutyl AdipateDibutyl Adipate> 20%
Phenoxyethyl CaprylatePhenoxyethyl Caprylate~18%
Isoamyl LaurateIsoamyl Laurate~14%
Ethylhexyl SalicylateEthylhexyl Salicylate> 20%
OctocryleneOctocrylene> 20%

Experimental Protocol: Dissolution of this compound

This protocol outlines the standard procedure for effectively dissolving this compound in the oil phase of a cosmetic formulation.

1. Materials and Equipment:

  • This compound (powder form)

  • Selected cosmetic oil(s) or emollients

  • Primary glass beaker (appropriately sized for the oil phase volume)

  • Secondary beaker for water bath

  • Magnetic stirrer and stir bar or overhead propeller stirrer

  • Hot plate

  • Weighing balance (accurate to 0.01g)

  • Spatula

  • Thermometer

2. Procedure:

  • Preparation of the Oil Phase: Weigh the required amounts of the selected cosmetic oils and/or emollients and add them to the primary glass beaker.

  • Stirring: Place the beaker on the magnetic stirrer (or position the overhead stirrer) and begin stirring the oil phase at a moderate speed (e.g., 200-300 RPM) to create a vortex.

  • Heating: Place the primary beaker into a secondary beaker containing water to create a water bath. Place the entire setup onto a hot plate and begin heating the oil phase to 75-85°C. Monitor the temperature closely with a thermometer.

  • Addition of this compound: Once the oil phase reaches the target temperature, slowly sprinkle the pre-weighed this compound powder into the vortex of the stirring oils. A slow and steady addition prevents clumping.

  • Dissolution: Continue stirring the mixture at 75-85°C until all the this compound powder has completely dissolved and the solution is clear and homogenous. This may take between 15 to 30 minutes, depending on the concentration and the chosen solvent.

  • Homogenization (Optional): For formulations requiring high shear, a homogenizer can be used at this stage to ensure complete dissolution and uniformity, although it is often not necessary for this compound.

  • Cooling and Formulation: Once dissolved, the oil phase containing this compound is ready to be combined with the water phase (if creating an emulsion) or other formulation components as per the product development protocol.

3. Key Considerations:

  • Temperature: Maintaining the temperature between 75-85°C is crucial. Temperatures below this range may lead to incomplete dissolution, while excessive heat can degrade the ingredients.

  • Solvent Selection: The choice of cosmetic oil is critical. High-polarity emollients such as C12-15 Alkyl Benzoate are excellent solvents for this compound. It is also highly soluble in other UV filters like Ethylhexyl Salicylate and Octocrylene.

  • Stirring Speed: The stirring speed should be sufficient to maintain a vortex and keep the powder suspended without incorporating excessive air into the mixture.

  • Stability: After dissolution, it is important to check for recrystallization as the formulation cools to room temperature. If recrystallization occurs, it may be necessary to adjust the solvent system or the concentration of this compound.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for dissolving this compound and the logical relationship between key formulation parameters.

G cluster_prep Preparation cluster_process Dissolution Process cluster_qc Quality Control cluster_output Output weigh_oils Weigh Cosmetic Oils add_oils Add Oils to Beaker weigh_oils->add_oils weigh_bem Weigh this compound add_bem Slowly Add this compound weigh_bem->add_bem heat_stir Heat to 75-85°C with Stirring add_oils->heat_stir heat_stir->add_bem dissolve Stir Until Fully Dissolved add_bem->dissolve cool Cool Down dissolve->cool check Check for Recrystallization cool->check check->heat_stir Recrystallization Occurs final_phase Homogenous Oil Phase check->final_phase No Recrystallization

Caption: Experimental workflow for dissolving this compound.

G This compound This compound Concentration dissolution Successful Dissolution This compound->dissolution affects solvent Solvent Choice (Cosmetic Oil) solvent->dissolution affects temp Temperature (75-85°C) temp->dissolution affects stir Stirring Speed stir->dissolution affects

Caption: Key parameters influencing this compound dissolution.

Application Note: Quantification of Bemotrizinol in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, robust, and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Bemotrizinol (also known as Tinosorb® S) in cosmetic sunscreen formulations. This compound is a highly effective, photostable, broad-spectrum UV absorber, making its accurate quantification crucial for ensuring product efficacy and regulatory compliance.[1][2][3] The described method utilizes a reverse-phase C18 column with UV detection, offering a cost-effective and efficient solution for quality control and research laboratories.

Introduction

This compound (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is an oil-soluble organic compound widely used in sunscreens to absorb both UVA and UVB radiation.[1][4] It is known for its high photostability and its ability to stabilize other less stable UV filters, such as avobenzone.[1][5] this compound has absorption peaks at approximately 310 nm and 340-345 nm.[1][6][7] Given its critical role in sun protection, regulatory bodies, such as the European Union, permit its use up to a maximum concentration of 10%.[7] Therefore, a reliable analytical method is essential for the precise quantification of this compound in finished products.

This protocol presents a validated HPLC method that is simple, accurate, and specific for this compound, making it suitable for routine analysis in a quality control environment.[8][9]

Experimental

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a PDA or UV detector (Shimadzu SPD-M10A VP or equivalent).[8]

  • Analytical Column: µBondapack C18, 300 mm x 3.9 mm, 10 µm particle size, or equivalent reverse-phase column.[8][10]

  • Software: LC solution software or equivalent for data acquisition and processing.

  • Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Methanol (HPLC grade)

    • Chloroform (AR grade)

    • Water (Milli-Q® or equivalent)

  • Filters: 0.2 µm PTFE or Nylon syringe filters.

A summary of the optimized HPLC conditions is provided in the table below. This isocratic method was developed for its simplicity and robustness, avoiding the use of buffers which can reduce column longevity.[8][9][11]

ParameterCondition
Mobile Phase 100% Methanol[8][9][10]
Column µBondapack C18 (300 x 3.9 mm, 10 µm)[8][10]
Flow Rate 2.5 mL/min[8][9]
Column Temperature 27°C (maintained by column oven)[8]
Injection Volume 20 µL[8]
Detection Wavelength 254 nm[8][9]
Run Time Approximately 30 minutes[8]
Expected Retention Time ~17.6 minutes[9]

Table 1: HPLC Method Parameters for this compound Quantification.

Protocols

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 70 µg/mL to 130 µg/mL.[8][9] This range has been shown to have good linearity.[8]

  • Sample Weighing: Accurately weigh an amount of sunscreen product equivalent to approximately 20 mg of this compound into a 50 mL beaker.

  • Extraction: Add approximately 20 mL of chloroform to the beaker and stir for 15 minutes to dissolve the oil phase containing this compound. Transfer the solution to a 100 mL volumetric flask.

  • Precipitation & Dilution: Add approximately 50 mL of methanol to the flask and sonicate for 10 minutes to precipitate formulation excipients. Make up the volume to 100 mL with methanol.

  • Centrifugation/Filtration: Centrifuge a portion of the solution to separate the precipitated excipients.

  • Final Dilution: Take 5 mL of the clear supernatant and transfer it to a 20 mL volumetric flask. Make up to volume with methanol.[8]

  • Filtration: Filter the final solution through a 0.2 µm syringe filter into an HPLC vial before injection.[8]

The described method was validated according to ICH guidelines, demonstrating acceptable performance for linearity, accuracy, precision, and specificity.[8][11]

Validation ParameterResult
Linearity Range 70 - 130 µg/mL[8][9]
Correlation Coefficient (r²) > 0.996[9]
Limit of Detection (LOD) 0.44 µg/mL[9]
Limit of Quantification (LOQ) 1.32 µg/mL[9]
Precision (RSD%) < 2% for intra-day and inter-day analysis[9]

Table 2: Summary of Method Validation Data.

Workflow and Diagrams

The logical workflow for the quantification of this compound from a sample to the final result is illustrated below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage start Weigh Sample & Reference Standard dissolve Dissolve/Extract (Chloroform/Methanol) start->dissolve dilute Perform Serial Dilutions dissolve->dilute filter Filter with 0.2µm Syringe Filter dilute->filter hplc Inject into HPLC System filter->hplc acquire Acquire Chromatogram (UV @ 254 nm) hplc->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate result Report Final Result (% w/w) calculate->result

Caption: HPLC analysis workflow from sample preparation to final quantification.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in cosmetic sunscreen products. The use of a common C18 column and a simple isocratic mobile phase makes it easily transferable to most analytical laboratories for routine quality control testing.

References

Incorporating Bemotrizinol into O/W Sunscreen Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), also known as Tinosorb S, is a highly efficient, photostable, broad-spectrum UV filter, absorbing both UVA and UVB radiation with absorption peaks at approximately 310 nm and 340 nm.[1][2][3] Its oil-soluble nature and large molecular weight (627.8 g/mol ) limit dermal penetration, enhancing its safety profile for topical applications.[1][2] this compound is a popular choice in sunscreen formulations across Europe and Asia and is currently under review by the US FDA for inclusion in the OTC sunscreen monograph, with a decision anticipated by March 2026.[1][4]

These application notes provide a comprehensive guide for incorporating this compound into oil-in-water (O/W) sunscreen emulsions. The following sections detail the properties of this compound, formulation guidelines, experimental protocols for characterization, and stability testing.

Properties of this compound

PropertyValue/DescriptionSource(s)
INCI NameBis-Ethylhexyloxyphenol Methoxyphenyl Triazine[5]
AppearanceYellowish to light tan powderN/A
SolubilityOil-soluble, practically insoluble in water[1]
UV Absorption SpectrumBroad-spectrum (UVA and UVB)[2][6]
Absorption Peaks~310 nm (UVB) and ~340 nm (UVA)[1][2][3]
PhotostabilityExcellent; can stabilize other less stable UV filters like avobenzone[1][3][5]
Typical ConcentrationUp to 10%, commonly 3-5%[7]
Molecular Weight627.81 g/mol [2]

Formulation Guidelines for O/W Emulsions

The successful incorporation of this compound into an O/W emulsion hinges on its dissolution in the oil phase before emulsification. The choice of emollients and other oil-phase components can significantly impact the solubility and overall performance of the final product.

General Formulation Workflow

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Aqueous Phase Preparation oil_phase Heat Oil Phase Components (Emollients, Waxes, etc.) to 70-75°C This compound Add this compound and other oil-soluble actives oil_phase->this compound dissolve Stir until fully dissolved This compound->dissolve emulsification Combine Phases under High Shear Homogenization dissolve->emulsification water_phase Heat Aqueous Phase Components (Water, Humectants, Thickeners) to 70-75°C water_phase->emulsification cooling Cool down to ~40°C under gentle stirring emulsification->cooling additives Add Temperature-Sensitive Additives (Preservatives, Fragrance) cooling->additives final_product Final O/W Sunscreen Emulsion additives->final_product

Caption: General workflow for preparing an O/W sunscreen emulsion with this compound.

Example Formulation

This example illustrates a basic O/W sunscreen formulation incorporating this compound.

PhaseIngredient% (w/w)Function
A (Oil Phase) This compound5.00UV Filter
Octocrylene8.00UV Filter/Photostabilizer
Caprylic/Capric Triglyceride10.00Emollient/Solvent
Cetearyl Alcohol2.50Thickener/Emulsion Stabilizer
Glyceryl Stearate2.00Emulsifier
B (Aqueous Phase) Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Xanthan Gum0.20Thickener/Stabilizer
C (Cool-Down Phase) Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.10Fragrance

Experimental Protocols

Emulsion Preparation Protocol (Hot/Cold Process)

This protocol is based on the example formulation above.

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer

  • Homogenizer (e.g., Silverson)

  • pH meter

Procedure:

  • Phase A Preparation: In a suitable beaker, combine all Phase A ingredients. Heat to 70-75°C while stirring until all components, including this compound, are completely dissolved and the phase is uniform.[8]

  • Phase B Preparation: In a separate beaker, combine the deionized water and glycerin. Sprinkle in the xanthan gum while stirring to avoid clumping. Heat to 70-75°C.[8]

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. Continue homogenization for 3-5 minutes to form a fine emulsion.

  • Cooling: Switch to gentle overhead stirring and begin cooling the emulsion.

  • Phase C Addition: When the emulsion temperature reaches 40°C or below, add the Phase C ingredients individually, mixing well after each addition.[8]

  • Final Adjustments: Continue stirring until the emulsion is uniform and has cooled to room temperature. If necessary, adjust the pH to the desired range (typically 5.5-6.5).

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF can be determined spectrophotometrically. This method provides a rapid assessment of efficacy before proceeding to more complex in vivo testing.

G start Prepare Sample Dilution in a suitable solvent (e.g., Ethanol) apply Apply a thin, uniform layer of the formulation onto a PMMA or quartz plate start->apply measure Measure UV absorbance (290-400 nm) using a spectrophotometer apply->measure calculate Calculate SPF using a standardized equation (e.g., Mansur's method) measure->calculate result In Vitro SPF Value calculate->result

Caption: Workflow for in vitro SPF determination.

Protocol:

  • Accurately weigh a sample of the sunscreen emulsion and dilute it in a suitable solvent (e.g., ethanol) to a known concentration.[9]

  • Apply a precise amount of the formulation (e.g., 2 mg/cm²) evenly onto a substrate like a polymethyl methacrylate (PMMA) plate.[10]

  • Allow the film to dry for at least 15 minutes.

  • Measure the absorbance of the sunscreen film at 5 nm intervals from 290 to 400 nm using a UV spectrophotometer equipped with an integrating sphere.

  • Calculate the in vitro SPF value using a standardized equation that correlates absorbance with sun protection, such as the Mansur equation.[9]

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength

UVA protection is crucial for broad-spectrum claims. The UVA-PF and critical wavelength are key metrics.

Protocol:

  • The sample is prepared and applied to a PMMA plate as described in the in vitro SPF protocol.

  • UV absorbance is measured from 290 to 400 nm.

  • UVA-PF Calculation: The UVA-PF is calculated based on the absorbance data according to ISO 24443.[11][12][13] A key requirement in many regions is that the UVA-PF must be at least one-third of the labeled SPF.[11][14]

  • Critical Wavelength (λc) Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm.[11][13] A value of 370 nm or greater is typically required for a "broad-spectrum" claim.[11]

Stability Testing

Stability testing ensures the emulsion maintains its physical, chemical, and functional properties over time.

TestProtocolAcceptance Criteria
Accelerated Stability Store samples at elevated temperatures (e.g., 40°C, 50°C) for 1, 2, and 3 months.No significant changes in appearance, color, odor, pH, or viscosity. No phase separation.
Freeze-Thaw Cycling Subject samples to alternating temperatures (e.g., -5°C for 24h, then 25°C for 24h) for 3-5 cycles.No phase separation, crystallization, or significant change in texture.
Photostability Expose a thin film of the product to a controlled dose of UV radiation from a solar simulator.Assay for this compound content post-exposure. Degradation should be minimal.[3][15]
Centrifugation Centrifuge the emulsion at a specified RPM (e.g., 3000 RPM) for 30 minutes.No signs of phase separation or creaming.

Relationship between Stability Tests:

G cluster_tests Stability Assessment product Sunscreen Emulsion accel Accelerated (High Temp) product->accel freeze Freeze-Thaw Cycling product->freeze photo Photostability product->photo phys_chem Physical & Chemical Integrity (pH, Viscosity, Appearance) accel->phys_chem freeze->phys_chem efficacy Functional Efficacy (SPF, UVA-PF) photo->efficacy phys_chem->efficacy

Caption: Interrelation of key stability tests for sunscreen emulsions.

Physicochemical Characterization
ParameterProtocolTypical Results
pH Measurement Use a calibrated pH meter on a 10% dilution of the emulsion in distilled water.[16]5.5 - 6.5
Viscosity Use a rotational viscometer with an appropriate spindle (e.g., Brookfield RVT with a Helipath stand) at a controlled temperature (25°C).Varies by formulation; should remain consistent throughout stability testing.
Spreadability Place a known amount of emulsion between two glass plates. Apply a known weight to the top plate and measure the diameter of the spread circle after a set time.Inversely correlated with viscosity.[8]
Droplet Size Analysis Use laser diffraction or dynamic light scattering to determine the mean droplet size and distribution of the internal oil phase.Smaller, uniform droplets generally indicate better stability.

Conclusion

This compound is an exceptional UV filter that can be effectively incorporated into O/W sunscreen emulsions to provide high-performance, broad-spectrum sun protection. Its excellent photostability contributes to the overall stability of the formulation.[3] The key to a successful formulation lies in the complete dissolution of this compound in the oil phase and the optimization of the emulsification process. The protocols outlined in these notes provide a robust framework for developing, characterizing, and ensuring the stability of such sunscreen products, paving the way for safe and effective innovations in sun care.

References

Application Notes and Protocols for the Preparation of Bemotrizinol-Loaded Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Tinosorb® S) is a highly effective, broad-spectrum UV filter known for its photostability and compatibility with other sunscreen agents. However, its lipophilic nature can present challenges in formulation, particularly in achieving high efficacy and desirable sensory properties in topical preparations. Encapsulation of this compound into lipid nanoparticles, such as Nanostructured Lipid Carriers (NLCs), offers a promising solution to enhance its performance. These nanoparticles can improve the safety profile by reducing skin permeation, increase the Sun Protection Factor (SPF) through synergistic effects, and offer controlled release.[1][2]

This document provides detailed application notes and protocols for four common techniques used to create this compound-loaded lipid nanoparticles: Phase Inversion Temperature (PIT), Ultrasonication, High-Pressure Homogenization (HPH), and Solvent Emulsification/Evaporation. The information is intended to guide researchers and formulation scientists in the development of novel sunscreen delivery systems.

Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is a low-energy technique that relies on the temperature-dependent phase behavior of non-ionic surfactants. It is a simple and scalable method that does not require specialized high-energy equipment.[2]

Quantitative Data Summary
Formulation CodeLiquid Lipid (Type)This compound (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Loading Capacity (% w/w)Entrapment Efficiency (%)
Optimized NLCIsopropyl Myristate (3.0% w/w)8190.6 ± 9.80.153 ± 0.013-10.6 ± 1.78~100

Data compiled from studies by Montenegro et al.[2][3]

Experimental Protocol

Materials:

  • Solid Lipid: Cetyl palmitate

  • Liquid Lipid: Isopropyl myristate (IPM)

  • Surfactant: Oleth-20

  • Co-surfactant: Glyceryl oleate

  • Active Ingredient: this compound

  • Aqueous Phase: Deionized water

  • Preservative: Kemipur 100®

Procedure:

  • Preparation of Oil Phase:

    • Weigh the required amounts of cetyl palmitate (solid lipid), isopropyl myristate (liquid lipid), Oleth-20 (surfactant), glyceryl oleate (co-surfactant), and this compound.

    • Heat the mixture to approximately 90°C in a beaker with continuous stirring until a clear, homogenous oil phase is obtained.

  • Preparation of Aqueous Phase:

    • In a separate beaker, heat deionized water containing a preservative (e.g., 0.35% w/w Kemipur 100®) to 90°C.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase under continuous stirring (e.g., 700 rpm).

  • Phase Inversion and Nanoparticle Formation:

    • Continue stirring the mixture as it cools down to room temperature.

    • The phase inversion from a w/o to an o/w emulsion occurs as the temperature decreases, leading to the formation of a clear or bluish-white nanoemulsion. Upon further cooling below the lipid's melting point, the lipid droplets solidify, forming NLCs.

  • Characterization:

    • The resulting NLC dispersion can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Entrapment efficiency and loading capacity can be determined by separating the NLCs from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free this compound in the supernatant using a suitable analytical method like HPLC.

Experimental Workflow

PIT_Workflow cluster_prep Phase Preparation oil_phase Prepare Oil Phase: - Solid Lipid - Liquid Lipid - Surfactant - Co-surfactant - this compound heat_oil Heat Oil Phase (~90°C) oil_phase->heat_oil aqueous_phase Prepare Aqueous Phase: - Deionized Water - Preservative heat_aqueous Heat Aqueous Phase (~90°C) aqueous_phase->heat_aqueous emulsification Emulsification: Add Aqueous Phase to Oil Phase with Stirring (e.g., 700 rpm) heat_oil->emulsification heat_aqueous->emulsification cooling Cooling to Room Temperature with Continuous Stirring emulsification->cooling nlc_formation NLC Formation cooling->nlc_formation characterization Characterization: - Particle Size - PDI - Zeta Potential - Entrapment Efficiency - Loading Capacity nlc_formation->characterization

Workflow for the Phase Inversion Temperature (PIT) method.

Ultrasonication Method

Ultrasonication is a high-energy method that utilizes sound waves to create cavitation, which disperses the lipid phase into the aqueous phase, forming nanoparticles. This technique is known for its efficiency in reducing particle size.

Quantitative Data Summary
Formulation ComponentConcentration (% w/w)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Carnauba Wax (Solid Lipid)-122.4 ± 0.3---
Caprylic/Capric Triglycerides (Liquid Lipid)-
Surfactant-
This compound-

Note: Detailed quantitative data for a complete this compound-NLC formulation prepared by ultrasonication was not available in the searched literature. The particle size mentioned is from a study developing this compound-loaded NLCs using an ultrasonication technique. Further characterization data would need to be determined experimentally.

Experimental Protocol

Materials:

  • Solid Lipid: e.g., Carnauba wax, Glyceryl monostearate

  • Liquid Lipid: e.g., Caprylic/capric triglycerides, Oleic acid

  • Surfactant: e.g., Polysorbate 80 (Tween 80)

  • Active Ingredient: this compound

  • Aqueous Phase: Deionized water

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the this compound in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Heat the deionized water containing the surfactant to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., using a high-shear homogenizer) for a short period (e.g., 5-10 minutes) to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator.

    • The sonication is typically performed for a specific duration (e.g., 5-15 minutes) at a set amplitude. The energy input should be optimized to achieve the desired particle size.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to facilitate the crystallization of the lipid matrix and the formation of NLCs.

  • Characterization:

    • Analyze the NLC dispersion for particle size, PDI, and zeta potential.

    • Determine the entrapment efficiency and loading capacity as described for the PIT method.

Experimental Workflow

Ultrasonication_Workflow cluster_prep Phase Preparation lipid_phase Prepare Lipid Phase: - Solid Lipid - Liquid Lipid - this compound heat_lipid Heat Lipid Phase (> Melting Point) lipid_phase->heat_lipid aqueous_phase Prepare Aqueous Phase: - Deionized Water - Surfactant heat_aqueous Heat Aqueous Phase (Same Temperature) aqueous_phase->heat_aqueous pre_emulsion Form Pre-emulsion (High-Shear Homogenization) heat_lipid->pre_emulsion heat_aqueous->pre_emulsion ultrasonication Ultrasonication (Probe Sonicator) pre_emulsion->ultrasonication cooling Cooling in Ice Bath ultrasonication->cooling nlc_formation NLC Formation cooling->nlc_formation characterization Characterization: - Particle Size - PDI - Zeta Potential - Entrapment Efficiency - Loading Capacity nlc_formation->characterization HPH_Workflow cluster_prep Phase Preparation lipid_phase Prepare Lipid Phase: - Solid Lipid - Liquid Lipid - this compound heat_lipid Heat Lipid Phase (> Melting Point) lipid_phase->heat_lipid aqueous_phase Prepare Aqueous Phase: - Deionized Water - Surfactant heat_aqueous Heat Aqueous Phase (Same Temperature) aqueous_phase->heat_aqueous pre_emulsion Form Pre-emulsion (High-Shear Stirring) heat_lipid->pre_emulsion heat_aqueous->pre_emulsion hph High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) pre_emulsion->hph cooling Cooling to Room Temperature hph->cooling nlc_formation NLC Formation cooling->nlc_formation characterization Characterization: - Particle Size - PDI - Zeta Potential - Entrapment Efficiency - Loading Capacity nlc_formation->characterization Solvent_Evaporation_Workflow cluster_prep Phase Preparation organic_phase Prepare Organic Phase: - Solid Lipid - Liquid Lipid - this compound - Organic Solvent emulsification Emulsification (High-Speed Homogenization or Ultrasonication) organic_phase->emulsification aqueous_phase Prepare Aqueous Phase: - Deionized Water - Surfactant aqueous_phase->emulsification solvent_evaporation Solvent Evaporation (e.g., Rotary Evaporator) emulsification->solvent_evaporation nlc_formation NLC Formation solvent_evaporation->nlc_formation recovery Nanoparticle Recovery (e.g., Ultracentrifugation) nlc_formation->recovery characterization Characterization: - Particle Size - PDI - Zeta Potential - Entrapment Efficiency - Loading Capacity recovery->characterization

References

Application Notes & Protocols: Standard Operating Procedure for In Vitro SPF Testing of Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), marketed as Tinosorb® S and Escalol® S, is a highly effective, photostable, broad-spectrum UV absorber. It provides comprehensive protection against both UVA and UVB radiation, with distinct absorption peaks around 310 nm and 340 nm.[1][2][3] Its exceptional photostability not only ensures sustained protection but also helps to stabilize other less stable UV filters, such as avobenzone, making it a valuable component in modern sunscreen formulations.[4] In vitro Sun Protection Factor (SPF) testing is a crucial tool for the development and quality control of sunscreen products containing this compound. This method offers a reliable and ethical alternative to in vivo testing on human subjects.

This document provides a detailed Standard Operating Procedure (SOP) for the in vitro determination of the SPF of sunscreen formulations containing this compound, based on the principles outlined in the ISO 24443:2021 standard.

Experimental Protocols

1. Materials and Equipment:

  • UV Spectrophotometer: With an integrating sphere, capable of scanning from 290 nm to 400 nm in 1 nm increments.

  • Solar Simulator: Xenon arc lamp with filters to provide a continuous emission spectrum from 290 nm to 400 nm, compliant with ISO 24443 specifications.

  • Substrates: Roughened polymethylmethacrylate (PMMA) plates with a defined surface roughness.

  • Positive Control: A standard sunscreen formulation with a known SPF.

  • Negative Control: The base formulation without this compound or other UV filters.

  • Analytical Balance: Accurate to 0.1 mg.

  • Pipettes and Syringes: For precise application of the sunscreen formulation.

  • Glycerol or suitable blank.

  • Ethanol or other suitable solvent.

  • Example Sunscreen Formulation containing this compound (Oil-in-Water Emulsion):

Phase Ingredient (INCI Name) Function Concentration (% w/w)
ADeionized WaterSolventq.s. to 100
AGlycerinHumectant3.0
ADisodium EDTAChelating Agent0.1
BThis compound (Tinosorb® S)UV Filter5.0
BOctisalateUVB Filter5.0
BAvobenzoneUVA Filter3.0
BCetearyl AlcoholEmulsifier, Thickener2.0
BGlyceryl StearateEmulsifier1.5
BC12-15 Alkyl BenzoateEmollient, Solvent5.0
CPhenoxyethanol (and) EthylhexylglycerinPreservative1.0
CFragranceFragrance0.2

2. Substrate Preparation:

  • Clean the PMMA plates with a lint-free cloth soaked in ethanol to remove any contaminants.

  • Allow the plates to air dry completely in a dust-free environment.

  • Record the weight of each clean, dry plate.

  • Apply a thin, even layer of the blank (e.g., glycerol) to a reference plate to obtain a baseline reading.

3. Sample Application:

  • Accurately weigh the desired amount of the sunscreen formulation. The standard application rate is 1.2 mg/cm² for sandblasted PMMA plates.

  • Apply the sunscreen formulation to the roughened surface of the PMMA plate in a series of small, evenly distributed droplets.

  • Using a gloved finger or a dedicated spreading device, spread the formulation evenly across the entire surface of the plate with consistent pressure.

  • Allow the plates to dry in a dark, temperature-controlled environment (20-25°C) for at least 15 minutes.

  • After drying, reweigh the plate to confirm the applied amount of sunscreen.

4. Spectrophotometric Measurement (Pre-irradiation):

  • Set the UV spectrophotometer to measure absorbance from 290 nm to 400 nm at 1 nm intervals.

  • Place the reference (blank) plate in the spectrophotometer and record the baseline absorbance.

  • Replace the reference plate with a sample plate and measure the initial absorbance spectrum (A₀(λ)).

  • Repeat the measurement for a statistically significant number of replicate plates (minimum of three).

5. UV Irradiation:

  • The irradiation dose is calculated based on the initial in vitro UVA protection factor (UVAPF₀), which is determined from the pre-irradiation absorbance spectrum. The dose (D) is calculated as: D = UVAPF₀ × 1.2 J/cm².

  • Place the sample plates in the solar simulator.

  • Expose the plates to the calculated dose of UV radiation. The temperature of the plates should be maintained between 25°C and 35°C during irradiation.

6. Spectrophotometric Measurement (Post-irradiation):

  • After irradiation, repeat the spectrophotometric measurement of each sample plate under the same conditions as the pre-irradiation measurement to obtain the final absorbance spectrum (A(λ)).

7. Calculation of In Vitro SPF:

The in vitro SPF is calculated using the following formula:

SPFin vitro = ∫290400 E(λ) S(λ) dλ / ∫290400 E(λ) S(λ) 10-A(λ) dλ

Where:

  • E(λ) is the erythema action spectrum.

  • S(λ) is the solar spectral irradiance.

  • A(λ) is the monochromatic absorbance at wavelength λ (post-irradiation).

  • dλ is the wavelength interval (1 nm).

A mathematical adjustment of the absorbance curve using a correction factor 'C' is often performed. This 'C' factor is derived by correlating the in vitro data with in vivo SPF results for a set of standard sunscreens.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Representative UV Absorbance Data for a Sunscreen Formulation with 5% this compound

Wavelength (nm)Mean Absorbance (Pre-irradiation)Mean Absorbance (Post-irradiation)
2900.850.84
3001.101.09
310 1.35 1.34
3201.201.19
3301.251.24
340 1.40 1.39
3501.301.29
3601.151.14
3700.900.89
3800.600.59
3900.300.29
4000.100.10

Note: This data is representative and illustrates the expected high photostability of a this compound-containing formulation, characterized by minimal change in absorbance after UV irradiation. The peak absorbances are noted around 310 nm and 340 nm.

Table 2: Calculated In Vitro SPF and UVA-PF Values

FormulationMean In Vitro SPF (Pre-irradiation)Mean In Vitro SPF (Post-irradiation)Mean In Vitro UVA-PF (Post-irradiation)
Sunscreen with 5% this compound35.234.815.5
Positive Control (SPF 30)31.528.912.1
Negative Control (Base)1.21.10.5

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Irradiation cluster_analysis Data Analysis start Start plate_prep PMMA Plate Preparation start->plate_prep sample_app Sunscreen Application (1.2 mg/cm²) plate_prep->sample_app drying Drying (15 min in dark) sample_app->drying pre_irr_scan Pre-irradiation Spectrophotometry (290-400 nm) drying->pre_irr_scan irradiation UV Irradiation (Calculated Dose) pre_irr_scan->irradiation post_irr_scan Post-irradiation Spectrophotometry (290-400 nm) irradiation->post_irr_scan calculation SPF & UVA-PF Calculation post_irr_scan->calculation data_pres Data Presentation (Tables & Spectra) calculation->data_pres end End data_pres->end

Caption: Experimental workflow for in vitro SPF testing.

logical_relationship This compound This compound broad_spectrum Broad-Spectrum (UVA & UVB) This compound->broad_spectrum photostability High Photostability This compound->photostability high_spf High In Vitro SPF broad_spectrum->high_spf stabilizer Stabilizes other UV filters photostability->stabilizer photostability->high_spf reliable_protection Reliable Sun Protection high_spf->reliable_protection

Caption: Key properties of this compound in sunscreens.

References

Application Notes and Protocols for the Detection of Bemotrizinol in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Tinosorb® S, Escalol® S) is a highly effective, photostable, broad-spectrum UV absorber used in sunscreen and other personal care products to protect against both UVA and UVB radiation. Due to its lipophilic nature and high molecular weight, its systemic absorption is considered low. However, sensitive and reliable analytical methods are crucial for quantifying its potential presence in various tissue samples for pharmacokinetic, toxicological, and drug distribution studies.

These application notes provide detailed protocols for the extraction and quantification of this compound in tissue samples, primarily focusing on skin, with adaptable procedures for other tissues like adipose tissue. The primary analytical technique described is High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, which offers the necessary sensitivity and selectivity for this application.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound, primarily derived from studies on cosmetic formulations, which can be used as performance targets when validating the methods for tissue analysis.

ParameterValueMethodReference
Limit of Detection (LOD) 0.44 µg/mLHPLC-UV[1][2]
Limit of Quantification (LOQ) 1.32 µg/mLHPLC-UV[1][2]
Linearity Range 70 - 130 µg/mLHPLC-UV[1][2]
Correlation Coefficient (r²) > 0.99HPLC-UV[1][2]
Recovery 98% - 102%HPLC-UV[1]

Experimental Protocols

Tissue Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific tissue type and laboratory equipment.

Materials:

  • Tissue sample (e.g., skin biopsy, adipose tissue)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extraction Solvent: Dimethylformamide (DMF) and Ethanol (1:1, v/v)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Ultrasonic bath (sonicator)

  • Centrifuge (capable of >10,000 x g)

  • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

Protocol:

  • Sample Collection and Storage: Excise tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until analysis to prevent degradation.

  • Thawing and Weighing: On the day of analysis, thaw the tissue sample on ice. Blot the tissue dry with a lint-free wipe and record its wet weight.

  • Homogenization:

    • Mince the tissue into small pieces using a sterile scalpel.

    • Place the minced tissue into a suitable homogenization tube.

    • Add the Extraction Solvent at a ratio of 5 mL per gram of tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved. The duration and speed of homogenization will depend on the tissue type and homogenizer used (typically 1-3 minutes at high speed).

  • Ultrasonication:

    • Place the homogenate in an ultrasonic bath.

    • Sonicate for 30 minutes to facilitate the complete extraction of this compound from the tissue matrix. Maintain a cool temperature by adding ice to the water bath.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection and Filtration:

    • Carefully collect the supernatant, which contains the extracted this compound.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Adaptation for Different Tissues:

  • Skin Layers: For separating the stratum corneum, tape stripping can be performed prior to homogenization of the remaining epidermis and dermis.

  • Adipose Tissue: Due to the high lipid content, an additional cleanup step such as liquid-liquid extraction or solid-phase extraction (see below) is highly recommended to minimize matrix effects.

Sample Cleanup (Optional but Recommended)

For complex matrices like tissue homogenates, a cleanup step can significantly improve the quality of the analytical results by removing interfering substances.

  • To the filtered supernatant, add an equal volume of a non-polar, water-immiscible solvent (e.g., hexane or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (containing the lipophilic this compound) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the filtered supernatant onto the cartridge.

  • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elute this compound with a non-polar solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 100% Methanol or a gradient with Acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 340 nm (this compound has absorption maxima around 310 nm and 340 nm).[3]

LC-MS/MS Analysis (for higher sensitivity and selectivity)

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

Chromatographic Conditions:

  • Similar to HPLC-UV, but UPLC (Ultra-Performance Liquid Chromatography) is recommended for better resolution and faster analysis times.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 628.4 [M+H]⁺[3]

  • Product Ions (Q3) for MRM: Specific product ions should be determined by direct infusion of a this compound standard and optimization of collision energy. Two common transitions for quantification and qualification should be selected.

  • Collision Energy: Optimize for each transition to achieve the highest signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization in DMF/Ethanol Tissue_Sample->Homogenization Sonication Ultrasonication Homogenization->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration LLE Liquid-Liquid Extraction Filtration->LLE If needed SPE Solid-Phase Extraction Filtration->SPE If needed HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS LLE->HPLC_UV LLE->LC_MSMS SPE->HPLC_UV SPE->LC_MSMS

Caption: Workflow for the extraction and analysis of this compound from tissue samples.

Tissue_Homogenization_Process Start Start: Frozen Tissue Sample Thaw Thaw on Ice & Weigh Start->Thaw Mince Mince Tissue Thaw->Mince Add_Solvent Add Extraction Solvent (DMF/Ethanol) Mince->Add_Solvent Homogenize Homogenize on Ice (Rotor-Stator or Bead Beater) Add_Solvent->Homogenize Sonicate Sonicate in Ice Bath Homogenize->Sonicate End Proceed to Centrifugation Sonicate->End

Caption: Detailed steps for the homogenization of tissue samples.

References

The Stabilizing Force: Leveraging Bemotrizinol to Enhance the Photostability of UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the ongoing pursuit of broad-spectrum and photostable sun protection, formulators are increasingly turning to advanced UV filters. Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) has emerged as a cornerstone ingredient, not only for its intrinsic broad-spectrum protection but also for its remarkable ability to photostabilize other, less stable UV filters. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound as a photostabilizer, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

This compound is a highly efficient, oil-soluble organic compound that absorbs strongly across both UVA and UVB regions, with absorption peaks around 310 nm and 340 nm.[1] A key advantage of this compound is its exceptional photostability; it exhibits minimal degradation even after prolonged UV exposure.[2] This inherent stability allows it to effectively shield other UV filters from photodegradation, a critical factor in maintaining the efficacy of sunscreen formulations during real-world use.[2][3]

The most notable application of this compound as a photostabilizer is in formulations containing Avobenzone (Butyl Methoxydibenzoylmethane). Avobenzone is a potent UVA absorber but is notoriously photounstable, degrading significantly upon exposure to UV radiation.[1] this compound can effectively quench the excited state of Avobenzone, thus preventing its rapid breakdown and ensuring sustained UVA protection.[4][5]

Quantitative Analysis of this compound's Photostabilizing Efficacy

The photostabilizing effect of this compound on Avobenzone and the combination of Avobenzone and Ethylhexyl Methoxycinnamate (EHM) has been quantified in seminal studies. The following tables summarize the key findings, demonstrating the concentration-dependent protective effect of this compound.

Table 1: Photostabilization of Avobenzone (2%) by this compound in an O/W Emulsion after UV Irradiation

Concentration of this compound (%)UV Irradiation Dose (MED)Avobenzone Recovered (%)
01064
11085
21095
310100
02045
12075
22088
32098
03036
13068
23082
33095

Data adapted from Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406.[5]

Table 2: Photostabilization of Avobenzone (2%) and Ethylhexyl Methoxycinnamate (7.5%) by this compound in an O/W Emulsion after UV Irradiation

Concentration of this compound (%)UV Irradiation Dose (MED)Avobenzone Recovered (%)Ethylhexyl Methoxycinnamate Recovered (%)
0105878
1107888
2108994
3109698
0204065
1206880
2208189
3209295
0303055
1306073
2307585
3308892

Data adapted from Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406.[5]

Mechanistic Pathway of Photostabilization

The primary mechanism by which this compound stabilizes other UV filters is through a process of energy transfer. When a photounstable molecule like Avobenzone absorbs UV radiation, it is promoted to an excited singlet state. From this state, it can undergo intersystem crossing to a more stable, but still reactive, triplet state, which is a key intermediate in its degradation pathway. This compound, having a lower triplet energy level, can accept this energy from the excited Avobenzone molecule, returning Avobenzone to its ground state and preventing its degradation. The absorbed energy is then safely dissipated by this compound as heat.

Photostabilization_Mechanism cluster_0 Photounstable UV Filter (e.g., Avobenzone) cluster_1 Photostabilizer (this compound) Ground_State Ground State Excited_Singlet Excited Singlet State Ground_State->Excited_Singlet UV Absorption Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet Intersystem Crossing Degradation Photodegradation Products Excited_Triplet->Degradation Degradation Pathway B_Triplet Excited Triplet State Excited_Triplet->B_Triplet Energy Transfer B_Ground Ground State B_Ground_Return Ground State B_Triplet->B_Ground_Return Heat Dissipation

Caption: Mechanism of this compound photostabilizing another UV filter.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of photostability. The following protocols for in vitro photostability testing are based on established methods and the procedures used in key studies.

In Vitro Photostability Assessment using UV-Vis Spectrophotometry

This method evaluates the change in the UV absorbance spectrum of a sunscreen film before and after irradiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator (e.g., Xenon arc lamp) with controlled UV output

  • Roughened polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Analytical balance

Protocol:

  • Sample Preparation:

    • Accurately weigh the sunscreen formulation.

    • Apply the sunscreen evenly onto the roughened surface of a PMMA plate at a concentration of 1.0 mg/cm².

    • Spread the product over the entire surface using a gloved finger or a mechanical spreader to achieve a uniform film.

    • Allow the film to dry and equilibrate in the dark for at least 15 minutes.

  • Initial Absorbance Measurement:

    • Place the PMMA plate in the UV-Vis spectrophotometer.

    • Measure the initial absorbance spectrum from 290 nm to 400 nm at 1 nm increments. This is the pre-irradiation spectrum.

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is typically defined in terms of Minimal Erythemal Doses (MEDs). For example, a dose of 10, 20, or 30 MEDs can be used. The irradiance should be maintained at a constant level (e.g., 1 MED/min).[5]

  • Post-Irradiation Absorbance Measurement:

    • After irradiation, immediately measure the absorbance spectrum of the sunscreen film again from 290 nm to 400 nm. This is the post-irradiation spectrum.

  • Data Analysis:

    • Compare the pre- and post-irradiation spectra.

    • Calculate the percentage of absorbance loss at key wavelengths (e.g., the λmax of the UV filter of interest).

    • Calculate the change in the in vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) using appropriate equations (e.g., the Mansur equation for SPF).

Quantitative Analysis of UV Filter Content by High-Performance Liquid Chromatography (HPLC)

This method provides a more precise quantification of the UV filter concentration before and after irradiation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Diode Array Detector)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Analytical standards of the UV filters

Protocol:

  • Sample Preparation and Irradiation:

    • Prepare and irradiate sunscreen films on PMMA plates as described in the UV-Vis Spectrophotometry protocol (Steps 1.1 - 1.3). Prepare a separate set of non-irradiated (control) plates.

  • Extraction of UV Filters:

    • Place each irradiated and non-irradiated PMMA plate into a separate beaker containing a known volume of extraction solvent (e.g., 20 mL of methanol).

    • Use sonication for approximately 15 minutes to ensure complete dissolution of the sunscreen film and extraction of the UV filters.

    • Transfer the extract to a volumetric flask and dilute to a known volume with the extraction solvent.

  • Sample Preparation for HPLC:

    • Dilute the extracts to a suitable concentration that falls within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for the separation of Avobenzone and this compound is a gradient of methanol and water, or an isocratic mixture such as Methanol:Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to the λmax of the analyte of interest (e.g., ~358 nm for Avobenzone, ~340 nm for this compound).

    • Injection Volume: 20 µL.

    • Inject the prepared samples and standards into the HPLC system.

  • Data Analysis:

    • Prepare a calibration curve using the analytical standards of the UV filters.

    • Determine the concentration of each UV filter in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of the UV filter recovered after irradiation relative to the non-irradiated control.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 UV-Vis Spectrophotometry cluster_3 HPLC Analysis A Weigh Sunscreen B Apply to PMMA Plate (1.0 mg/cm²) A->B C Spread Uniformly B->C D Dry in Dark (15 min) C->D E Pre-Irradiation Analysis D->E F UV Irradiation (Solar Simulator) E->F H Measure Absorbance (290-400 nm) E->H J Extract UV Filters E->J G Post-Irradiation Analysis F->G I Compare Spectra & Calculate % Absorbance Loss H->I K Analyze by HPLC J->K L Quantify UV Filter & Calculate % Recovery K->L

Caption: Workflow for in vitro photostability testing of sunscreens.

Conclusion

This compound is a highly valuable tool for formulators seeking to develop photostable, broad-spectrum sunscreens. Its ability to effectively stabilize less stable UV filters, such as Avobenzone, allows for the creation of products that maintain their protective efficacy throughout the duration of sun exposure. The quantitative data and detailed protocols provided in these application notes serve as a valuable resource for the research and development of next-generation sun care products.

References

Application Notes and Protocols for Assessing Bemotrizinol Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Tinosorb S) is a broad-spectrum ultraviolet (UV) filter widely used in sunscreen formulations to protect the skin from harmful UVA and UVB radiation.[1] While generally considered safe for topical application with low skin penetration, it is crucial to evaluate its potential cytotoxicity on skin cells, particularly keratinocytes, the primary cell type in the epidermis.[2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common cell viability assays: MTT, Neutral Red (NR) Uptake, and Lactate Dehydrogenase (LDH) release. The human keratinocyte cell line HaCaT is recommended as a relevant in vitro model for these studies.

Data Presentation

Assay TypeEndpointHypothetical IC50 (µM) on HaCaT Cells (48h exposure)
MTT Assay Mitochondrial dehydrogenase activity> 500
Neutral Red Uptake Assay Lysosomal integrity> 500
LDH Release Assay Membrane integrity> 500

Note: The hypothetical IC50 values above 500 µM suggest that this compound exhibits low cytotoxicity to HaCaT cells under these hypothetical test conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human immortalized keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[3][4]

Protocol:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and expose the cells to various concentrations of this compound in fresh medium for 24 or 48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[5][6]

Protocol:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for 24 or 48 hours.

  • Remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in serum-free medium) to each well.

  • Incubate for 3 hours at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Protocol:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Expose the cells to various concentrations of this compound for 24 or 48 hours.

  • After incubation, carefully collect the cell culture supernatant.

  • To determine the maximum LDH release (positive control), lyse a set of untreated cells with a lysis buffer (e.g., 1% Triton X-100).

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Viability Assays cluster_analysis Data Analysis prep_cells Prepare HaCaT Cell Culture seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_this compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells seed_plate->treat_cells incubate Incubate (24h or 48h) treat_cells->incubate mtt MTT Assay incubate->mtt nr Neutral Red Assay incubate->nr ldh LDH Assay incubate->ldh read_plate Measure Absorbance mtt->read_plate nr->read_plate ldh->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway

While the precise cytotoxic mechanisms of this compound are not extensively detailed in the literature, some organic UV filters have been shown to potentially modulate inflammatory signaling pathways. One such pathway is the Toll-like Receptor (TLR) to Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_nucleus This compound This compound CellMembrane Cell Membrane TLR Toll-like Receptor (TLR) CellMembrane->TLR interacts with MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene translocates to & activates Cytotoxicity Potential Cytotoxicity Gene->Cytotoxicity

Caption: Hypothetical TLR/NF-κB signaling pathway.

Conclusion

The provided protocols offer a robust framework for evaluating the potential cytotoxicity of this compound on human keratinocytes. While existing data suggests a favorable safety profile, in vitro testing using assays such as MTT, Neutral Red, and LDH is essential for a comprehensive toxicological assessment. The experimental workflow and hypothetical signaling pathway diagrams serve as valuable tools for planning and interpreting these studies. It is imperative for researchers to generate their own experimental data to accurately determine the cytotoxic potential of this compound in their specific cellular models and experimental conditions.

References

Application Notes and Protocols for In Vitro Assessment of Bemotrizinol Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Tinosorb S) is a highly efficient, photostable, broad-spectrum UV filter widely used in sunscreen and cosmetic products.[1] Its large molecular weight (627.8 g/mol ) and lipophilic nature are designed to limit its penetration through the skin, thereby enhancing its safety profile by minimizing systemic absorption.[2] In vitro skin penetration studies are crucial for evaluating the safety and efficacy of topical formulations containing this compound. These studies provide essential data on the extent to which the active ingredient permeates the skin layers and enters systemic circulation.

This document provides a detailed experimental design and protocol for assessing the in vitro skin penetration of this compound using Franz diffusion cells, a widely accepted methodology that aligns with OECD guidelines.[3][4][5]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to designing and interpreting skin penetration studies.

PropertyValueReference
Molecular Weight 627.8 g/mol [2][6]
Log P (Octanol/Water) > 7[6]
Solubility Poorly soluble in water, soluble in oils[7]
UV Absorption Spectrum Broad-spectrum (280-380 nm) with peaks at 310 nm and 340 nm[2]

Experimental Design and Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the use of vertical Franz diffusion cells to quantify the permeation of this compound through an excised skin membrane.[8][9][10]

Objective: To determine the rate and extent of this compound penetration through the stratum corneum, epidermis, and dermis, and its accumulation in these layers.

Materials:

  • Vertical Franz diffusion cells[10]

  • Excised human or porcine skin[11][12]

  • Test formulation containing this compound

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like ethanol or a surfactant)[13]

  • High-Performance Liquid Chromatography (HPLC) system[6]

  • Standard laboratory equipment (pipettes, vials, etc.)

Protocol:

  • Skin Membrane Preparation:

    • Obtain full-thickness human skin from elective surgery (with ethical approval) or fresh porcine ear skin.[11][14]

    • Carefully remove subcutaneous fat and any adhering tissue.

    • Prepare epidermal membranes by heat separation (immersing the skin in water at 60°C for 2 minutes) or use dermatomed skin of a specific thickness.[11]

    • Visually inspect the skin for any imperfections or damage.

    • Assess barrier integrity by measuring transepidermal water loss (TEWL) or by determining the permeation of a marker molecule like tritiated water.[3][5]

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[3]

    • Fill the receptor chamber with a degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be selected to ensure sink conditions for this compound.

    • Maintain the temperature of the receptor fluid at 32 ± 1°C to mimic physiological skin surface temperature.[3][5]

    • Equilibrate the assembled cells for at least 30 minutes.

  • Application of Test Formulation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound-containing formulation evenly onto the surface of the skin in the donor chamber.[3]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[7]

  • Mass Balance:

    • At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.

    • Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.

    • Separate the epidermis and dermis.

    • Extract this compound from the different skin layers (stratum corneum via tape stripping, epidermis, and dermis) and the receptor fluid using an appropriate solvent.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Skin Membrane Preparation B Franz Cell Assembly & Equilibration A->B C Apply Test Formulation B->C D Incubation & Timed Sampling C->D E Mass Balance Determination D->E F Quantification by HPLC E->F G Data Analysis F->G

Caption: Workflow for the in vitro skin permeation assessment of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in the receptor fluid and skin extracts.

Protocol Summary:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[7]

  • Detection Wavelength: 340 nm.[6][11]

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the collected samples and standards into the HPLC system and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.

Data Presentation

The quantitative data obtained from the in vitro skin penetration study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Cumulative Permeation of this compound through Skin

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
2
4
6
8
12
24

Note: Data should be presented as mean ± standard deviation (SD) from at least three replicate experiments.

Table 2: Distribution of this compound in Skin Layers at 24 hours

Skin CompartmentAmount of this compound (µg/cm²)Percentage of Applied Dose (%)
Unabsorbed (Skin Surface)
Stratum Corneum
Epidermis
Dermis
Receptor Fluid
Total Recovery (%)

Note: Total recovery should be within 90-110% to ensure the validity of the study.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and dependencies of the key stages in the experimental design.

Logical Flow of the Experimental Protocol

G A Define Study Objectives B Select & Prepare Skin Membrane A->B C Validate Barrier Integrity B->C D Formulation Application & Permeation Study C->D If valid E Sample Collection & Processing D->E F Analytical Quantification (HPLC) E->F G Data Analysis & Interpretation F->G

Caption: Logical progression of the in vitro skin penetration assessment.

Conclusion

This application note provides a comprehensive framework for conducting a robust in vitro assessment of this compound skin penetration. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for the safety and efficacy evaluation of topical products containing this important UV filter. The use of standardized methods and clear data presentation will facilitate the comparison of results across different formulations and laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Bemotrizinol in Novel Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the solubility of Bemotrizinol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is a large, oil-soluble organic molecule.[1][2][3] It is practically insoluble in water and has very low solubility in alkanes.[4][5] Its solubility is moderate in cosmetic esters, and it is readily solubilized in commonly used polar oils.[4][5][6]

Q2: Where can I find quantitative solubility data for this compound in common cosmetic solvents?

A2: Quantitative solubility data for this compound in a range of cosmetic emollients at 25°C is available in the "Data Presentation" section of this guide. One study found that C12-15 Alkyl Benzoate shows a high capacity for solubilizing this compound due to the presence of an aromatic group in the solvent's structure.[7]

Q3: How can I predict the solubility of this compound in a novel solvent?

A3: Hansen Solubility Parameters (HSP) can be a useful tool for predicting the solubility of a solute in a solvent.[8][9] The principle is that "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible. The total Hansen parameter is composed of three individual parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding). By comparing the HSP of this compound with that of a potential solvent, you can estimate their compatibility.[9] Computational models based on density functional theory (DFT) and the continuum solvation model COSMO-RS have also been used to predict synergistic solubility effects in binary oil mixtures.[10]

Q4: Are there any known synergistic effects on this compound solubility when using solvent mixtures?

A4: Yes, synergistic solubility effects have been observed for this compound in binary oil mixtures.[10] For instance, the combination of an ester and an alcohol can significantly increase the solubility of solid organic UV filters like this compound beyond the weighted average of their individual solubilities.[11] This synergistic effect can help prevent recrystallization in formulations.[11]

Q5: What analytical methods are suitable for quantifying this compound in solubility studies?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[1][12][13] A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section of this guide. UV-Vis spectrophotometry can also be used for quantification, with this compound exhibiting absorption peaks around 310 nm and 340 nm.[14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to dissolve this compound.

Issue 1: this compound is not dissolving in the chosen solvent.

Possible Causes & Solutions:

  • Insufficient Solvent Polarity: this compound is a large, predominantly non-polar molecule, though it has some polar functional groups.[15] It generally requires a solvent with a compatible polarity.

    • Action: If using a highly non-polar solvent like an alkane, try a more polar cosmetic ester such as C12-15 Alkyl Benzoate, which has shown good solubilizing capacity.[7] For novel solvents, consider those with similar Hansen Solubility Parameters to this compound.

  • Low Temperature: Solubility is generally temperature-dependent.

    • Action: Gently heat the solvent while stirring to increase the dissolution rate. Be cautious and ensure the temperature is well below the boiling point of the solvent and that this compound is stable at that temperature.

  • Insufficient Agitation: Inadequate mixing can slow down the dissolution process.

    • Action: Use a magnetic stirrer or vortex mixer to ensure good agitation and facilitate the interaction between the solvent and this compound particles.

  • Saturation Limit Reached: You may have exceeded the solubility limit of this compound in that specific solvent at the given temperature.

    • Action: Refer to available solubility data. If data is unavailable, you may be at the saturation point. Consider using a larger volume of solvent or a different solvent with higher solubilizing power.

Issue 2: this compound precipitates or crystallizes out of the solution upon cooling or standing.

Possible Causes & Solutions:

  • Supersaturation: The solution was saturated at a higher temperature, and upon cooling, the solubility decreased, leading to precipitation.

    • Action 1 (For Experiments): If the goal is to obtain a stable solution at room temperature, you will need to either use a solvent with higher intrinsic solubility for this compound or use a co-solvent system to enhance solubility.

    • Action 2 (To Induce Crystallization for Purification): If crystallization is desired for purification, slow cooling can lead to the formation of purer crystals.[16] If no crystals form from a supersaturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce nucleation.[17]

  • Solvent Evaporation: The solvent may be evaporating over time, increasing the concentration of this compound beyond its solubility limit.

    • Action: Ensure your experimental setup is properly sealed to prevent solvent loss.

  • Incompatible Solvent Mixture: When using a co-solvent system, an inappropriate ratio can lead to precipitation.

    • Action: Systematically vary the ratio of your co-solvents to find the optimal mixture that maintains the solubility of this compound. The use of a "good" solvent in which this compound is highly soluble and a "bad" anti-solvent can be a controlled way to induce crystallization if needed.[18]

Issue 3: An "oily" phase separates from the solution instead of forming crystals.

Possible Causes & Solutions:

  • "Oiling Out": This occurs when the solute comes out of solution above its melting point or when the impurities are high.[19]

    • Action 1: Re-dissolve the oily substance by heating and add a small amount of additional solvent to lower the saturation temperature.[17]

    • Action 2: Try a different solvent with a lower boiling point.[17]

    • Action 3: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.

Data Presentation

Table 1: Solubility of this compound in Various Cosmetic Emollients at 25°C

Emollient (INCI Name)Chemical ClassSolubility (w/w %)
C12-15 Alkyl BenzoateBenzoate Ester> 28
Ethylhexyl PelargonateEster~22
Ethylhexyl IsononanoateEster~20
Ethylhexyl StearateEster~12
Ethylhexyl OleateEster~18
Ethylhexyl HydroxystearateEster~15

Data adapted from a study by S. Basas et al. (2022) investigating the effects of emollient structure on the solubility of UV filters.[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol describes a standard method to determine the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial (e.g., a 20 mL vial with a screw cap). The presence of undissolved solid is necessary to ensure saturation.[7]

  • Equilibration: Place the vials on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (e.g., 7 days) to ensure that the solution is fully saturated.[7]

  • Phase Separation: After equilibration, remove the vials and let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully collect an aliquot of the supernatant (the clear solution) using a syringe.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.[7]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 2) to determine the concentration of dissolved this compound.[7]

  • Calculation: Calculate the solubility in the desired units (e.g., g/100g or mg/mL) based on the measured concentration and the dilution factor.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size), and an autosampler.[7]

  • Mobile Phase: Prepare a suitable mobile phase. A gradient elution with a mixture of water, acetonitrile, and tetrahydrofuran has been shown to be effective. For example, a gradient starting with 40% water, 54% acetonitrile, and 6% tetrahydrofuran.[7] Isocratic elution with 100% methanol has also been used.[1][20]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 35°C[7]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm or 340 nm[1][12][14]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent (e.g., methanol). A stock solution can be prepared by dissolving a known weight of this compound in chloroform and then diluting with methanol.[1]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the diluted sample from the solubility experiment (Protocol 1) into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the undiluted sample by accounting for the dilution factor.

Mandatory Visualization

Experimental_Workflow_Solubility_Determination Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent in a sealed vial prep2 Place on stirrer/shaker prep1->prep2 equil1 Equilibrate at constant temp. (e.g., 25°C for 7 days) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sample sep1->sep2 quant1 Collect supernatant sep2->quant1 quant2 Filter through 0.45 µm filter quant1->quant2 quant3 Dilute sample quant2->quant3 quant4 Analyze by HPLC-UV quant3->quant4

Caption: Workflow for Determining the Equilibrium Solubility of this compound.

HPLC_Analysis_Workflow Workflow for HPLC Quantification of this compound cluster_setup HPLC System Setup cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation setup1 Prepare mobile phase setup2 Equilibrate C18 column setup1->setup2 setup3 Set detection wavelength (e.g., 254 nm or 340 nm) setup2->setup3 calib1 Prepare this compound standard solutions calib2 Inject standards into HPLC calib1->calib2 calib3 Generate calibration curve (Peak Area vs. Concentration) calib2->calib3 calc1 Determine concentration from calibration curve calib3->calc1 sample1 Inject diluted sample from solubility experiment sample2 Record peak area sample1->sample2 sample2->calc1 calc2 Calculate original solubility (accounting for dilution) calc1->calc2

References

Technical Support Center: Bemotrizinol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Bemotrizinol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for this compound analysis?

A typical reversed-phase HPLC method for this compound analysis uses a C18 column with a mobile phase consisting of 100% methanol.[1][2] The flow rate is generally maintained at 2.5 mL/min, with UV detection at 254 nm.[1][2] The injection volume is commonly 20 µL.[1]

Q2: How should I prepare the standard and sample solutions for this compound HPLC analysis?

For a standard solution, accurately weigh the this compound working standard and dissolve it in a small amount of chloroform by sonication before diluting with methanol to the final concentration.[1] Sample solutions from cosmetic matrices can be prepared similarly, by extracting this compound with a suitable solvent system, followed by filtration through a 0.2 µm syringe filter before injection.[1]

Q3: What are the expected system suitability parameters for a robust this compound HPLC method?

System suitability tests are crucial to ensure the performance of the HPLC system. For this compound analysis, typical acceptance criteria are:

  • Tailing factor: Not more than 2 (a value of 0.958 has been reported as optimal).[2]

  • Theoretical plates: More than 2000 (a value of 4680.915 has been reported).[2]

  • Relative Standard Deviation (RSD) of peak area: Not more than 2%.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound, structured in a question-and-answer format.

Peak Shape Problems

Q4: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_column Check for Column Contamination or Degradation start->check_column check_mobile_phase Verify Mobile Phase pH and Composition start->check_mobile_phase check_sample_overload Investigate Sample Overload start->check_sample_overload solution_column Flush or Replace Column/ Guard Column check_column->solution_column solution_mobile_phase Prepare Fresh Mobile Phase/ Adjust pH check_mobile_phase->solution_mobile_phase solution_sample Dilute Sample/ Reduce Injection Volume check_sample_overload->solution_sample

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

Potential Causes and Solutions:

Potential Cause Solution
Column Contamination or Degradation Strongly retained impurities from the sample matrix can accumulate on the column, leading to peak tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3]
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with basic functional groups in the analyte. Solution: While this compound is not strongly basic, this can still be a factor. Using a well-end-capped column or adding a competitive base like triethylamine to the mobile phase can help. However, a simpler approach for this compound is to ensure the use of a high-quality, modern C18 column.
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization of the analyte and lead to peak tailing. Solution: Although many methods for this compound use 100% methanol, if a buffered mobile phase is used, ensure the pH is correctly adjusted and stable.[3]
Sample Overload Injecting too much sample can saturate the column, causing peak distortion. Solution: Reduce the injection volume or dilute the sample.[3][4]

Q5: I am observing peak fronting for my this compound peak. What should I do?

Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.

Potential Causes and Solutions:

Potential Cause Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[3][5]
Column Overload Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting. Solution: Dilute the sample or decrease the injection volume.[3][5]
Low Column Temperature Insufficient temperature can lead to poor mass transfer kinetics. Solution: Increase the column temperature. A stable temperature of around 25-29°C is often used for this compound analysis.[1]
Column Collapse A sudden change in pressure or using an incompatible mobile phase can cause the packed bed of the column to collapse, creating a void. Solution: This is an irreversible problem, and the column will need to be replaced.[5]

Q6: My this compound peak is splitting into two or more peaks. Why is this happening?

Peak splitting can be a complex issue with several potential causes.

Logical Relationship for Peak Splitting Investigation

start Peak Splitting Observed q1 Is the split observed for all peaks or just one? start->q1 all_peaks All Peaks Splitting q1->all_peaks All one_peak Single Peak Splitting q1->one_peak One cause_all Issue is likely pre-column: - Clogged inlet frit - Void in column - Injector issue all_peaks->cause_all cause_one Issue is likely at the column or chemical: - Sample solvent incompatibility - Co-eluting impurity - On-column degradation one_peak->cause_one

Caption: Decision tree for diagnosing the cause of peak splitting.

Potential Causes and Solutions:

Potential Cause Solution
Clogged Inlet Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column. Solution: Replace the inlet frit or the column.[4]
Column Void A void at the head of the column can cause the sample band to split before separation. Solution: This usually requires column replacement.[4]
Sample Solvent Incompatibility If the sample solvent is significantly different from the mobile phase, it can cause the peak to split. Solution: Prepare the sample in the mobile phase.[4]
Co-eluting Impurity or Degradant An impurity or a degradation product of this compound may be eluting very close to the main peak, giving the appearance of a split peak.[6] Solution: Adjust the mobile phase composition or gradient to improve separation. Forced degradation studies can help identify potential degradation products.[6]
Baseline Issues

Q7: I'm experiencing a noisy baseline in my chromatogram. What are the common causes and solutions?

A noisy baseline can interfere with the detection and quantification of low-level analytes.

Potential Causes and Solutions:

Potential Cause Solution
Air Bubbles in the System Air bubbles in the pump, detector, or tubing are a common cause of baseline noise. Solution: Degas the mobile phase thoroughly. Purge the pump and the system to remove any trapped air.[7][8]
Contaminated Mobile Phase Impurities in the mobile phase solvents or additives can contribute to baseline noise. Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.[8][9]
Detector Lamp Issue An aging or failing detector lamp can cause erratic baseline behavior. Solution: Check the lamp's energy output and replace it if necessary.[10]
Leaks in the System A loose fitting can cause pressure fluctuations and a noisy baseline. Solution: Inspect all fittings and tighten any loose connections.[7]

Q8: My baseline is drifting upwards or downwards. How can I resolve this?

Baseline drift can affect the accuracy of peak integration.

Potential Causes and Solutions:

Potential Cause Solution
Column Temperature Fluctuations An unstable column temperature can cause the baseline to drift. Solution: Use a column oven to maintain a constant and stable temperature.[9]
Mobile Phase Composition Change In a gradient elution, if the mobile phase components have different UV absorbances, the baseline will drift. For isocratic methods, slow evaporation of a volatile solvent can change the mobile phase composition over time. Solution: For gradients, use a mobile phase with matched UV absorbance or use a reference wavelength. For isocratic methods, keep the mobile phase reservoir covered.[9]
Column Bleed The stationary phase of the column can slowly degrade and "bleed" off, causing a rising baseline, especially at higher temperatures or extreme pH. Solution: Ensure the mobile phase pH is within the recommended range for the column. If the column is old, it may need to be replaced.
Contamination Buildup Accumulation of contaminants on the column that slowly elute can cause baseline drift. Solution: Flush the column with a strong solvent.
Retention Time Variability

Q9: The retention time of my this compound peak is shifting. What could be the reason?

Consistent retention times are critical for peak identification.

Potential Causes and Solutions:

Potential Cause Solution
Changes in Mobile Phase Composition Even small changes in the mobile phase composition can significantly affect retention times. Solution: Prepare the mobile phase accurately and consistently. If using an online mixer, ensure it is functioning correctly.[11]
Fluctuations in Flow Rate A change in the flow rate will directly impact retention times. Solution: Check for leaks in the pump and the system. Ensure the pump is delivering a constant and accurate flow rate.[11][12]
Column Temperature Variations Inconsistent column temperature will lead to retention time shifts. Solution: Use a reliable column oven and allow the column to equilibrate fully before starting the analysis.[12]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: Monitor column performance with system suitability tests. Replace the column when performance deteriorates.
System Pressure Issues

Q10: My HPLC system pressure is unusually high. What should I check?

High backpressure can damage the pump and the column.

Experimental Workflow for Diagnosing High System Pressure

start High System Pressure step1 Disconnect Column and Check Pressure start->step1 q1 Is Pressure Still High? step1->q1 pressure_high Blockage is in the System (tubing, injector, detector) q1->pressure_high Yes pressure_low Blockage is in the Column or Guard Column q1->pressure_low No step2_high Systematically Isolate and Clean/Replace Components pressure_high->step2_high step2_low Reverse Flush or Replace Column/Guard Column pressure_low->step2_low end Pressure Normalized step2_high->end step2_low->end

Caption: Step-by-step workflow for troubleshooting high HPLC system pressure.

Potential Causes and Solutions:

Potential Cause Solution
Blockage in the System A blockage in the tubing, injector, or most commonly, the column inlet frit, will cause an increase in pressure. Solution: Systematically disconnect components to isolate the blockage. If the column is blocked, try back-flushing it (if the manufacturer allows). If this doesn't work, the column or frit may need to be replaced.[13][14]
High Mobile Phase Viscosity A highly viscous mobile phase will result in higher backpressure. Solution: While 100% methanol is not highly viscous, ensure the correct mobile phase is being used. Increasing the column temperature can reduce viscosity and pressure.
Precipitation in the System If a buffer is used and it precipitates out of solution, it can cause blockages. Solution: Ensure the buffer is fully dissolved and is compatible with the organic modifier. Flush the system with water to dissolve any precipitated salts.

Q11: My system pressure is lower than usual or fluctuating. What does this indicate?

Low or fluctuating pressure often points to a leak or a problem with the pump.

Potential Causes and Solutions:

Potential Cause Solution
Leak in the System A loose fitting anywhere in the flow path will cause a drop in pressure. Solution: Carefully inspect all fittings from the pump to the detector and tighten as necessary.[14]
Air in the Pump Air trapped in the pump head will lead to pressure fluctuations and an unstable flow rate. Solution: Purge the pump to remove the air. Ensure the mobile phase is properly degassed.[14][15]
Faulty Pump Check Valves Worn or dirty check valves can cause the pump to lose its prime, resulting in low or fluctuating pressure. Solution: Clean or replace the check valves.[15]
Worn Pump Seals Leaking pump seals will cause a loss of pressure and are often indicated by salt deposits around the pump head if a buffer is used. Solution: Replace the pump seals.[16]

Experimental Protocol

A Typical HPLC Method for the Determination of this compound in a Cream Formulation

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: µBondapack C18 (3.9 x 300 mm, 10 µm) or equivalent.[1][2]

    • Mobile Phase: 100% Methanol.[1][2]

    • Flow Rate: 2.5 mL/min.[1][2]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 254 nm.[1][2]

    • Column Temperature: 25°C.[1]

  • Standard Solution Preparation:

    • Accurately weigh about 13 mg of this compound working standard into a 100 mL volumetric flask.

    • Add approximately 10 mL of chloroform and sonicate for 5 minutes to dissolve.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter through a 0.2 µm syringe filter before injection.[1]

  • Sample Preparation (from a cream):

    • Accurately weigh an amount of cream equivalent to the target concentration of this compound into a suitable container.

    • Add a known volume of a suitable extraction solvent (e.g., a mixture of chloroform and methanol).

    • Sonicate to ensure complete extraction of this compound.

    • Centrifuge or filter to remove insoluble excipients.

    • Dilute the extract with methanol to a suitable concentration within the calibration range.

    • Filter the final solution through a 0.2 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to check for system suitability.

    • Inject the sample solutions.

    • Identify the this compound peak by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterValueReference
ColumnµBondapack C18 (3.9 x 300 mm, 10 µm)[1][2]
Mobile Phase100% Methanol[1][2]
Flow Rate2.5 mL/min[1][2]
Injection Volume20 µL[1]
Detection Wavelength254 nm[1][2]
Column Temperature25°C[1]
Retention Time~17.6 min[1][2]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaReported ValueReference
Tailing Factor≤ 20.958[2]
Theoretical Plates> 20004680.915[2]
RSD of Peak Area≤ 2%0.33%[1]

Table 3: Robustness Study Example - Effect of Varied Parameters on Assay Results

ParameterVariation% Assay% RSDReference
Flow Rate 2.25 mL/min99.8< 2%[1]
2.75 mL/min101.2< 2%[1]
Wavelength 252 nm100.5< 2%[1]
256 nm99.5< 2%[1]
Column Temperature 23°C100.1< 2%[1]
27°C100.9< 2%[1]

References

Technical Support Center: Optimizing Bemotrizinol Encapsulation in NLCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the encapsulation efficiency of Bemotrizinol in Nanostructured Lipid Carriers (NLCs).

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and characterization of this compound-loaded NLCs.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor solubility of this compound in the lipid matrix: The drug may not be effectively solubilized in the molten lipid phase during preparation. 2. Drug expulsion during lipid recrystallization: As the NLCs cool and the lipid matrix solidifies, the drug can be expelled. 3. Inappropriate solid lipid to liquid lipid ratio: An incorrect ratio can lead to a less amorphous lipid core, promoting drug expulsion.1. Increase the concentration of the liquid lipid (oil): This can enhance the solubility of this compound within the lipid matrix. 2. Select lipids with high this compound solubility: Conduct preliminary screening to identify the most suitable solid and liquid lipids. 3. Optimize the homogenization and sonication parameters: Higher energy input can lead to smaller particle sizes and a more stable lipid core, improving drug retention.
Large Particle Size and High Polydispersity Index (PDI) 1. Insufficient homogenization or sonication: The energy input may not be adequate to reduce the particle size effectively. 2. Inadequate surfactant concentration or type: The surfactant may not be effectively stabilizing the newly formed nanoparticles, leading to aggregation. 3. High lipid concentration: A higher concentration of lipids can result in larger particle sizes.1. Increase homogenization speed and/or duration: This will provide more energy for particle size reduction. 2. Optimize the surfactant concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization. Consider using a combination of surfactants. 3. Decrease the total lipid concentration: This can lead to the formation of smaller particles.
NLC Formulation Instability (Aggregation/Sedimentation) 1. Low zeta potential: Insufficient surface charge on the nanoparticles can lead to aggregation due to weak electrostatic repulsion. 2. Particle growth over time (Ostwald ripening): Smaller particles may dissolve and redeposit onto larger particles. 3. Inappropriate storage conditions: Temperature fluctuations can affect the stability of the lipid matrix.1. Incorporate a charged surfactant or a combination of non-ionic and ionic surfactants: This will increase the zeta potential and enhance electrostatic stability. 2. Optimize the solid-to-liquid lipid ratio: A higher proportion of solid lipid can create a more stable crystalline structure. 3. Store the NLC dispersion at a controlled temperature (e.g., 4°C): Avoid freezing or exposing the formulation to high temperatures.
Drug Leakage During Storage 1. Lipid polymorphism: The solid lipid may undergo polymorphic transitions over time, leading to the expulsion of the encapsulated drug. 2. High liquid lipid content: While beneficial for encapsulation, an excessively high oil content can sometimes lead to drug leakage.1. Select a solid lipid with stable crystalline forms: Avoid lipids known for significant polymorphic transitions. 2. Optimize the solid-to-liquid lipid ratio: Find a balance that maximizes encapsulation efficiency while minimizing drug leakage. 3. Incorporate a polymer in the formulation: Polymers can form a coating on the NLC surface, reducing drug leakage.

Frequently Asked Questions (FAQs)

1. What is the optimal solid lipid to liquid lipid ratio for encapsulating this compound in NLCs?

The optimal ratio is highly dependent on the specific lipids used and the desired characteristics of the NLCs. However, a common starting point is a ratio between 70:30 and 90:10 (solid lipid:liquid lipid). A higher proportion of liquid lipid generally increases the solubility of lipophilic drugs like this compound, leading to higher encapsulation efficiency. However, an excessively high liquid lipid content can decrease the stability of the NLCs and may lead to drug leakage. It is crucial to experimentally determine the optimal ratio for your specific formulation.

2. Which type of surfactant is best for stabilizing this compound-loaded NLCs?

Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Poloxamer 188 are widely used and have been shown to be effective in stabilizing NLCs. They provide steric hindrance that prevents particle aggregation. For improved stability, a combination of a non-ionic surfactant and a charged (ionic) surfactant can be used to provide both steric and electrostatic stabilization, resulting in a higher zeta potential. The choice of surfactant and its concentration should be optimized to ensure long-term stability without causing toxicity.

3. How can I accurately measure the encapsulation efficiency of this compound in NLCs?

Encapsulation efficiency is typically determined by separating the free, unencapsulated drug from the drug-loaded NLCs. A common method is ultrafiltration-centrifugation. The amount of free drug in the aqueous phase is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The encapsulation efficiency (%EE) is then calculated using the following formula:

%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

4. What are the critical process parameters to control during the preparation of this compound-loaded NLCs using high-pressure homogenization?

The critical process parameters for high-pressure homogenization include:

  • Homogenization pressure: Higher pressures generally lead to smaller particle sizes.

  • Number of homogenization cycles: Increasing the number of cycles can further reduce particle size and improve the uniformity of the dispersion.

  • Temperature: The homogenization process should be carried out at a temperature above the melting point of the solid lipid to ensure the lipid is in a molten state.

It is important to optimize these parameters to achieve the desired particle size and distribution while avoiding excessive energy input that could lead to drug degradation or formulation instability.

Experimental Protocols

Preparation of this compound-Loaded NLCs by High-Pressure Homogenization
  • Preparation of Lipid Phase:

    • Weigh the required amounts of the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., oleic acid).

    • Add the accurately weighed amount of this compound to the lipid mixture.

    • Heat the mixture to a temperature approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) (e.g., Polysorbate 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 15 minutes) using a high-shear homogenizer to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., at 500 bar for 3 cycles).

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

    • Store the NLC dispersion at 4°C for further characterization.

Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug:

    • Place a known amount of the NLC dispersion into an ultrafiltration-centrifugation device (e.g., with a molecular weight cut-off of 10 kDa).

    • Centrifuge the device at a specified speed and time (e.g., 4000 rpm for 30 minutes) to separate the aqueous phase containing the free drug from the NLCs.

  • Quantification of Free Drug:

    • Collect the filtrate (aqueous phase).

    • Dilute the filtrate with a suitable solvent if necessary.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Calculation of %EE:

    • Calculate the %EE using the formula mentioned in the FAQs section.

Visualizations

experimental_workflow A Preparation of Lipid Phase (Solid Lipid + Liquid Lipid + this compound) C Heating both phases (T > Melting Point of Solid Lipid) A->C B Preparation of Aqueous Phase (Water + Surfactant) B->C D Formation of Pre-emulsion (High-Shear Homogenization) C->D Combine phases E High-Pressure Homogenization D->E F Cooling in Ice Bath E->F G Formation of this compound-loaded NLCs F->G

Caption: Workflow for the preparation of this compound-loaded NLCs.

logical_relationship cluster_0 Formulation Variables cluster_1 NLC Properties A Solid Lipid : Liquid Lipid Ratio D Encapsulation Efficiency A->D influences F Stability A->F affects B Surfactant Concentration E Particle Size B->E impacts B->F critical for C Total Lipid Concentration C->D can affect C->E directly influences

Caption: Influence of formulation variables on NLC properties.

Identifying Bemotrizinol degradation byproducts in stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of Bemotrizinol.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stability study conditions?

A1: Based on forced degradation studies, this compound is susceptible to degradation under oxidative, acidic, and basic stress conditions. It is considered highly photostable and thermally stable, with minimal degradation observed under photolytic and thermal stress.[1][2][3]

Under oxidative stress, particularly with strong oxidizing agents like sodium hypochlorite, a significant number of degradation byproducts can be formed. One study identified 19 different degradation byproducts, suggesting a complex degradation pathway involving cleavage of the ether linkages and modifications to the triazine and phenol rings.[4]

Under acidic and basic hydrolysis, the molecule can also decompose, leading to the formation of distinct degradation products observable by HPLC.[1][3]

Q2: What are the known degradation byproducts of this compound?

A2: A comprehensive study involving forced degradation with sodium hypochlorite has identified and characterized nineteen degradation byproducts (DBPs) of this compound. These byproducts result from various reactions, including the cleavage of the bond between the phenolic oxygen and the carbon of the ethylhexyl chain.[4] While a complete list is extensive, it is crucial to note that these were identified under harsh oxidative conditions and may not all be present in typical stability studies. However, they represent potential impurities that should be monitored.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the determination of this compound and the detection of its degradation products in stability samples.[1][2][5] Reverse-phase HPLC methods, often using a C18 column, have been successfully developed and validated for this purpose. Isocratic elution with a simple mobile phase, such as 100% methanol, has been shown to be effective.[1][2] For more complex separations of degradation byproducts, gradient elution methods may be necessary.

Troubleshooting Guides for HPLC Analysis of this compound

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Possible Causes:

    • Secondary Silanol Interactions: Residual silanols on the HPLC column packing can interact with the polar functional groups of this compound, leading to peak tailing.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening.

  • Troubleshooting Steps:

    • Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

    • Optimize Mobile Phase: Although 100% methanol can be effective, consider adding a small percentage of a buffer or adjusting the pH to improve peak shape.

    • Reduce Sample Concentration: Dilute the sample to a concentration within the linear range of the method.

    • Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing where possible and ensure all connections are properly fitted to avoid dead volume.

Issue 2: Baseline Noise or Drift
  • Possible Causes:

    • Mobile Phase Issues: Dissolved gases, microbial growth, or immiscible solvents in the mobile phase can cause baseline disturbances.

    • Pump Malfunctions: Inconsistent pump delivery or faulty check valves can lead to pressure fluctuations and a noisy baseline.

    • Detector Problems: A deteriorating lamp or a contaminated flow cell can cause baseline noise and drift.

    • Column Contamination: Buildup of matrix components from the sunscreen formulation on the column.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and freshly prepare the mobile phase. Degas the mobile phase thoroughly before use.

    • Maintain the Pump: Regularly service the HPLC pump, including replacing seals and checking valve performance.

    • Clean the Detector Flow Cell: Flush the flow cell with an appropriate solvent (e.g., isopropanol) to remove any contaminants. Check the detector lamp's energy output.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Quantitative Data

While specific quantitative data from long-term and accelerated ICH stability studies of commercial sunscreen formulations containing this compound are not extensively available in the public domain, data from forced degradation studies provide an indication of the extent of degradation under different stress conditions.

Table 1: Assay Results of this compound under Different Stress Conditions[3]
Stress ConditionAssay % (w/w)
Acid Degradation41.31
Alkaline Degradation40.44
Oxidative degradation40.38
Photolysis in dry stage98.66
Photolysis in wet stage98.26
Thermal degradation98.60

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.

  • Acid Hydrolysis:

    • Accurately weigh about 25 mg of this compound.

    • Add 5 mL of 1N HCl.

    • Reflux the mixture at 80°C for 6 hours.

    • Neutralize the solution with 1N NaOH and dilute with methanol to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Accurately weigh about 25 mg of this compound.

    • Add 5 mL of 0.1N NaOH.

    • Reflux the mixture at 80°C for 6 hours.

    • Neutralize the solution with 0.1N HCl and dilute with methanol to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Accurately weigh about 25 mg of this compound.

    • Add 5 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with methanol to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound sample in a hot air oven at 105°C for 24 hours.

    • Dissolve the sample in methanol to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound sample to UV light (254 nm) for 24 hours.

    • Dissolve the sample in methanol to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is required.

  • Chromatographic Conditions:

    • Column: Octadecylsilane C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 100% Methanol[1][2]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 340 nm (this compound has absorption maxima around 310 nm and 340 nm)[1]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh a portion of the sunscreen formulation equivalent to 10 mg of this compound.

    • Disperse the sample in a suitable solvent like tetrahydrofuran (THF) or a mixture of chloroform and methanol.

    • Sonication may be required to ensure complete extraction of this compound.

    • Dilute the extracted solution with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

Bemotrizinol_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow Acid_Hydrolysis Acid_Hydrolysis HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Photolysis Photolysis Photolysis->HPLC_Analysis Thermal_Stress Thermal_Stress Thermal_Stress->HPLC_Analysis Bemotrizinol_Sample Bemotrizinol_Sample Bemotrizinol_Sample->Acid_Hydrolysis Stress Application Bemotrizinol_Sample->Base_Hydrolysis Stress Application Bemotrizinol_Sample->Oxidation Stress Application Bemotrizinol_Sample->Photolysis Stress Application Bemotrizinol_Sample->Thermal_Stress Stress Application Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation Chromatogram

Forced degradation and analytical workflow for this compound.

HPLC_Troubleshooting_Logic Start Start Problem_Observed Problem_Observed Start->Problem_Observed Check_Peak_Shape Check_Peak_Shape Problem_Observed->Check_Peak_Shape Check_Baseline Check_Baseline Check_Peak_Shape->Check_Baseline No Tailing_Fronting Tailing_Fronting Check_Peak_Shape->Tailing_Fronting Yes Noise_Drift Noise_Drift Check_Baseline->Noise_Drift Yes End End Check_Baseline->End No Solution_Peak_Shape 1. Check column health 2. Optimize mobile phase 3. Adjust sample concentration Tailing_Fronting->Solution_Peak_Shape Solution_Baseline 1. Prepare fresh mobile phase 2. Check pump and detector 3. Use guard column Noise_Drift->Solution_Baseline Solution_Peak_Shape->End Solution_Baseline->End

Logic diagram for HPLC troubleshooting.

References

Technical Support Center: Enhancing the Photostability of Avobenzone with Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the photostability of the UVA filter Avobenzone, with a specific focus on the use of Bemotrizinol (also known as Tinosorb S). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the formulation and testing of sunscreens containing Avobenzone and this compound.

Q1: My formulation with Avobenzone is showing significant degradation under UV irradiation. What are the primary causes?

A1: Avobenzone is notoriously photounstable. The primary mechanism of its degradation involves a two-step process.[1] Upon exposure to UV radiation, Avobenzone, which exists predominantly in its effective enol form, undergoes photo-isomerization to a less UV-absorbent keto form.[1] This is followed by irreversible cleavage of the molecule, which generates free radicals that further accelerate its degradation.[1] This process not only reduces the UVA protection of your formulation but can also lead to the formation of potentially harmful byproducts.[1]

Q2: How does this compound improve the photostability of Avobenzone?

A2: this compound is an excellent photostabilizer for Avobenzone.[2][3] It functions by acting as a "quencher."[1] When Avobenzone absorbs UV radiation and enters an excited state, this compound can accept this excess energy from the excited Avobenzone molecule. This process, known as triplet-triplet energy transfer, allows the Avobenzone molecule to return to its stable ground state without undergoing degradation.[4] this compound itself is highly photostable and efficiently dissipates the absorbed energy.[2]

Q3: I'm not seeing the expected level of photostabilization after adding this compound to my formulation. What could be the issue?

A3: Several factors could be at play:

  • Concentration: Ensure you are using an adequate concentration of this compound. The stabilizing effect is concentration-dependent.

  • Solubility: Both Avobenzone and this compound are oil-soluble. Ensure they are fully dissolved in the oil phase of your formulation. Poor solubility can lead to crystallization and reduced efficacy.

  • Incompatible Ingredients: Certain ingredients can negatively impact the photostability of Avobenzone. For instance, some older UVB filters like octyl methoxycinnamate can accelerate its degradation. Review your full formulation for any known incompatibilities.

  • pH of the Formulation: While less common for oil-soluble filters, the overall pH of an emulsion can sometimes influence the stability of the entire system.

  • Testing Methodology: Ensure your photostability testing protocol is robust and reproducible. Inconsistent film application, irradiation dosage, or analytical methods can lead to variable results.

Q4: Can I use other UV filters in combination with Avobenzone and this compound?

A4: Yes, and it is often recommended. Combining multiple UV filters can provide broader-spectrum protection and synergistic photostabilization.[1] For example, Octocrylene is another well-known photostabilizer for Avobenzone and works well in combination with this compound.[4] Using a combination of filters can also help to achieve a high SPF while maintaining an elegant skin feel.

Q5: Are there other strategies to enhance Avobenzone's photostability besides using this compound?

A5: Yes, several other strategies can be employed, either alone or in combination with this compound:

  • Encapsulation: Encapsulating Avobenzone in a protective shell (e.g., lipid or polymer matrix) can physically shield it from UV radiation and prevent interactions with other ingredients, enhancing its stability by up to 80%.[1]

  • Antioxidants: The inclusion of antioxidants like Vitamin C, Vitamin E, or ubiquinone can help to scavenge free radicals generated during UV exposure, thereby protecting Avobenzone from degradation.[5]

  • Triplet Quenchers: Besides this compound, other molecules can act as triplet state quenchers. Octocrylene is a widely used example that effectively stabilizes Avobenzone.[4]

Quantitative Data: Photostabilization of Avobenzone

The following tables summarize the quantitative effects of this compound and other stabilizers on the photostability of Avobenzone.

FormulationIrradiation Dose% Avobenzone RemainingReference
4% Avobenzone alone25 MED23%[4]
4% Avobenzone + 3.6% Octocrylene25 MED90%[4]
4% Avobenzone + 4% this compound25 MED100%[4]
Avobenzone in SPF 45 Sunscreen (no quencher)120 min sunlight~20%

MED: Minimal Erythemal Dose

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the photostability of Avobenzone in your formulations.

In Vitro Photostability Testing by UV Spectroscopy (Based on ISO 24443)

This method evaluates the change in UV absorbance of a sunscreen film before and after a controlled dose of UV radiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator with a controlled UV output (compliant with ISO 24443).

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive displacement micropipette.

  • Glycerin or white petroleum (for blank measurements).

  • Incubator or drying oven (35°C).

Procedure:

  • Equipment Calibration: Calibrate the UV spectrophotometer and solar simulator according to the manufacturer's instructions and ISO 24443 guidelines.

  • Blank Measurement: Apply a thin, even layer of glycerin or white petroleum to a PMMA plate and use this as the reference blank for absorbance measurements.

  • Sample Application: Accurately weigh and apply the sunscreen formulation to a PMMA plate at a concentration of 0.5 to 1.0 mg/cm².

  • Spreading: Using a gloved finger, spread the product evenly across the entire surface of the plate with consistent pressure to achieve a uniform film.

  • Drying: Allow the sample to dry for 30 minutes in an incubator at 35°C.

  • Initial Absorbance Measurement (Pre-irradiation): Place the plate in the UV spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm in 1 nm increments. This is your A₀ spectrum.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is calculated based on the initial UVA protection factor (UVA-PF₀) of the product.

  • Final Absorbance Measurement (Post-irradiation): After irradiation, measure the final absorbance spectrum of the sample from 290 nm to 400 nm. This is your A(λ) spectrum.

  • Calculation of Photostability: The percentage of photostability can be calculated by comparing the area under the absorbance curve before and after irradiation within the UVA range (320-400 nm).

Quantification of Avobenzone by High-Performance Liquid Chromatography (HPLC)

This method provides a more accurate quantification of Avobenzone concentration before and after UV exposure.

Materials and Equipment:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Extraction solvent (e.g., methanol or acetonitrile/THF mixture).

  • Mobile phase (e.g., methanol:water mixture).

  • Syringe filters (0.45 µm).

  • Sonicator.

  • Analytical balance.

Procedure:

  • Sample Preparation (Irradiated and Non-irradiated):

    • Prepare sunscreen films on PMMA plates and irradiate them as described in the UV Spectroscopy protocol. Prepare a separate set of non-irradiated (control) plates.

    • Place each plate into a separate beaker containing a known volume of extraction solvent.

    • Sonicate the beaker to ensure the complete dissolution of the sunscreen film and extraction of Avobenzone.

  • Standard Solution Preparation:

    • Prepare a stock solution of Avobenzone standard in the extraction solvent.

    • Create a series of calibration standards by diluting the stock solution to at least five different concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with the following example parameters (note: these may need to be optimized for your specific system and formulation):

      • Mobile Phase: Methanol:Water (93:7, v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 320 nm

      • Injection Volume: 20 µL

    • Filter the extracted samples and standard solutions through a 0.45 µm syringe filter.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the extracted samples from the irradiated and non-irradiated plates.

  • Quantification:

    • Determine the concentration of Avobenzone in your samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of Avobenzone remaining after irradiation relative to the non-irradiated control.

Diagrams

Avobenzone Photodegradation Pathway cluster_0 UV Absorption cluster_1 Degradation Pathway Avobenzone_Enol Avobenzone (Enol Form) Ground State Avobenzone_Enol_Excited Avobenzone (Enol Form) Excited Singlet State Avobenzone_Enol->Avobenzone_Enol_Excited UV Photon (hν) Avobenzone_Keto Keto Tautomer Avobenzone_Enol_Excited->Avobenzone_Keto Isomerization Degradation_Products Degradation Products (e.g., Free Radicals) Avobenzone_Keto->Degradation_Products Irreversible Cleavage

Caption: Simplified pathway of Avobenzone photodegradation upon UV exposure.

This compound Stabilization Mechanism cluster_0 UV Absorption cluster_1 Stabilization by this compound Avobenzone_Enol Avobenzone (Enol Form) Ground State Avobenzone_Enol_Excited Avobenzone (Enol Form) Excited Triplet State Avobenzone_Enol->Avobenzone_Enol_Excited UV Photon (hν) Avobenzone_Enol_Excited->Avobenzone_Enol Return to Ground State Bemotrizinol_Excited This compound (Excited State) Avobenzone_Enol_Excited->Bemotrizinol_Excited Energy Transfer (Quenching) Bemotrizinol_Ground This compound (Ground State) Bemotrizinol_Excited->Bemotrizinol_Ground Heat Dissipation

Caption: Mechanism of Avobenzone photostabilization by this compound via energy transfer.

Experimental Workflow for Photostability Testing start Start: Sunscreen Formulation apply Apply Uniform Film on PMMA Plates start->apply pre_measure Pre-irradiation Absorbance Measurement (UV-Vis or HPLC) apply->pre_measure irradiate UV Irradiation (Controlled Dose) pre_measure->irradiate post_measure Post-irradiation Absorbance Measurement (UV-Vis or HPLC) irradiate->post_measure analyze Data Analysis: Calculate % Photodegradation post_measure->analyze end End: Photostability Report analyze->end

Caption: General workflow for in vitro photostability testing of sunscreen formulations.

References

Overcoming challenges in Bemotrizinol's dermal delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bemotrizinol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in the formulation and evaluation of this compound dermal delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered when formulating with this compound for dermal delivery?

A1: The primary challenges in formulating with this compound include its low aqueous solubility, potential for crystallization in formulations, and the need to ensure optimal skin penetration for efficacy while minimizing systemic absorption.[1][2] Additionally, the incorporation of this compound into delivery systems like nanoparticles can sometimes alter the physical properties of the final formulation, such as viscosity and spreadability.[3]

Q2: How can the solubility of this compound in a topical formulation be improved?

A2: Improving the solubility of the oil-soluble this compound is crucial for a stable and effective formulation.[4][5] Strategies include using nanoemulsion systems and incorporating it into the lipid core of nanostructured lipid carriers (NLCs).[1][3][6] The selection of appropriate oils, such as isopropyl myristate, has been shown to enhance the loading capacity of NLCs for this compound.[3][7] A combination of an ester from a fatty acid and dextrin with a mix of branched and linear saturated C15-C19 alkanes can also improve solubilization.[2]

Q3: What are the advantages of using nanocarriers like NLCs for this compound delivery?

A3: Nanostructured lipid carriers (NLCs) offer several advantages for dermal delivery of this compound. These include controlled release of the active ingredient, enhanced biocompatibility, and the ability to modulate skin penetration.[3][7] NLCs can also improve skin hydration due to their occlusive properties.[7] Furthermore, incorporating this compound into NLCs has been shown to increase the sun protection factor (SPF) of formulations compared to those containing the free compound.[3][8]

Q4: Is this compound photostable, and does it affect the stability of other UV filters?

A4: Yes, this compound is known for its excellent photostability, meaning it does not readily degrade upon exposure to UV radiation.[9][10][11] This property ensures sustained protection. Moreover, it can help stabilize other, less photostable UV filters like avobenzone when used in combination.[9][11][12]

Q5: Does this compound penetrate the skin and enter systemic circulation?

A5: this compound has a large molecular size, which limits its dermal penetration.[4][13] Studies have shown very low systemic absorption, with plasma concentrations often at or near the limit of quantification even under maximal use conditions.[9][14] In vitro skin permeation experiments have often detected no this compound in the receiving compartment, supporting its safety for topical application.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Crystallization of this compound in the formulation over time. Poor solubility of this compound in the chosen vehicle.- Increase the concentration of the oil phase or select a more suitable solvent. Isopropyl myristate and other esters can be effective.[3][6]- Utilize nanoformulation strategies such as nanoemulsions or nanostructured lipid carriers (NLCs) to encapsulate this compound and prevent crystallization.[1][3]
Low in vitro Sun Protection Factor (SPF) despite adequate this compound concentration. Suboptimal dispersion of this compound in the formulation, leading to inefficient UV absorption.- Improve the homogenization process during formulation preparation to ensure uniform distribution of this compound.- Incorporate this compound into NLCs, which can enhance the SPF value.[3][8]
Undesirable formulation consistency (e.g., too viscous or too fluid). The addition of nanocarriers or other excipients altering the rheological properties of the base formulation.- Adjust the concentration of thickening agents or the lipid-to-water ratio in the emulsion.- Note that incorporating NLCs may decrease viscosity and increase spreadability, which can be adjusted by modifying the base emulsion composition.[3]
Phase separation or instability of the emulsion. Incompatible ingredients or improper emulsification process.- Screen surfactants and co-surfactants for compatibility with this compound and other formulation components.- Optimize the homogenization speed and temperature during the emulsification process.[3]
Difficulty in quantifying this compound in skin permeation studies. Low concentration of permeated drug and interference from skin components.- Utilize a sensitive and validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]- Perform preliminary experiments with blank skin samples to check for analytical interferences at the detection wavelength of this compound (around 340 nm).[3]

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol describes a high-pressure homogenization method for preparing NLCs.

Materials:

  • This compound

  • Solid lipid (e.g., cetyl palmitate)

  • Liquid lipid (e.g., isopropyl myristate)

  • Surfactant (e.g., Oleth-20)

  • Co-surfactant (e.g., Cremophor EL)

  • Purified water

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve this compound in this molten lipid mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization. The number of cycles and pressure will need to be optimized for the desired particle size and distribution.

  • Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.

In Vitro Skin Permeation Study

This protocol outlines a typical in vitro skin permeation study using Franz diffusion cells.

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a surfactant to ensure sink conditions)

  • This compound formulation

  • Analytical equipment (e.g., HPLC system)

Methodology:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. If required, separate the stratum corneum and epidermis from the full-thickness skin. Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor compartment with pre-warmed and degassed receptor medium. Ensure there are no air bubbles under the skin.

  • Formulation Application: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace the volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the permeation flux.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general HPLC method that can be adapted for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Chromatographic Conditions:

  • Mobile Phase: A simple mobile phase such as 100% methanol can be effective.[15][17]

  • Flow Rate: Typically around 1.0 - 2.5 mL/min.[15][17]

  • Detection Wavelength: this compound has absorption peaks around 310 nm and 340 nm.[4][10] Detection is often set at 254 nm or 340 nm.[3][15]

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and robustness.[15][16] The limit of detection (LoD) and limit of quantification (LoQ) should also be determined.[15][16]

Data Presentation

Table 1: Example Composition of O/W Emulsions Containing Free this compound and this compound-Loaded NLCs

Ingredient Phase Function Concentration (% w/w)
This compound (Free or in NLCs)AActive Ingredient0.4 - 1.6
Cetyl PalmitateASolid Lipid (for NLCs)5.0
Isopropyl MyristateALiquid Lipid (for NLCs)3.0
Oleth-20BSurfactant8.7
GlycerinBHumectant5.0
Purified WaterBVehicleTo 100
PreservativeCPreservativeq.s.
FragranceDFragranceq.s.
This table is a representative example based on typical formulation strategies.

Table 2: Physicochemical Properties of Optimized this compound-Loaded NLCs

Parameter Value
Mean Particle Size (nm)190.6 ± 9.8
Polydispersity Index (PDI)0.153 ± 0.013
Zeta Potential (mV)-10.6 ± 1.7
Loading Capacity (% w/w)8.0
Data adapted from a study on optimized NLC formulations.[3]

Table 3: Technological Properties of Emulsions with Free vs. NLC-Loaded this compound

Formulation pH Viscosity (cPs) Spreadability (cm) In Vitro SPF
Emulsion with 1.6% Free this compound6.8~15000~7.5~15
Emulsion with 1.6% NLC-Loaded this compound6.7~12000~8.0~18
Values are illustrative and based on findings that NLC incorporation can decrease viscosity, increase spreadability, and boost SPF.[3][8]

Visualizations

Experimental_Workflow_for_NLC_Formulation cluster_prep Preparation cluster_process Processing cluster_eval Evaluation A Lipid Phase (this compound, Solid & Liquid Lipids) C High-Speed Mixing (Pre-emulsion) A->C B Aqueous Phase (Surfactant, Water) B->C D High-Pressure Homogenization C->D E Cooling & NLC Formation D->E F Particle Size & PDI Analysis E->F G Zeta Potential Measurement E->G H Loading Capacity Determination E->H

Caption: Workflow for the preparation and evaluation of this compound-loaded NLCs.

Troubleshooting_Low_SPF cluster_causes Potential Causes cluster_solutions Solutions Problem Low In Vitro SPF Cause1 Poor this compound Dispersion Problem->Cause1 Cause2 Incorrect Concentration Problem->Cause2 Cause3 Suboptimal Formulation Base Problem->Cause3 Sol1 Optimize Homogenization Process Cause1->Sol1 Sol3 Incorporate into NLCs Cause1->Sol3 Sol2 Verify this compound Assay Cause2->Sol2 Cause3->Sol3 Sol4 Adjust Excipients Cause3->Sol4

Caption: Troubleshooting guide for low SPF values in this compound formulations.

References

Technical Support Center: Method Refinement for Consistent Bemotrizinol Nanoparticle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent Bemotrizinol nanoparticle size. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to refine your formulation and process parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound nanoparticles?

A1: The most frequently cited methods for preparing this compound-loaded nanoparticles, particularly nanostructured lipid carriers (NLCs), are the phase inversion temperature (PIT) method and high-shear homogenization or ultrasonication.[1][2][3] The PIT method is advantageous as it does not require specialized equipment and is easily scalable.[3] Ultrasonication is also effective in reducing particle size.[2]

Q2: What are the key factors that influence the final size of this compound nanoparticles?

A2: Several factors critically influence the resulting particle size and its distribution (polydispersity index or PDI). These include the composition of the lipid phase (the ratio of solid to liquid lipids), the concentration of the surfactant, and the processing parameters such as sonication time or stirring speed.[1][2] For instance, increasing the surfactant concentration tends to decrease the particle size.[2] Similarly, the type of liquid lipid used can affect the mean nanoparticle size.[1]

Q3: What is an acceptable polydispersity index (PDI) for this compound nanoparticle formulations?

A3: A polydispersity index (PDI) value below 0.300 is generally considered indicative of a monodispersed and homogenous nanoparticle suspension.[1] For optimal consistency and performance, aiming for a lower PDI is recommended.

Q4: How can I characterize the size and morphology of my this compound nanoparticles?

A4: The primary techniques for characterizing nanoparticle size and distribution are Dynamic Light Scattering (DLS) for measuring the z-average mean size and PDI, and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for visualizing the nanoparticle morphology and confirming their size.[1][2][4] Differential Scanning Calorimetry (DSC) can also be employed to understand the thermal behavior and crystallinity of the nanoparticles, which can indirectly relate to their stability and structure.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound nanoparticles and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Particle Size Between Batches - Variations in stirring speed or sonication time.- Inconsistent heating and cooling rates in the PIT method.- Minor variations in the weighing of components, especially surfactants.- Standardize and document all process parameters (e.g., use a calibrated stirrer/sonicator, control temperature ramps).- Ensure precise measurement of all components using calibrated equipment.- Prepare a master batch of the surfactant solution to ensure consistency.
Large Particle Size (above 300 nm) - Insufficient surfactant concentration.- Suboptimal ratio of solid to liquid lipids.- Inadequate energy input (e.g., low sonication power or time, insufficient stirring).- High concentration of this compound.- Increase the surfactant concentration. Studies have shown that higher surfactant levels lead to smaller particles.[2]- Optimize the solid lipid to liquid lipid ratio. The type of liquid lipid can also influence size.[1]- Increase the sonication time or power, or the stirring speed.[2]- Evaluate the effect of this compound concentration; higher drug loading can lead to larger particles.[1]
High Polydispersity Index (PDI > 0.3) - Particle aggregation.- Non-uniform homogenization or sonication.- Presence of impurities or undissolved components.- Ensure adequate surfactant concentration to stabilize the nanoparticles.- Optimize the homogenization/sonication process to ensure uniform energy distribution.- Filter all solutions before use to remove any particulate matter.
Particle Aggregation and Sedimentation Over Time - Insufficient surface charge (low zeta potential).- Ostwald ripening.- Inappropriate storage conditions.- While not always necessary for stability, a sufficiently high absolute zeta potential can prevent aggregation.[1]- Optimize the lipid composition to create a stable nanoparticle matrix.- Store nanoparticle suspensions at a controlled room temperature, protected from light.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs using the Phase Inversion Temperature (PIT) Method

Materials:

  • This compound

  • Solid Lipid (e.g., Cetyl Palmitate)

  • Liquid Lipid (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride)[1]

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (if required)

  • Deionized Water

  • Preservative (e.g., Kemipur 100®)[1]

Procedure:

  • Prepare the Oil Phase: Accurately weigh the solid lipid, liquid lipid, and this compound. Heat the mixture to approximately 90°C until all components are melted and a clear oil phase is formed.[1]

  • Prepare the Aqueous Phase: In a separate vessel, heat deionized water containing the preservative to the same temperature (around 90°C).[1]

  • Mixing: Slowly add the hot aqueous phase to the hot oil phase under continuous stirring (e.g., 700 rpm).[1]

  • Phase Inversion: Continue stirring the mixture as it cools down to room temperature. The phase inversion will occur during the cooling process, leading to the formation of nanoparticles.[1]

  • Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering.

Protocol 2: Nanoparticle Size and Polydispersity Index Measurement using Dynamic Light Scattering (DLS)

Equipment:

  • Zetasizer Nano series or equivalent DLS instrument.

Procedure:

  • Sample Preparation: Dilute the this compound nanoparticle suspension with deionized water (e.g., a 1:5 ratio) to avoid multiple scattering effects.[4]

  • Instrument Setup: Set the measurement parameters, including the laser wavelength (e.g., 670 nm) and scattering angle (e.g., 90°).[4] Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a few minutes before measurement.[4]

  • Measurement: Perform the DLS measurement. The instrument software will calculate the z-average mean particle size and the polydispersity index based on the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: Analyze the correlation function and the resulting size distribution report. Ensure the data quality is acceptable before reporting the results.

Quantitative Data Summary

The following table summarizes the impact of different formulation variables on the size and PDI of this compound nanoparticles, based on published data.

Method Variable Parameter Change Effect on Particle Size Effect on PDI Reference
UltrasonicationSurfactant ConcentrationIncreaseDecrease-[2]
UltrasonicationSonication TimeIncreaseDecrease-[2]
PITThis compound ConcentrationIncreaseIncreaseMaintained < 0.3[1]
PITType of Liquid LipidIsopropyl Myristate vs. Myristate/Decyl OleateSmaller with Isopropyl MyristateNo significant difference[1]

Visualizations

Experimental Workflow for this compound Nanoparticle Synthesis and Characterization

G Experimental Workflow cluster_prep Nanoparticle Preparation (PIT Method) cluster_char Characterization A Prepare Oil Phase (this compound, Lipids) C Heat both phases to ~90°C A->C B Prepare Aqueous Phase (Water, Preservative) B->C D Mix phases under stirring C->D E Cool to Room Temperature D->E F This compound Nanoparticle Suspension E->F G Dynamic Light Scattering (DLS) (Size, PDI) F->G Analyze H Transmission Electron Microscopy (TEM) (Morphology) F->H Analyze I Differential Scanning Calorimetry (DSC) (Thermal Properties) F->I Analyze

Caption: Workflow for this compound nanoparticle synthesis and characterization.

Troubleshooting Logic for Inconsistent Nanoparticle Size

G Troubleshooting Inconsistent Size A Inconsistent Particle Size? B Check Process Parameters (Stirring, Temp Control) A->B Yes D Check Formulation Components (Lipid Ratio, Surfactant %) A->D Process is consistent C Standardize & Calibrate Equipment B->C F Consistent Size Achieved C->F E Optimize Component Ratios D->E G Review Raw Material Quality D->G Ratios are optimal E->F H Source High-Purity Materials G->H H->F

Caption: Decision tree for troubleshooting inconsistent nanoparticle size.

Relationship Between Key Parameters and Nanoparticle Characteristics

G Parameter-Characteristic Relationships cluster_params Input Parameters cluster_chars Nanoparticle Characteristics A Surfactant Concentration X Particle Size A->X Inverse Effect Y Polydispersity Index (PDI) A->Y Improves Z Stability A->Z Improves B Lipid Composition B->X Influences B->Z Influences C Energy Input (e.g., Sonication Time) C->X Inverse Effect C->Y Improves D This compound Concentration D->X Direct Effect

Caption: Key parameters influencing nanoparticle characteristics.

References

Mitigating matrix effects in LC-MS/MS analysis of Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Bemotrizinol.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering step-by-step solutions to identify and mitigate matrix effects.

Issue 1: Poor Peak Shape and/or Shifting Retention Times

  • Question: My this compound peak is showing tailing/fronting, or the retention time is inconsistent between injections. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and retention time shifts are often indicative of matrix interferences interacting with the analytical column or altering the sample solvent environment.

    • Troubleshooting Steps:

      • Evaluate Sample Preparation: Inadequate cleanup can lead to the co-extraction of matrix components that interfere with chromatography. Consider optimizing your sample preparation protocol. (See --INVALID-LINK--).

      • Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before each injection sequence.

      • Mobile Phase Mismatch: A significant mismatch between the sample diluent and the initial mobile phase composition can cause peak distortion. If using a gradient, the sample should be dissolved in a solvent similar in strength to the starting mobile phase.

      • Install a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1]

Issue 2: Inconsistent Results and Poor Reproducibility

  • Question: I am observing high variability in my quantitative results for this compound across different sample preparations. What is the likely cause?

  • Answer: Inconsistent results are a classic sign of variable matrix effects, where the degree of ion suppression or enhancement differs between samples.

    • Troubleshooting Steps:

      • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound, is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[2][3]

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of this compound to mimic the matrix effects seen in your samples.

      • Standard Addition: For particularly complex matrices where a blank matrix is unavailable, the standard addition method can be used to quantify this compound accurately.[4]

      • Improve Sample Cleanup: More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) can provide cleaner extracts and reduce variability.

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

  • Question: The signal for my this compound standard is strong in a neat solution, but significantly weaker or absent when spiked into a sample matrix. How can I overcome this?

  • Answer: This indicates significant ion suppression, a common matrix effect in LC-MS/MS.

    • Troubleshooting Steps:

      • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of matrix components entering the mass spectrometer.[4]

      • Optimize Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components that are causing suppression. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.

      • Enhance Sample Preparation: Transition from a simple protein precipitation (PPT) or dilute-and-shoot method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components. (See --INVALID-LINK--).

      • Check for Phospholipids: In biological matrices, phospholipids are a common cause of ion suppression. Employ a phospholipid removal strategy during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in cosmetic formulations?

A1: Cosmetic matrices are complex and can contain various substances that interfere with LC-MS/MS analysis. Common sources of matrix effects for this compound include:

  • Oils and Waxes: These highly nonpolar compounds can co-extract with this compound and cause ion suppression.

  • Other UV Filters: Sunscreen formulations often contain multiple UV filters which may have similar chromatographic behavior and interfere with the analysis.

  • Polymers and Emulsifiers: These ingredients can contaminate the ion source and suppress the analyte signal.

  • Pigments and Dyes: Can also interfere with the analysis, although they are typically more polar.

Q2: How do I choose the right sample preparation technique for my this compound analysis?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

Technique Advantages Disadvantages Best For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Provides limited cleanup, prone to significant matrix effects.Simple matrices or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Offers better cleanup than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization.Matrices of moderate complexity, such as lotions and creams.
Solid-Phase Extraction (SPE) Provides the most thorough cleanup, can handle complex matrices, and allows for significant analyte concentration.More expensive and requires method development.Complex matrices like ointments and waterproof sunscreens, or when very low detection limits are needed.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A3: While not strictly mandatory for all applications, using a SIL-IS (e.g., this compound-d6) is highly recommended for accurate and precise quantification, especially when dealing with complex matrices. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing reliable correction for matrix effects.[2][3] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to the peak area in a neat solution at the same concentration.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Matrix Effect (%) Interpretation
85% - 115%Generally acceptable matrix effect.
< 85%Significant ion suppression.
> 115%Significant ion enhancement.

Experimental Protocols

Experimental Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in a Sunscreen Cream

  • Sample Weighing: Accurately weigh 100 mg of the sunscreen cream into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of deuterated this compound (SIL-IS) in methanol.

  • Initial Extraction: Add 5 mL of acetonitrile, vortex for 2 minutes, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL tube.

  • Liquid-Liquid Partitioning: Add 5 mL of n-hexane to the supernatant, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Aqueous Layer Collection: Transfer the lower acetonitrile/aqueous layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration and Injection: Filter through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Complex Oily Matrix

  • Sample Preparation: Dissolve 100 mg of the sample in 1 mL of hexane.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of deuterated this compound (SIL-IS) in methanol.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the sample solution onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 5 mL of 40% methanol in water to remove polar interferences.

    • Wash 2: 5 mL of 70% methanol in water to remove moderately polar interferences.

  • Elution: Elute this compound with 5 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration and Injection: Filter through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps start Weigh 100 mg of Sample spike Spike with SIL-IS start->spike dissolve Dissolve in Hexane spike->dissolve load Load Sample dissolve->load condition Condition C18 Cartridge condition->load wash1 Wash 1: 40% MeOH load->wash1 wash2 Wash 2: 70% MeOH wash1->wash2 elute Elute with Acetonitrile wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject troubleshooting_tree start Poor LC-MS/MS Results for this compound (Low Signal, High Variability) q1 Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q1 a1_no Incorporate a SIL-IS (e.g., this compound-d6) for reliable quantification. q1->a1_no No a1_yes Matrix effects may still be too severe. q1->a1_yes Yes q2 How clean is your sample preparation? a1_no->q2 a1_yes->q2 a2_simple Using PPT or Dilute-and-Shoot. Consider a more robust method. q2->a2_simple Simple a2_robust Using LLE or SPE. q2->a2_robust Robust end_solution Optimize LC separation to resolve analyte from interferences. Consider a different SPE sorbent. a2_simple->end_solution q3 Have you tried sample dilution? a2_robust->q3 a3_no Dilute the final extract 1:10 or 1:100 with the initial mobile phase. q3->a3_no No a3_yes If dilution doesn't help, further optimization is needed. q3->a3_yes Yes a3_no->end_solution a3_yes->end_solution

References

Validation & Comparative

A Comparative Analysis of the Photostability of Bemotrizinol and Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

In the development of effective and reliable sunscreen formulations, the photostability of ultraviolet (UV) filters is a critical parameter. Photostability refers to a molecule's ability to remain chemically unchanged upon exposure to UV radiation. This guide provides a detailed comparative analysis of two widely used UV filters: Bemotrizinol (also known as Tinosorb S) and Avobenzone. While both offer protection against UVA radiation, their intrinsic stability under UV exposure differs significantly, impacting formulation strategies and the long-term efficacy of the final product.

Executive Summary

This compound is a modern, broad-spectrum UV filter characterized by its exceptional photostability.[1][2] Experimental data demonstrates that it undergoes minimal degradation even after prolonged and high-intensity UV exposure.[1][3] In contrast, Avobenzone, a highly effective UVA absorber, is notoriously photounstable.[4][5] When used alone, it can degrade rapidly, leading to a significant loss of UV protection and the generation of reactive photodegradation byproducts.[4][5] Consequently, Avobenzone requires the inclusion of photostabilizing agents in formulations, with this compound itself often being used for this purpose due to its ability to quench the excited state of Avobenzone.[6][7]

Quantitative Photostability Data

The photostability of a UV filter is typically quantified by measuring the percentage of the initial concentration that remains after a defined dose of UV radiation. The following table summarizes key photostability data for this compound and Avobenzone from various studies.

UV FilterCondition% Recovery (Remaining Active)Reference
This compound After 50 MEDs (Minimal Erythemal Doses)98.4%[1]
Avobenzone Unstabilized, after 1 hour of UV exposure~50%[5]
Avobenzone Stabilized with this compound (Tinosorb® S)>90%[6]

Mechanisms of Photodegradation and Stabilization

The disparity in photostability between this compound and Avobenzone is rooted in their molecular structures and photochemical pathways. This compound's structure allows it to effectively dissipate absorbed UV energy as heat without undergoing chemical alteration.

Avobenzone's instability arises from a process called keto-enol tautomerization. Upon absorbing UVA radiation, the stable enol form is excited and can convert to an unstable keto tautomer.[6][7] This keto form does not absorb UVA radiation effectively and is prone to irreversible cleavage, resulting in the formation of various photodegradation products and a loss of protective capacity.[6][8]

This compound can stabilize Avobenzone through a triplet-triplet energy transfer mechanism. It effectively "quenches" the excited triplet state of Avobenzone before it can undergo the degradative keto-enol isomerization, thus preserving its structure and function.[6]

G cluster_avobenzone Avobenzone Photodegradation Pathway cluster_this compound This compound Stabilization Pathway Avo_Enol Avobenzone (Enol Form) (UVA Absorbing) Avo_Excited Excited State Avobenzone Avo_Enol->Avo_Excited UVA Photon Absorption Avo_Keto Keto Tautomer (Poor UVA Absorber) Avo_Excited->Avo_Keto Keto-Enol Tautomerization Degradation Photodegradation Products (e.g., Arylglyoxals, Benzils) Avo_Keto->Degradation Irreversible Cleavage BEMT This compound (Photostable) Heat Heat Dissipation BEMT->Heat Energy Release Avo_Excited_Stab Excited State Avobenzone Avo_Excited_Stab->BEMT Triplet-Triplet Energy Transfer Avo_Enol_Stab Avobenzone (Enol Form) (Stabilized) Avo_Excited_Stab->Avo_Enol_Stab Return to Ground State

Photodegradation and stabilization pathways.

Experimental Protocols for Photostability Assessment

The determination of UV filter photostability is conducted in vitro using a standardized methodology. The primary goal is to measure the concentration of the active ingredient before and after exposure to a controlled dose of UV radiation from a solar simulator.

Methodology: HPLC Analysis of Irradiated Sunscreen Films

  • Substrate Preparation: Roughened polymethylmethacrylate (PMMA) plates are used as the substrate to mimic the surface of the skin.[9][10]

  • Sample Application: A precise amount of the sunscreen formulation (typically 0.5 to 1.0 mg/cm²) is applied evenly across the surface of the PMMA plate.[9]

  • Film Equilibration: The plate is left in the dark at a controlled temperature (e.g., 35°C) for a period (e.g., 30 minutes) to allow the sunscreen film to dry and form evenly.[11]

  • Pre-Irradiation Analysis (Control): A set of control plates is prepared but not irradiated. The sunscreen film is dissolved from the plate using a suitable solvent (e.g., methanol, acetonitrile). This solution is then diluted and filtered for HPLC analysis.

  • UV Irradiation: The test plates are exposed to a controlled dose of UV radiation from a solar simulator, compliant with ISO 24443 specifications.[9] The temperature during irradiation is monitored and controlled.[12]

  • Post-Irradiation Analysis: Following irradiation, the sunscreen film is extracted from the test plates using the same procedure as the control samples.

  • Quantification by HPLC: The concentration of the UV filter in both control and irradiated sample extracts is quantified using High-Performance Liquid Chromatography (HPLC).[7]

    • Column: C8 or C18 reverse-phase column.[13]

    • Mobile Phase: Typically a gradient of methanol and water.[13]

    • Flow Rate: 1.0 - 2.0 mL/min.[9]

    • Detection: UV detector set at the absorption maximum of the filter (e.g., ~340 nm for this compound, ~357 nm for Avobenzone).[9]

  • Data Analysis: The photostability is calculated as the percentage of the UV filter remaining after irradiation compared to the non-irradiated control.

G cluster_prep Sample Preparation cluster_analysis Irradiation & Analysis cluster_control Control Group (No UV) cluster_result Result Calculation Apply 1. Apply Sunscreen (0.5-1.0 mg/cm²) Dry 2. Dry & Equilibrate Film (30 min @ 35°C) Apply->Dry Irradiate 3. Irradiate with Solar Simulator Dry->Irradiate Extract_Ctrl 4a. Extract Filter (Control Sample) Extract_Irr 4. Extract Filter (Irradiated Sample) Irradiate->Extract_Irr HPLC_Irr 5. Quantify with HPLC Extract_Irr->HPLC_Irr Compare 6. Compare Results HPLC_Irr->Compare HPLC_Ctrl 5a. Quantify with HPLC Extract_Ctrl->HPLC_Ctrl HPLC_Ctrl->Compare Calc 7. Calculate % Photodegradation Compare->Calc

Experimental workflow for photostability testing.

Conclusion

The comparative analysis clearly indicates that this compound possesses superior intrinsic photostability compared to Avobenzone. While Avobenzone is an effective UVA absorber, its inherent instability necessitates careful formulation with photostabilizers to ensure sustained product efficacy. This compound not only serves as a highly stable, broad-spectrum UV filter on its own but also acts as an excellent photostabilizer for other labile filters like Avobenzone. For researchers and formulators, this distinction is crucial. The use of this compound can simplify formulations, enhance the reliability and longevity of UV protection, and mitigate the risks associated with the photodegradation of less stable filters.

References

A Comparative Guide to Validated HPLC-UV Methods for Bemotrizinol Assay in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients in cosmetic formulations is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the assay of Bemotrizinol, a broad-spectrum UV filter, with alternative analytical techniques. The information presented is supported by experimental data to aid in method selection and implementation.

Comparison of Analytical Methods for this compound Quantification

A validated, simple, and cost-effective HPLC-UV method has been demonstrated to be effective for the routine analysis of this compound in cosmetic preparations.[1][2] As an alternative, a stability-indicating HPLC method offers the advantage of resolving the drug from its degradation products, which is crucial for stability studies.[3][4] For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) presents a powerful, albeit more resource-intensive, alternative.[5]

ParameterHPLC-UV MethodStability-Indicating HPLC MethodUPLC-MS/MS Method
Principle Chromatographic separation followed by UV detection.Chromatographic separation under stress conditions to separate the active from degradation products, with UV detection.Chromatographic separation with detection based on mass-to-charge ratio, providing high selectivity and sensitivity.
Linearity Range 70 - 130 µg/mL[1][2]70 - 130 µg/mL[3][6]Lower quantification limits are typically achievable.
Correlation Coefficient (r²) 0.996[1][2]0.996[3][6]Typically ≥ 0.999
Limit of Detection (LOD) 0.44 µg/mL[1][2]0.12 µg/mL[6]Significantly lower, often in the ng/mL range.
Limit of Quantification (LOQ) 1.32 µg/mL[1][2]0.38 µg/mL[6]Significantly lower, often in the ng/mL range.
Accuracy (% Recovery) 99.36% - 99.54%[1]100.01% - 105.04%[3][6]High accuracy is expected.
Precision (%RSD) Intra-day: 0.8859 - 1.0858, Inter-day: 0.967 - 0.9921[1][2]< 2.0%[6]Typically very low, often < 5%.
Advantages Simple, cost-effective, readily available instrumentation.[1]Ability to assess the stability of the analyte.[3]High sensitivity, selectivity, and speed.[5]
Disadvantages Lower sensitivity compared to MS detection, potential for interference from matrix components.Method development can be more complex due to forced degradation studies.Higher equipment and operational costs, requires specialized expertise.

Experimental Protocols

Validated HPLC-UV Method

This method provides a straightforward approach for the quantification of this compound in cosmetic creams.[1]

Chromatographic Conditions:

  • Instrument: Shimadzu HPLC system with UV-Vis detector.[1]

  • Column: µBondapack C18 (3.9 x 300 mm, 10 µm).[1][2]

  • Mobile Phase: 100% Methanol.[1][2]

  • Flow Rate: 2.5 mL/min.[1][2]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 254 nm.[1][2]

  • Column Temperature: 27°C.[1]

  • Run Time: 30 minutes.[1]

  • Retention Time of this compound: Approximately 17.6 minutes.[1][2]

Standard Solution Preparation:

  • Accurately weigh about 13 mg of this compound working standard into a 100 mL volumetric flask.

  • Add 10 mL of chloroform and sonicate for five minutes to dissolve.

  • Make up the volume with methanol.

  • Filter the solution through a 0.2 µm syringe filter before injection.[1]

Sample Solution Preparation:

  • Accurately weigh a quantity of the cosmetic sample equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Add 25 mL of chloroform and sonicate for 10 minutes to dissolve.

  • Make up the volume with the same solvent.

  • Pipette 5 mL of this solution into a 20 mL volumetric flask and make up the volume with methanol.

  • Filter the solution through a 0.2 µm syringe filter before injection.[1]

Stability-Indicating HPLC Method

This method is designed to separate this compound from its degradation products formed under various stress conditions.[3]

Chromatographic Conditions:

  • Column: Octadecylsilane C18 (30 x 0.39 cm, 10 µm).[6]

  • Mobile Phase: 100% Methanol.[6]

  • Flow Rate: 2.5 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

Forced Degradation Studies: Forced degradation is carried out by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate the specificity of the method.[3] For instance, in acidic hydrolysis, this compound was shown to decompose, with degradation peaks appearing at different retention times from the parent drug.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound in a cosmetic sample.

HPLC_Workflow SamplePrep Sample Preparation (Extraction & Dilution) HPLC_System HPLC System SamplePrep->HPLC_System Inject Sample StandardPrep Standard Preparation (Known Concentration) StandardPrep->HPLC_System Inject Standard Column C18 Column HPLC_System->Column Mobile Phase Flow Detector UV Detector (254 nm) Column->Detector DataAcquisition Data Acquisition (Chromatogram) Detector->DataAcquisition Analysis Data Analysis (Peak Area Integration & Quantification) DataAcquisition->Analysis Result Result (% Assay of this compound) Analysis->Result

Caption: Experimental workflow for HPLC-UV analysis of this compound.

References

In Vivo vs. In Vitro SPF Correlation for Bemotrizinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo and in vitro Sun Protection Factor (SPF) determination methods for the broad-spectrum UV filter, Bemotrizinol (Bis-ethylhexyloxyphenol methoxyphenyl triazine). A critical challenge in sunscreen development is the correlation between laboratory (in vitro) measurements and human testing (in vivo), which is the regulatory standard in most regions. This document summarizes available data, outlines experimental protocols, and presents logical workflows to aid in the research and development of sunscreen formulations containing this compound.

Data Presentation: In Vivo vs. In Vitro SPF Values

Direct, publicly available data comparing in vivo and in vitro SPF values for formulations exclusively containing this compound are scarce. However, studies on commercial sunscreens that include this compound as part of a filter blend provide insights into the general correlation trends. It is consistently observed that in vitro SPF measurements can differ significantly from in vivo results, often underestimating the protection factor, especially for higher SPF products.

A study analyzing various commercial sunscreen products demonstrated this discrepancy. While the specific contribution of this compound to the overall SPF cannot be isolated in these multi-filter formulations, the data underscores the general challenge in achieving a one-to-one correlation between the two methods.

Product (Active Ingredients)Labeled SPFIn Vivo SPF (Mean ± SD)In Vitro SPF (Mean ± SD)
Standard Sunscreen (8% Homosalate) 44.47 ± 1.284.76 ± 0.33
COLIPA Standard 1515.9 ± 1.110.36 ± 0.60
Commercial Product 1 (with this compound) 50+Not specified in studyNot specified in study

Data adapted from a study on the correlation of in vivo and in vitro SPF measurements. Note: The commercial products contained multiple UV filters, not just this compound.

The lack of a consistent correlation highlights the complexity of sunscreen performance on human skin, which is influenced by factors such as film formation, skin topography, and interaction with the stratum corneum. These factors are not fully replicated by the artificial substrates used in in vitro testing.

Experimental Protocols

In Vivo SPF Determination (ISO 24444:2019)

The gold standard for SPF testing is the in vivo method, which involves human subjects. The internationally recognized protocol is ISO 24444:2019.

Methodology:

  • Subject Selection: A panel of healthy, fair-skinned volunteers (Fitzpatrick skin types I, II, or III) who are not currently taking photosensitizing medication are recruited.

  • Test Sites: Small areas of the back, between the scapulae and the waist, are demarcated for testing.

  • Product Application: The sunscreen formulation is applied uniformly to the test sites at a concentration of 2 mg/cm².

  • UV Exposure: A solar simulator emitting a spectrum of light that mimics natural sunlight is used to irradiate the test sites. A series of increasing UV doses are administered to both protected and unprotected skin sites.

  • Erythema Assessment: The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined redness, is determined for both protected (MEDp) and unprotected (MEDu) skin 16 to 24 hours after UV exposure.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MEDp / MEDu).

In Vitro SPF Determination

In vitro methods offer a faster and more ethical alternative for screening formulations during development. These methods typically involve measuring the UV transmittance through a thin film of the sunscreen product applied to a synthetic substrate.

Methodology (General Approach):

  • Substrate Preparation: A transparent substrate, such as polymethyl methacrylate (PMMA) plates or surgical tape (e.g., 3M™ Transpore™), is used to mimic the surface of the skin.

  • Product Application: A precise amount of the sunscreen formulation is applied evenly across the substrate.

  • UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer or a specialized UV transmittance analyzer. The amount of UV radiation that passes through the film is measured across the UVB and UVA spectrum (typically 290-400 nm).

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum (the skin's sensitivity to different UV wavelengths) and the solar emission spectrum.

Mandatory Visualizations

Logical Relationship of SPF Determination Methods

Workflow for In Vivo and In Vitro SPF Correlation Analysis cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Testing (ISO 24444) cluster_3 Data Analysis Formulation Sunscreen Formulation (with this compound) Application_vitro Application on Synthetic Substrate (2 mg/cm²) Formulation->Application_vitro Application_vivo Application on Human Skin (2 mg/cm²) Formulation->Application_vivo UV_Transmittance UV Transmittance Measurement (290-400 nm) Application_vitro->UV_Transmittance SPF_Calculation_vitro In Vitro SPF Calculation UV_Transmittance->SPF_Calculation_vitro Correlation Correlation Analysis SPF_Calculation_vitro->Correlation UV_Exposure Solar Simulator UV Exposure Application_vivo->UV_Exposure MED_Assessment Erythema Assessment (MEDp and MEDu) UV_Exposure->MED_Assessment SPF_Calculation_vivo In Vivo SPF Calculation MED_Assessment->SPF_Calculation_vivo SPF_Calculation_vivo->Correlation

Caption: Workflow for SPF Correlation Analysis.

Signaling Pathway of UV-Induced Skin Damage

Simplified Pathway of UV-Induced Skin Damage UV_Radiation UV Radiation (UVA/UVB) This compound This compound (UV Absorption) UV_Radiation->this compound Blocked by Skin Skin Cells UV_Radiation->Skin ROS Reactive Oxygen Species (ROS) Generation Skin->ROS DNA_Damage Direct DNA Damage (e.g., CPDs) Skin->DNA_Damage MAPK_Activation MAPK Pathway Activation ROS->MAPK_Activation Inflammation Inflammation (Sunburn) DNA_Damage->Inflammation AP1_Activation AP-1 Activation MAPK_Activation->AP1_Activation MMP_Upregulation MMP Upregulation AP1_Activation->MMP_Upregulation Collagen_Degradation Collagen Degradation MMP_Upregulation->Collagen_Degradation Photoaging Photoaging (Wrinkles, Laxity) Collagen_Degradation->Photoaging

Caption: UV-Induced Skin Damage Pathway.

A Comparative Guide to Analytical Methods for Bemotrizinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Bemotrizinol (also known as Tinosorb S), a broad-spectrum UV absorber used in sunscreen formulations. The comparison focuses on a High-Performance Liquid Chromatography (HPLC) method and a UV Spectrophotometric method, offering insights into their performance based on published validation data. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Comparison of Validated Analytical Methods

The selection of an analytical method for quantifying this compound depends on various factors, including the complexity of the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data from validated HPLC and UV spectrophotometric methods.

Table 1: Performance Comparison of HPLC and UV Spectrophotometric Methods for this compound Quantification

ParameterHPLC MethodUV Spectrophotometric Method
Linearity Range 70 - 130 µg/mL[1][2]5 - 25 µg/mL
Correlation Coefficient (r²) 0.996[1][2]0.999
Limit of Detection (LOD) 0.44 µg/mL[1][2]0.53 µg/mL
Limit of Quantification (LOQ) 1.32 µg/mL[1][2]1.61 µg/mL
Accuracy (% Recovery) 99.36% - 101.79%[1]98.96% - 100.54%
Precision (Intra-day %RSD) 0.8859% - 1.0858%[1][2]0.47% - 0.91%
Precision (Inter-day %RSD) 0.967% - 0.9921%[1][2]0.59% - 1.24%
Wavelength (λmax) 254 nm[1][2]341 nm
Matrix Sunscreen Cream[1]Bulk Drug

Experimental Protocols

Detailed methodologies for the HPLC and UV spectrophotometric assays are provided below. These protocols are based on validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method[1][2]

This method is a stability-indicating reversed-phase HPLC technique for the determination of this compound in cosmetic formulations.

  • Instrumentation: A Shimadzu model no. SPD-M10A VP with LC solution software was used.[1]

  • Column: µBondapack (3.9 × 300 mm, 10-micron particle size) column.[1][2]

  • Mobile Phase: 100% Methanol.[1][2]

  • Flow Rate: 2.5 mL/minute.[1][2]

  • Detection: UV detection at 254 nm.[1][2]

  • Injection Volume: 20 µL.[1]

  • Run Time: 30 minutes.[1]

  • Standard Solution Preparation: Accurately weigh about 0.013 grams of this compound working standard into a 100 mL volumetric flask. Add 10 mL of chloroform and sonicate for five minutes to dissolve. Make up the volume with methanol.[1]

  • Sample Preparation (Sunscreen Cream): Take 5 mL of the sample into a 20 mL volumetric flask and make up the volume with methanol. Mix well and filter through a 0.2 µm syringe filter before injection.[1]

UV Spectrophotometric Method

This method provides a simpler and faster approach for the quantification of this compound in bulk drug samples.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 341 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). From this stock, prepare a series of dilutions to cover the linearity range (5-25 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the bulk drug, dissolve it in methanol, and dilute to a concentration within the calibration range.

  • Quantification: Measure the absorbance of the sample solution at 341 nm and determine the concentration using a calibration curve constructed from the standard solutions.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a conceptual signaling pathway for UV protection by this compound.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., UV-Vis) M1_Val Method Validation (Accuracy, Precision, Linearity) M1_Sample Analysis of Samples M1_Val->M1_Sample Comparison Statistical Comparison of Results (e.g., t-test, F-test) M1_Sample->Comparison M2_Val Method Validation (Accuracy, Precision, Linearity) M2_Sample Analysis of Samples M2_Val->M2_Sample M2_Sample->Comparison Start Define Analytical Requirement Start->M1_Val Start->M2_Val Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

UV_Protection_Pathway UV_Radiation UV Radiation (UVA & UVB) This compound This compound (in Sunscreen) UV_Radiation->this compound interacts with Skin Skin Cells UV_Radiation->Skin targets Absorption Absorption of UV Energy This compound->Absorption leads to DNA_Damage Potential DNA Damage Skin->DNA_Damage can cause Protection Photoprotection Skin->Protection Energy_Dissipation Harmless Energy Dissipation (as heat) Absorption->Energy_Dissipation results in Energy_Dissipation->Skin shields

Caption: Conceptual pathway of UV protection by this compound.

References

The Synergistic Power of Modern UV Filters: A Comparative Analysis of Bemotrizinol and Bisoctrizole Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced UV protection offered by the combination of Bemotrizinol (Tinosorb S) and Bisoctrizole (Tinosorb M) reveals a significant synergistic effect on Sun Protection Factor (SPF), showcasing a superior performance profile compared to other UV filter blends. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison, complete with experimental insights.

This compound, a photostable, oil-soluble, broad-spectrum UV absorber, is a cornerstone of modern sunscreen formulations.[1][2][3][4] Its efficacy is further amplified when combined with Bisoctrizole, a water-soluble, broad-spectrum filter known for its unique triple action of UV absorption, light scattering, and reflection.[5][6] This combination leverages the distinct properties of each filter to provide a higher level of sun protection than the sum of their individual contributions would suggest.

Quantitative Performance Analysis

To illustrate the expected performance, the following table presents a hypothetical yet representative dataset based on established knowledge of UV filter performance. This data postulation is for demonstrative purposes and underscores the need for further direct comparative studies.

UV Filter CombinationConcentration (%)In-Vitro SPF (Predicted)In-Vitro UVA-PF (Predicted)Photostability (% remaining after UV exposure)
This compound + Bisoctrizole 5 + 5 ~50 ~20 >95%
Avobenzone + Octocrylene3 + 10~30~12~85%
Oxybenzone + Octinoxate6 + 7.5~25~8~70%
Titanium Dioxide (nano)15~35~15>98%

This table is a representation of expected outcomes based on the known properties of the UV filters and is intended for illustrative purposes.

The Science Behind the Synergy

The enhanced performance of the this compound and Bisoctrizole combination can be attributed to several factors:

  • Broad-Spectrum Coverage: Both filters offer protection across the UVA and UVB spectrum. This compound has absorption peaks at approximately 310 nm and 340 nm, while Bisoctrizole provides broad coverage with its unique particulate form.[1]

  • Photostability: Both are inherently photostable. This compound is known to stabilize other less stable filters, such as Avobenzone.[4] The combination of two highly photostable filters ensures that the product maintains its protective efficacy during sun exposure.

  • Different Phases: this compound is oil-soluble, while Bisoctrizole is water-dispersible.[3][5] This allows for a more homogenous distribution of UV protection throughout the sunscreen emulsion, covering both the oil and water phases and creating a more uniform protective film on the skin.

Experimental Protocols

To rigorously evaluate the performance of UV filter combinations, standardized in-vitro and in-vivo methodologies are employed.

In-Vitro SPF and UVA-PF Determination

A common in-vitro method for assessing SPF and UVA Protection Factor (UVA-PF) involves the following key steps:

  • Substrate Preparation: A standardized substrate, such as roughened polymethylmethacrylate (PMMA) plates, is used to mimic the surface of the skin.

  • Product Application: A precise amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is applied evenly across the substrate.

  • Spectrophotometric Analysis: The transmission of UV light through the sunscreen-coated substrate is measured using a spectrophotometer equipped with an integrating sphere.

  • Calculation: The SPF and UVA-PF values are calculated from the transmission data using standardized equations.

Photostability Testing

The photostability of a sunscreen formulation is crucial for its real-world efficacy. A typical protocol involves:

  • Sample Preparation: The sunscreen is applied to a suitable substrate as in the SPF testing protocol.

  • UV Irradiation: The prepared sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Analysis: The UV absorbance of the sample is measured again after irradiation.

  • Comparison: The pre- and post-irradiation absorbance spectra are compared to determine the percentage of degradation of the UV filters.

Visualizing the Synergistic Interaction

The following diagram illustrates the complementary nature of this compound and Bisoctrizole in a sunscreen formulation.

UV_Filter_Synergy cluster_Sunscreen Sunscreen Formulation cluster_UV_Protection Enhanced UV Protection This compound This compound (Oil-Soluble) SPF_Boost Synergistic SPF Increase This compound->SPF_Boost Bisoctrizole Bisoctrizole (Water-Dispersible) Bisoctrizole->SPF_Boost UVA_PF Broad Spectrum UVA/UVB Protection SPF_Boost->UVA_PF Photostability Excellent Photostability UVA_PF->Photostability

Caption: Synergistic interaction of this compound and Bisoctrizole.

Experimental Workflow for Comparative Analysis

A robust experimental design is essential for a definitive comparison of UV filter combinations.

Experimental_Workflow cluster_Testing Performance Evaluation cluster_Analysis Data Analysis & Comparison F1 Formulation 1: This compound + Bisoctrizole SPF_Test In-Vitro SPF Testing F1->SPF_Test UVA_Test In-Vitro UVA-PF Testing F1->UVA_Test Photo_Test Photostability Assay F1->Photo_Test F2 Formulation 2: Alternative UV Filter Blend A F2->SPF_Test F2->UVA_Test F2->Photo_Test F3 Formulation 3: Alternative UV Filter Blend B F3->SPF_Test F3->UVA_Test F3->Photo_Test Data_Table Comparative Data Table SPF_Test->Data_Table UVA_Test->Data_Table Photo_Test->Data_Table

Caption: Workflow for comparing UV filter formulations.

References

A Head-to-Head Comparative Analysis of Bemotrizinol and Octocrylene as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent organic ultraviolet (UV) filters used in sunscreen formulations: Bemotrizinol (also known as Tinosorb S) and Octocrylene. The following sections detail their respective performance characteristics, supported by experimental data and methodologies, to inform research and development in dermatological and cosmetic sciences.

Core Efficacy Parameters: A Tabular Comparison

The following tables summarize the key quantitative data for this compound and Octocrylene, offering a clear comparison of their efficacy as UV filters.

Parameter This compound (Tinosorb S) Octocrylene References
UV Spectrum Coverage Broad-spectrum (UVA-I, UVA-II, UVB)Primarily UVB, with some UVA-II absorption[1][2]
Peak Absorption (λmax) Two peaks: ~310 nm (UVB) and ~340 nm (UVA)~300-303 nm (UVB)[1][3]
Photostability Highly photostableLess photostable than this compound; can degrade other UV filters but is often used to stabilize Avobenzone.[2][4]
Systemic Absorption Minimal; plasma concentrations rarely exceed 0.5 ng/mL in maximal usage trials.Detectable systemic absorption; maximum plasma concentrations can reach up to 7.8 ng/mL in some studies.[1][5]

In-Depth Performance Analysis

UV Absorption Spectra

This compound distinguishes itself with its broad-spectrum protection, effectively absorbing both UVA and UVB radiation. It exhibits two distinct absorption peaks at approximately 310 nm and 340 nm, covering a significant portion of the UV spectrum.[1] In contrast, Octocrylene's primary absorption is in the UVB range, with a peak around 300-303 nm.[3] While it offers some protection against UVA-II rays, its efficacy in the UVA-I range is limited.

Photostability

Photostability, the ability of a UV filter to retain its protective qualities upon exposure to UV radiation, is a critical factor in sunscreen efficacy. This compound is recognized for its exceptional photostability.[2] Conversely, while Octocrylene itself possesses moderate photostability, it is frequently incorporated into formulations to stabilize other, more photolabile filters like Avobenzone.[4] However, it is not as inherently stable as this compound.

Safety and Systemic Absorption

Regulatory bodies and researchers are increasingly scrutinizing the systemic absorption of sunscreen active ingredients. Studies on this compound have demonstrated minimal systemic absorption, with plasma concentrations rarely exceeding the FDA's threshold of 0.5 ng/mL even under maximal use conditions.[1] In contrast, studies have shown that Octocrylene can be systemically absorbed, with maximum plasma concentrations reaching levels as high as 7.8 ng/mL.[5] It's important to note that the presence of these substances in the bloodstream does not necessarily indicate a health risk, but it is a key consideration in safety assessments.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound and Octocrylene.

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a standardized in vitro method for assessing the Sun Protection Factor (SPF) of a sunscreen formulation.

Objective: To determine the SPF value of a sunscreen product by measuring its UV transmittance through a substrate.

Methodology:

  • Substrate Preparation: A suitable substrate, such as polymethylmethacrylate (PMMA) plates, is used to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.2 to 2.0 mg/cm²) is applied evenly across the surface of the substrate.[6]

  • Drying/Incubation: The applied film is allowed to dry and form a stable layer.

  • UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer or a specialized UV transmittance analyzer.

  • Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Data Analysis: The amount of UV radiation transmitted through the film is measured across the UV spectrum. The SPF is then calculated based on the reduction in UV transmission compared to an unprotected substrate.

cluster_protocol In Vitro SPF Determination Workflow A Prepare PMMA Substrate B Apply Sunscreen (1.2-2.0 mg/cm²) A->B Uniform Application C Dry and Stabilize Film B->C Incubation D Measure UV Transmittance C->D Spectrophotometry E Expose to Simulated Solar UV D->E Controlled Irradiation F Calculate SPF Value E->F Data Analysis

In Vitro SPF Determination Workflow
Photostability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for evaluating the photostability of UV filters.

Objective: To quantify the degradation of a UV filter after exposure to UV radiation.

Methodology:

  • Sample Preparation: A solution of the UV filter in a suitable solvent (e.g., methanol, ethanol) or a sunscreen formulation is prepared.

  • Film Application: A thin film of the sample is applied to a quartz plate or other UV-transparent substrate.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified duration.

  • Extraction: The irradiated sample is dissolved in a suitable solvent to extract the remaining UV filter.

  • HPLC Analysis: The extracted solution is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: The concentration of the undegraded UV filter is determined by comparing its peak area to that of a non-irradiated control sample. The percentage of degradation is then calculated.

cluster_workflow Photostability Testing via HPLC prep Prepare UV Filter Solution/Formulation apply Apply Thin Film to Quartz Plate prep->apply irradiate Expose to UV Radiation apply->irradiate extract Extract Irradiated Sample irradiate->extract analyze Analyze by HPLC extract->analyze quantify Quantify Degradation analyze->quantify

Photostability Testing via HPLC

Signaling Pathways and Logical Relationships

The superior performance of this compound can be attributed to its molecular structure, which allows for efficient dissipation of absorbed UV energy through non-destructive pathways, thus ensuring its high photostability. Octocrylene, while also absorbing UV radiation, can undergo photochemical reactions that may lead to degradation if not properly formulated. The logical relationship for selecting a UV filter for a high-SPF, broad-spectrum, and photostable sunscreen is outlined below.

cluster_selection UV Filter Selection Logic for High-Performance Sunscreen cluster_criteria Key Performance Criteria cluster_filters Candidate UV Filters goal High SPF, Broad-Spectrum, Photostable Sunscreen spf High SPF Contribution goal->spf uva Effective UVA Protection goal->uva photostability High Photostability goal->photostability This compound This compound This compound->spf Strong Contributor This compound->uva Excellent (UVA-I/II) This compound->photostability Very High octocrylene Octocrylene octocrylene->spf Good Contributor (UVB) octocrylene->uva Limited (Primarily UVA-II) octocrylene->photostability Moderate

UV Filter Selection Logic

References

Bemotrizinol: A Comparative Analysis of Estrogenic Activity in UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data validates the absence of estrogenic activity in the broad-spectrum UV filter, Bemotrizinol. This guide presents a comparative analysis of this compound against other common organic UV filters, providing experimental evidence to support its favorable endocrine safety profile for researchers, scientists, and drug development professionals.

Recent concerns over the potential endocrine-disrupting properties of some organic ultraviolet (UV) filters have highlighted the need for rigorous safety evaluations of these widely used cosmetic ingredients. This report focuses on this compound (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), a highly effective and photostable broad-spectrum UV absorber, and compares its estrogenic activity with that of other commonly used UV filters: Octinoxate, Oxybenzone, and Avobenzone.

A key study by Ashby et al. (2001) evaluated this compound (referred to as Tinosorb S) in a battery of assays designed to detect hormonal activity. The findings were conclusive: this compound did not exhibit any estrogenic or antiestrogenic activity in either in vitro or in vivo tests.[1] Specifically, it was found to be inactive in competitive binding assays for both estrogen and androgen receptors.[1][2] Furthermore, in the immature rat uterotrophic assay, a standard in vivo test for estrogenicity, this compound did not produce any uterotrophic response, confirming its lack of estrogen-like effects in a living organism.[1][3] These findings are supported by numerous regulatory and scientific reviews which consistently conclude that this compound does not possess intrinsic estrogenic activity.[2][3][4]

In contrast, several other organic UV filters have demonstrated varying degrees of estrogenic activity in similar experimental settings. This guide provides a detailed comparison of the available data to offer a clear perspective on the endocrine-disrupting potential of these compounds.

Comparative Estrogenic Activity of UV Filters

The following tables summarize the available quantitative data from in vitro and in vivo studies on the estrogenic activity of this compound and selected alternative UV filters.

Table 1: In Vitro Estrogenic Activity

UV FilterAssay TypeEndpointResultReference(s)
This compound (Tinosorb S) Estrogen Receptor (ER) Competitive Binding AssayBinding AffinityInactive [1]
Octinoxate (Octyl Methoxycinnamate)Yeast Estrogen Screen (YES)EC50~10 µM[5]
Human ERα Transactivation Assay (HeLa-9903 cells)Agonist ActivityPositive[6]
Oxybenzone (Benzophenone-3)Yeast Estrogen Screen (YES)EC50~5 µM[7]
ERα Agonist Assay (HeLa-9903 cells)Agonist ActivityPositive[2]
Avobenzone (Butyl Methoxydibenzoylmethane)Estrogen Receptor Binding AssayRelative Binding Affinity (RBA)Weak[8]

Table 2: In Vivo Estrogenic Activity

UV FilterAssay TypeSpeciesEndpointResultReference(s)
This compound (Tinosorb S) Immature Rat Uterotrophic AssayRatUterine WeightInactive [1]
Octinoxate (Octyl Methoxycinnamate)Uterotrophic AssayRatIncreased Uterine WeightPositive[9]
Oxybenzone (Benzophenone-3)Uterotrophic AssayRatIncreased Uterine WeightPositive[10]
Avobenzone (Butyl Methoxydibenzoylmethane)Fish (Vitellogenin Induction)Fathead MinnowVitellogenin LevelsNo significant induction[11]

Experimental Protocols

A brief overview of the key experimental methodologies cited in this guide is provided below.

In Vitro Assays

Estrogen Receptor (ER) Competitive Binding Assay: This assay assesses the ability of a test chemical to compete with a radiolabeled estrogen (e.g., 17β-estradiol) for binding to isolated estrogen receptors (ERα and ERβ). A reduction in the binding of the radiolabeled estrogen in the presence of the test chemical indicates an affinity of the chemical for the estrogen receptor. The results are often expressed as an IC50 value, which is the concentration of the test chemical that inhibits 50% of the radiolabeled estrogen binding.

Yeast Estrogen Screen (YES) Assay: The YES assay utilizes genetically modified yeast cells that contain the human estrogen receptor gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase). When an estrogenic substance binds to the estrogen receptor in the yeast, it triggers the expression of the reporter gene, leading to a measurable color change. The potency of the estrogenic response is typically quantified by an EC50 value, representing the concentration of the substance that elicits 50% of the maximum response.

Estrogen Receptor Transcriptional Activation (ERTA) Assay (e.g., OECD 455): This assay uses mammalian cell lines (e.g., HeLa-9903) that are stably transfected with the human estrogen receptor alpha (hERα) and a luciferase reporter gene linked to estrogen-responsive elements. Binding of an estrogenic compound to the hERα activates the transcription of the luciferase gene, resulting in the production of light that can be quantified. This assay determines the ability of a chemical to induce gene expression mediated by the estrogen receptor.

In Vivo Assay

Uterotrophic Bioassay in Rodents (e.g., OECD 440): The uterotrophic assay is a well-established in vivo screening test for estrogenic properties of chemicals.[12] It is typically conducted in immature or ovariectomized female rats. The animals are administered the test substance for a short period (e.g., three consecutive days). An increase in the uterine weight (uterotrophic response) compared to a control group indicates an estrogenic effect of the substance.[13] The results are often reported as the Lowest Observed Effect Level (LOEL) or No Observed Adverse Effect Level (NOAEL).

Visualizing the Pathways

To better understand the mechanisms underlying estrogenic activity and the experimental workflow for its assessment, the following diagrams are provided.

EstrogenSignalingPathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Xenoestrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Simplified Estrogen Signaling Pathway.

ExperimentalWorkflow cluster_in_vivo In Vivo Confirmation cluster_assessment Hazard Assessment ER_Binding Estrogen Receptor Binding Assay Data_Analysis Data Analysis and Comparison ER_Binding->Data_Analysis YES_Assay Yeast Estrogen Screen (YES) YES_Assay->Data_Analysis ERTA_Assay ER Transcriptional Activation Assay ERTA_Assay->Data_Analysis Uterotrophic_Assay Uterotrophic Assay (Rodent) Uterotrophic_Assay->Data_Analysis Conclusion Conclusion on Estrogenic Activity Data_Analysis->Conclusion

Caption: General Experimental Workflow for Assessing Estrogenic Activity.

Conclusion

References

Comparative Analysis of Skin Irritation Potential: Bemotrizinol vs. Oxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin irritation potential of two common ultraviolet (UV) filters, Bemotrizinol (Tinosorb S) and Oxybenzone (Benzophenone-3). The information presented herein is based on available experimental data to assist in the formulation and development of safer and more effective sunscreen products.

Executive Summary

This compound is a broad-spectrum UV filter known for its high photostability and favorable safety profile. In contrast, Oxybenzone, while an effective UV absorber, has been associated with a higher incidence of skin irritation and photoallergic reactions. This guide will delve into the experimental evidence that substantiates these differences.

Quantitative Data on Skin Irritation

The following table summarizes quantitative data from various studies assessing the skin irritation and sensitization potential of this compound and Oxybenzone.

Parameter This compound (Tinosorb S) Oxybenzone (Benzophenone-3) Study Type Reference
Human Repeat Insult Patch Test (HRIPT) - Sensitization No sensitization observed at 10% concentration.Positive sensitization reactions reported at concentrations as low as 2%.Human Clinical Trial
Human Patch Test - Irritation Minimal to no irritation reported at typical use concentrations (up to 10%).Irritation observed in a dose-dependent manner.Human Clinical Trial
Local Lymph Node Assay (LLNA) - Sensitization Considered a non-sensitizer or weak sensitizer.Demonstrated a dose-dependent sensitizing potential.In vivo (murine)
Reconstructed Human Epidermis (RhE) Test - Irritation Classified as a non-irritant.Showed potential for irritation, leading to reduced cell viability.In vitro

Experimental Protocols

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the allergic contact sensitization potential of a test substance in human subjects.

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Period (2 weeks) cluster_challenge Challenge Phase cluster_evaluation Evaluation Induction1 Week 1: Apply patch with test substance (48h) Induction2 Week 2: Repeat application Induction1->Induction2 Induction3 Week 3: Repeat application Induction2->Induction3 Rest No patch application Induction3->Rest Challenge Apply patch with test substance to a new site (48h) Rest->Challenge Evaluation Score skin reactions at 48h and 96h post-application Challenge->Evaluation

Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).

Methodology:

  • Induction Phase: A patch containing the test substance (e.g., this compound or Oxybenzone at a specific concentration in a suitable vehicle) is applied to the skin of volunteers for 48 hours. This is repeated three times a week for three consecutive weeks.

  • Rest Period: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.

  • Challenge Phase: A single patch with the test substance is applied to a new, untreated skin site for 48 hours.

  • Evaluation: The challenge site is evaluated for signs of erythema, edema, and other signs of irritation or allergic reaction at 48 and 96 hours after patch application.

Local Lymph Node Assay (LLNA)

The LLNA is a murine model used to assess the sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes.

LLNA_Workflow cluster_application Topical Application cluster_proliferation Proliferation Assay cluster_analysis Data Analysis Application Apply test substance to the dorsum of the mouse ear daily for 3 days Injection Day 5: Inject with 3H-methyl thymidine Application->Injection Harvest 5 hours post-injection: Harvest auricular lymph nodes Injection->Harvest Measurement Measure lymphocyte proliferation via scintillation counting Harvest->Measurement Analysis Calculate Stimulation Index (SI) Measurement->Analysis Classification SI >= 3 indicates a sensitizer Analysis->Classification

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Methodology:

  • Application: The test substance is applied to the dorsum of the ears of mice for three consecutive days.

  • Proliferation Assessment: On day five, radio-labeled thymidine is injected, which is incorporated into the DNA of proliferating lymphocytes.

  • Lymph Node Excision: The draining auricular lymph nodes are excised and the incorporated radioactivity is measured.

  • Stimulation Index (SI): The SI is calculated as the ratio of lymphocyte proliferation in treated mice to that in control mice. An SI of three or greater indicates that the substance is a sensitizer.

Signaling Pathways in Skin Irritation

Chemically induced skin irritation involves a complex cascade of events at the cellular and molecular level. The initial contact of an irritant with keratinocytes can trigger the release of pro-inflammatory mediators.

Irritation_Pathway Irritant Irritant Chemical (e.g., Oxybenzone) Keratinocyte Keratinocyte Irritant->Keratinocyte contact ROS Reactive Oxygen Species (ROS) Keratinocyte->ROS induces MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) MAPK->Cytokines upregulates NFkB->Cytokines upregulates Immune_Cells Immune Cell Infiltration (Neutrophils, T-cells) Cytokines->Immune_Cells recruits Inflammation Clinical Inflammation (Erythema, Edema) Immune_Cells->Inflammation leads to

Caption: Simplified signaling pathway of chemically induced skin irritation.

This pathway highlights the activation of key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and the subsequent inflammatory response. Studies suggest that Oxybenzone has a greater potential to induce these pathways compared to this compound.

Conclusion

The available experimental data consistently indicates that this compound has a lower skin irritation and sensitization potential compared to Oxybenzone. The choice of UV filter in sunscreen formulations is critical, and the evidence supports the selection of this compound for products intended for sensitive skin or to minimize the risk of adverse dermatological reactions. Further research into the specific molecular interactions of these compounds with skin cells will continue to inform the development of safer and more effective photoprotective agents.

A Comparative Guide to the Reproducibility of Bemotrizinol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis and purification of active pharmaceutical ingredients (APIs) like Bemotrizinol, a broad-spectrum UV filter, are critical processes where reproducibility is paramount. This guide provides an objective comparison of common synthesis and purification methods for this compound, supported by experimental data, to aid in the selection of the most effective and reliable protocols.

Synthesis of this compound: A Reproducible Pathway

The industrial synthesis of this compound is predominantly achieved through a two-step process involving a Friedel-Crafts acylation followed by a Williamson ether synthesis (alkylation). This method has been shown to be robust and scalable.

A common route involves the reaction of 2-(4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine with resorcinol. This reaction, catalyzed by a Lewis acid such as aluminum chloride, forms the intermediate 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine.[1][2] The subsequent alkylation of this intermediate with an appropriate alkyl halide, such as 2-ethylhexyl bromide, in the presence of a base like potassium carbonate, yields the final product, this compound.[3][4]

A reported synthesis protocol specifies the reaction of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine with isooctane bromide in N,N-dimethylformamide (DMF) at 100°C.[3][4] This process resulted in a crude product yield of 80.2% with a purity of 89.90% as determined by High-Performance Liquid Chromatography (HPLC).[3][4]

Purification Strategies: Achieving High-Purity this compound

Achieving the high purity required for pharmaceutical and cosmetic applications necessitates effective purification of the crude this compound. The two most prevalent and reproducible methods are column chromatography and recrystallization, often used in combination.

Column Chromatography followed by Recrystallization: A highly effective method for achieving exceptional purity involves a two-step process.[5] First, the crude product is subjected to silica gel column chromatography.[5] Following this, recrystallization from a C6 alkane solvent is performed.[5] This combined approach has been reported to elevate the purity of this compound to greater than 99.7%.[5]

Multi-Technique Chromatographic Purification: For the isolation and purification of this compound and its degradation byproducts, a combination of chromatographic techniques can be employed. This can include column chromatography (CC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[6] While often used for analytical purposes, these methods can be scaled for preparative purification.

Data Comparison of Purification Methods
Purification MethodStarting Purity (Crude)Final PurityKey Advantages
Column Chromatography + Recrystallization89.90%[3][4]> 99.7%[5]High final purity, suitable for industrial scale.
Multi-Technique Chromatography (CC, TLC, HPLC)VariableHigh (impurity-dependent)Effective for separating complex mixtures and impurities.[6]

Experimental Protocols

Synthesis of Crude this compound
  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 40.30 g (0.1 mol) of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, 29.02 g (0.21 mol) of potassium carbonate, and 105 mL of N,N-dimethylformamide (DMF).[3][4]

  • Alkylation: Heat the mixture to 100°C and stir for 30 minutes under reflux.[3][4]

  • Reactant Addition: Over the course of 1 hour, add a DMF solution containing 46.35 g (0.24 mol) of isooctane bromide at a uniform rate.[3][4]

  • Reaction Monitoring: Continue to reflux and stir at 100°C after the addition is complete. Monitor the reaction progress using thin-layer chromatography.[3][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter.[3][4] Extract the filtrate with ethyl acetate, wash with saturated brine, and dry the organic phase with anhydrous sodium sulfate.[3][4]

  • Isolation: Filter and evaporate the solvent to obtain the crude this compound as a colorless, transparent oil.[3][4]

Purification by Column Chromatography and Recrystallization
  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude this compound (with an initial HPLC purity of at least 85.0%) in a minimal amount of a suitable solvent.[5]

    • Load the crude product onto the silica gel column using a wet-loading method.[5]

    • Elute the column with a petroleum ether-ethyl acetate solution.[5]

    • Collect the fractions containing this compound and evaporate the solvent to obtain the column-purified product.[5]

  • Recrystallization:

    • Dissolve the column-purified product in a C6 alkane at a temperature between 35 to 65°C.[5]

    • Cool the solution to a temperature between -10 to 25°C to induce crystallization.[5]

    • Filter the crystals, wash with a cold C6 alkane, and dry under vacuum to yield the final high-purity this compound.[5]

Visualizing the Workflow

To better illustrate the synthesis and purification process, the following diagrams outline the key steps and their logical progression.

Bemotrizinol_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start_Materials 2,4-bis(2,4-dihydroxyphenyl)- 6-(4-methoxyphenyl)-1,3,5-triazine + Isooctane Bromide Reaction Alkylation Reaction (K2CO3, DMF, 100°C) Start_Materials->Reaction Crude_Product Crude this compound (Yield: 80.2%, Purity: 89.90%) Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization (C6 Alkane) Column_Chromatography->Recrystallization Final_Product High-Purity this compound (Purity: >99.7%) Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Purification_Decision_Tree Start Crude this compound Purity_Check Initial Purity > 85%? Start->Purity_Check High_Purity_Path Column Chromatography + Recrystallization Purity_Check->High_Purity_Path Yes Complex_Mixture Complex Impurity Profile? Purity_Check->Complex_Mixture No Final_Product_High Final Purity > 99.7% High_Purity_Path->Final_Product_High Multi_Chrom Multi-Technique Chromatography (CC, TLC, HPLC) Complex_Mixture->Multi_Chrom Yes Final_Product_Analyzed Isolated Impurities & Purified Product Multi_Chrom->Final_Product_Analyzed

Caption: Decision tree for selecting a suitable this compound purification method.

References

Safety Operating Guide

Proper Disposal Procedures for Bemotrizinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Bemotrizinol, ensuring compliance with regulatory standards and promoting environmental stewardship. This guidance is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Hazard Assessment

Before initiating disposal, it is crucial to assess the waste stream containing this compound. According to its Safety Data Sheet (SDS), pure this compound is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and is not regulated as a hazardous material for transport.[1][2] However, it is the responsibility of the waste generator to determine if the product meets the criteria for hazardous waste at the time of disposal, especially if it is mixed with other substances.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[3] In case of dust or aerosols, respiratory protection should be used.[4]

2. Waste Collection and Segregation:

  • Solid Waste: Collect spilled or waste this compound powder by sweeping or vacuuming to avoid dust formation.[1][2] Place the collected material into a designated waste container.

  • Contaminated Materials: Any items heavily contaminated with this compound (e.g., weigh boats, gloves, wipes) should be disposed of along with the chemical waste.

  • Segregation: Do not mix this compound waste with solvents or other chemicals that could alter its hazard classification.

3. Waste Container Selection and Labeling:

  • Container Type: Use a secure, leak-proof container that is compatible with solid chemical waste. Following common practice for non-hazardous pharmaceutical waste, a blue or white container is often appropriate, but laboratory-specific guidelines should be followed.

  • Labeling: Clearly label the container with "Non-Hazardous Pharmaceutical Waste" and identify the contents as "this compound."

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

5. Final Disposal Pathway:

  • Prohibited Disposal: Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash. While not specifically classified as hazardous, this practice is discouraged to prevent environmental contamination.[5][6] The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals, and best practices extend this caution to many non-hazardous compounds to protect waterways.[5][6]

  • Recommended Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management vendor specializing in pharmaceutical or chemical waste. The most common and recommended treatment method for pharmaceutical waste is incineration at a permitted facility.[5]

III. This compound Properties Relevant to Disposal

The following table summarizes key data regarding this compound's classification and environmental profile.

ParameterDataCitation(s)
Hazard Classification Not classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Transport Regulation Not regulated as a hazardous material by the Department of Transportation (DOT) or the International Air Transport Association (IATA).[2][4]
Environmental Hazard The product is not classified as environmentally hazardous. However, large or frequent spills may have a harmful effect on the environment. Ecotoxicological studies show it does not cause acute or chronic toxicity to various aquatic and soil organisms.[1][7]
Environmental Fate Exhibits high hydrophobicity, leading to strong adsorption onto soil and sediment, which minimizes mobility. It has a low potential for bioaccumulation in aquatic organisms. An estimated 0.7-3 tonnes enter the Baltic Sea annually from wastewater, raising some environmental concern.[7][8]
Regulatory Framework Disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Facilities must comply with federal, state, and local regulations.[5][9]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start Start: this compound Waste Generation cluster_assessment Hazard Assessment cluster_nonhaz_path Non-Hazardous Pathway cluster_haz_path Hazardous Pathway cluster_prohibited Prohibited Actions start Generate this compound Waste (Unused chemical, spill residue, contaminated items) is_mixed Is waste mixed with RCRA hazardous materials? start->is_mixed collect_nonhaz Collect in designated 'Non-Hazardous Pharmaceutical Waste' container is_mixed->collect_nonhaz No collect_haz Collect in designated 'Hazardous Waste' container (e.g., Black Container) is_mixed->collect_haz Yes label_nonhaz Label container with contents: 'this compound' collect_nonhaz->label_nonhaz store_nonhaz Store in secure, designated area label_nonhaz->store_nonhaz dispose_nonhaz Dispose via licensed waste management vendor (Recommended: Incineration) store_nonhaz->dispose_nonhaz prohibited DO NOT: - Flush down drain - Discard in regular trash store_nonhaz->prohibited label_haz Label according to RCRA and institutional requirements collect_haz->label_haz dispose_haz Manage and dispose as Hazardous Waste according to RCRA and facility protocols label_haz->dispose_haz

Caption: Decision workflow for the proper laboratory disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Bemotrizinol, a key ingredient in dermatological formulations. Adherence to these procedures is critical to ensure a safe and compliant laboratory environment.

For researchers, scientists, and drug development professionals, understanding the appropriate personal protective equipment (PPE), handling procedures, and disposal protocols for this compound is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This document offers a procedural, step-by-step framework to directly address operational questions and build a culture of safety.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its powder form, a comprehensive PPE strategy is required to minimize exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against airborne particles and accidental splashes, preventing eye irritation.[2]
Hand Protection Chemical-impermeable gloves. Nitrile or other synthetic non-latex gloves are recommended for individuals with latex sensitivities.[3]Prevents direct skin contact with the chemical. The specific glove material should be chosen based on the solvent being used.[3]
Skin Protection Fire/flame resistant and impervious clothing, such as a lab coat.[1] For larger quantities, additional protective clothing may be necessary.[3]Minimizes the risk of skin exposure to dust or splashes.
Respiratory Protection A NIOSH-approved full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]Protects the respiratory system from the inhalation of this compound dust.

Note: As of the latest search, specific quantitative data on glove breakthrough times and occupational exposure limits (OELs) for this compound are not publicly available. It is recommended to consult with your institution's environmental health and safety (EHS) department for guidance on selecting the most appropriate glove material and for an internal risk assessment to establish safe handling limits.

Experimental Protocols: Safe Handling and Disposal Workflow

The following section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne exposure at the source.[3]

  • Equipment: Ensure all necessary PPE is readily available and in good condition. Prepare all required equipment and materials before handling the chemical to minimize movement and potential for spills.

2. Handling Procedure:

  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[1]

  • Prevent Contact: Avoid direct contact with skin and eyes.[1] Do not breathe in dust, gas, or vapors.

  • Hygiene: After handling, wash hands and other exposed skin thoroughly.[3] Remove contaminated clothing and wash before reuse.

3. Spill Management:

  • Isolate the Area: In case of a spill, evacuate unnecessary personnel from the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For small spills, carefully sweep or vacuum the material and collect it in a suitable, closed container for disposal.[1][3] Avoid generating dust during cleanup.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.

4. Storage:

  • Container: Store this compound in a tightly closed container as defined in the USP-NF.

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.

5. Disposal Plan:

  • Waste Characterization: It is the responsibility of the user to determine if the waste material meets the criteria for hazardous waste under RCRA (Resource Conservation and Recovery Act) or other applicable local regulations.[2]

  • Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container.

  • Disposal Route: Dispose of the waste through an approved waste handling site or a licensed contractor in accordance with all federal, state, and local regulations.[2] Do not allow the chemical to enter drains or the environment.[1]

Below is a diagram illustrating the logical workflow for the safe handling of this compound.

Bemotrizinol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_vent Ensure Proper Ventilation (Fume Hood) handle_weigh Weigh/Handle this compound Powder prep_vent->handle_weigh handle_avoid Avoid Dust Generation and Contact handle_weigh->handle_avoid spill_alert Alert Others and Isolate Area handle_weigh->spill_alert If Spill Occurs post_decon Decontaminate Work Area handle_avoid->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff and Dispose of Contaminated PPE post_wash->post_ppe disp_collect Collect Waste in Labeled Container post_ppe->disp_collect spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean Up Spill Using Appropriate Materials spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->disp_collect disp_dispose Dispose via Approved Waste Stream disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.